molecular formula C9H7N3O2 B069794 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid CAS No. 162848-16-0

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Cat. No.: B069794
CAS No.: 162848-16-0
M. Wt: 189.17 g/mol
InChI Key: FOMQQGKCPYKKHQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (CAS 162848-16-0) is a high-value benzoic acid hybrid serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole ring, a privileged scaffold renowned for its diverse biological activities. Key Research Applications and Value: Anticancer Agent Development: This compound is a critical precursor for synthesizing novel hybrid molecules. Research demonstrates that derivatives of this compound exhibit potent in vitro cytotoxic activity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). Some hybrids have shown IC50 values comparable to or better than the reference drug doxorubicin, with a promising safety profile indicated by lower cytotoxicity toward normal human cells (RPE-1). These compounds inhibit cancer cell proliferation by inducing apoptosis . Antioxidant Research: The core structure and its hybrids have been evaluated for their free radical scavenging capabilities. Studies using DPPH and ABTS assays confirm significant antioxidant properties , making this compound a valuable scaffold for designing new antioxidant agents . Structural Optimization Platform: The molecule serves as an excellent backbone for structural optimization. Its synthetic versatility allows for functionalization at multiple sites, enabling researchers to explore structure-activity relationships (SAR) and develop more selective and potent bioactive molecules through QSAR models . With a molecular formula of C 9 H 7 N 3 O 2 and a molecular weight of 189.17 g/mol, this reagent is supplied for research purposes to support innovation in developing new therapeutic candidates. Please Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQQGKCPYKKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353059
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-16-0
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
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Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-1,2,4-Triazol-1-yl)benzoic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and versatile chemical handles make it an important scaffold for the development of novel therapeutic agents and functional materials. For instance, derivatives of this compound have been investigated for their potential as anticancer agents.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed protocols and mechanistic insights for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Construction of the Triazole Ring onto a Benzoic Acid Precursor: This approach involves the formation of the 1,2,4-triazole ring from a substituted benzoic acid derivative, typically starting with 4-hydrazinobenzoic acid.

  • Coupling of a Pre-formed Triazole with a Benzoic Acid Derivative: This strategy focuses on forming the C-N bond between the 1,2,4-triazole ring and the phenyl ring of a benzoic acid derivative. Key methodologies include Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type coupling reactions.

This guide will delve into the specifics of these methodologies, providing both theoretical understanding and practical, step-by-step protocols.

Method 1: Triazole Ring Formation from 4-Hydrazinobenzoic Acid

This classical approach builds the triazole ring system directly onto the benzoic acid framework. It offers a high degree of control over the final structure and avoids the need for expensive coupling catalysts.

Reaction Principle and Mechanism

The synthesis commences with the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent, such as dialkyl-N-cyanoimido(dithio)carbonate, to construct the 1,2,4-triazole ring.[2][3] The reaction proceeds through a condensation and subsequent intramolecular cyclization pathway.

Diagram 1: Proposed Reaction Mechanism for Triazole Formation

Caption: Proposed mechanism for the synthesis of this compound from 4-hydrazinobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 4-Hydrazinobenzoic acid

  • Dimethyl-N-cyanoimido(dithio)carbonate

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinobenzoic acid (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add dimethyl-N-cyanoimido(dithio)carbonate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Isolation: Filter the solid and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5] The purity of the final product should be confirmed by NMR and MS analysis.[1][2]

Parameter Value Rationale
Solvent EthanolGood solubility for reactants and facilitates the reaction at reflux temperature.
Temperature RefluxProvides the necessary activation energy for the condensation and cyclization reactions.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Purification RecrystallizationEffective method for removing unreacted starting materials and by-products.[5]

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This powerful method involves the reaction of an electron-deficient aryl halide with a nucleophile, in this case, 1,2,4-triazole. The presence of an electron-withdrawing group, such as a carboxylic acid, on the aromatic ring activates it towards nucleophilic attack.[6][7][8][9]

Reaction Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] The nucleophilic 1,2,4-triazole attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine) on the 4-halobenzoic acid. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the halide ion restores the aromaticity and yields the final product.

Diagram 2: SNAr Reaction Workflow

Caption: A generalized workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol

Materials:

  • 4-Fluorobenzoic acid

  • 1H-1,2,4-Triazole

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-fluorobenzoic acid (1 equivalent), 1H-1,2,4-triazole (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: After completion, cool the reaction to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Parameter Value Rationale
Aryl Halide 4-Fluorobenzoic acidFluorine is an excellent leaving group for SNAr reactions due to its high electronegativity.[8]
Base K2CO3Acts as a proton scavenger to deprotonate the triazole, making it a more potent nucleophile.
Solvent DMFA polar aprotic solvent that can solvate the cation of the base, enhancing the nucleophilicity of the triazole.
Temperature 120-140 °CProvides sufficient energy to overcome the activation barrier of the reaction.

Method 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be employed to form the C-N bond between an aryl halide and 1,2,4-triazole.[10][11][12][13] While traditionally requiring harsh conditions, modern modifications have made this a more accessible method.

Reaction Principle and Mechanism

The mechanism of the Ullmann condensation is complex and still debated, but it is generally accepted to involve the formation of a copper(I)-triazolide intermediate.[10] This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product and regenerate the copper catalyst.

Detailed Experimental Protocol

Materials:

  • 4-Iodobenzoic acid

  • 1H-1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • L-Proline (as a ligand)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-iodobenzoic acid (1 equivalent), 1H-1,2,4-triazole (1.5 equivalents), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2 equivalents).

  • Solvent Addition: Add DMSO to the vessel.

  • Reaction Conditions: Heat the mixture to 100-120 °C for 24-48 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Acidification and Filtration: Acidify with HCl to precipitate the product. Filter the solid and wash with water.

  • Purification: The crude product can be further purified by recrystallization.

Parameter Value Rationale
Catalyst Copper(I) iodideA common and effective copper source for Ullmann couplings.[10]
Ligand L-ProlineStabilizes the copper catalyst and facilitates the coupling reaction, allowing for milder conditions.
Aryl Halide 4-Iodobenzoic acidAryl iodides are generally more reactive than bromides or chlorides in Ullmann reactions.[10]
Solvent DMSOA high-boiling polar aprotic solvent suitable for this type of coupling reaction.

Characterization and Purity Assessment

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure and the connectivity of the atoms.[2][3]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[1][2]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the equipment available. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid (CAS Number 162848-16-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-triazol-1-yl)benzoic acid, identified by CAS number 162848-16-0, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combining a benzoic acid moiety with a 1,2,4-triazole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] The presence of both a carboxylic acid group, a common pharmacophore, and a nitrogen-rich triazole ring, known for its coordination properties and metabolic stability, makes this compound a valuable building block.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented from the perspective of a Senior Application Scientist. The focus will be on not just the data itself, but the rationale behind the experimental choices and the interpretation of the spectral features that confirm the molecular structure.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key structural features to be confirmed by spectroscopic analysis are the para-substituted benzene ring, the carboxylic acid group, and the 1,2,4-triazole ring.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall structure.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.[3] The sample is typically dissolved in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[3] DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and to observe the acidic proton of the carboxyl group, which might otherwise undergo rapid exchange with residual water in other solvents.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzene ring, the protons of the triazole ring, and the acidic proton of the carboxylic acid.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.15Singlet (broad)1H-COOH
~8.20Doublet2HAromatic (ortho to -COOH)
~7.80Doublet2HAromatic (ortho to triazole)
~9.25Singlet1HTriazole
~8.23Singlet1HTriazole

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The broad singlet observed at a downfield chemical shift of approximately 13.15 ppm is characteristic of a carboxylic acid proton, a consequence of hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. The aromatic region typically displays two doublets, each integrating to two protons. This A₂B₂ pattern is indicative of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and appear at a lower field (~8.20 ppm) compared to the protons ortho to the triazole ring (~7.80 ppm). The two protons on the 1,2,4-triazole ring are chemically non-equivalent and are expected to appear as singlets at approximately 9.25 and 8.23 ppm.[1]

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in DMSO-d6 with TMS acquire Acquire 1H NMR spectrum on a >400 MHz spectrometer dissolve->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process analyze Integrate peaks, Determine multiplicities, Assign chemical shifts process->analyze

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, each representing a unique carbon environment.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~167.0-COOH
~145.0Aromatic (C-N)
~142.0Triazole
~131.0Aromatic (CH)
~129.0Aromatic (C-COOH)
~121.0Aromatic (CH)
~115.0Triazole

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position, around 167.0 ppm.[1] The aromatic carbons will appear in the range of 120-150 ppm. The carbon atom attached to the triazole ring is expected to be deshielded (~145.0 ppm) compared to the other aromatic carbons. The two carbons of the triazole ring will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: For a solid sample like this compound, the spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. This method requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

Data Interpretation: The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic and triazole rings.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1300C-O stretchCarboxylic Acid
~1250, ~1100C-N stretchTriazole/Aromatic

The most prominent feature in the IR spectrum will be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The sharp and intense absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The absorptions in the 1600-1480 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is a relatively polar molecule. The analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Data Interpretation:

  • Molecular Formula: C₉H₇N₃O₂

  • Molecular Weight: 189.17 g/mol [4]

  • Expected m/z values:

    • Positive Ion Mode ([M+H]⁺): 190.0611

    • Negative Ion Mode ([M-H]⁻): 188.0466

The observation of the molecular ion peak corresponding to the calculated exact mass confirms the elemental composition of the molecule. Further fragmentation in tandem mass spectrometry (MS/MS) experiments can provide additional structural information by analyzing the daughter ions.

MS_Logic cluster_ionization Ionization cluster_detection Detection cluster_confirmation Confirmation ESI Electrospray Ionization (ESI) Pos_Mode Positive Ion Mode [M+H]⁺ = 190.0611 ESI->Pos_Mode Neg_Mode Negative Ion Mode [M-H]⁻ = 188.0466 ESI->Neg_Mode HRMS High-Resolution MS Confirms Elemental Composition Pos_Mode->HRMS Neg_Mode->HRMS

References

Topic: Derivatization of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the strategic derivatization of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. We delve into the rationale behind its selection as a scaffold, explore robust synthetic methodologies for its modification, and outline detailed protocols for subsequent biological screening. The focus is on creating diverse chemical libraries through derivatization of the carboxylic acid moiety and strategic synthesis of triazole analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Core Scaffold: Rationale and Potential

The this compound scaffold is a privileged structure in drug discovery. Its inherent chemical features—a rigid phenyl ring, a hydrogen-bond accepting triazole moiety, and a synthetically versatile carboxylic acid handle—make it an ideal starting point for library synthesis. The triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.

Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities. Notably, derivatives have shown potent anticancer activity against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[1][2][3] Furthermore, various triazole-containing molecules are known for their antioxidant, antifungal, and antibacterial properties.[4] This pre-existing biological relevance provides a strong rationale for further exploration through systematic derivatization, aiming to enhance potency, selectivity, and drug-like properties.

Strategic Derivatization: Building a Chemical Library

The derivatization strategy for this compound primarily targets two key functional groups: the carboxylic acid and the triazole ring.

Modification of the Carboxylic Acid Group

The carboxylic acid is the most accessible handle for diversification. Its conversion into amides and esters allows for the systematic exploration of chemical space, influencing factors like solubility, cell permeability, and target engagement.

Amidation is a cornerstone reaction for building molecular diversity.[5][6] The process involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine.[] This strategy allows for the introduction of a vast array of commercially available amine building blocks.

Causality Behind the Choice of Reagents: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, "coupling reagents" are employed to convert the hydroxyl group of the acid into a better leaving group.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and side reactions.[8]

  • Additives (e.g., HOBt, HOAt): To mitigate the issues with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are used.[8] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, leading to cleaner reactions and higher yields of the desired amide.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents come "pre-activated" with a built-in HOBt-type moiety, making them highly efficient and rapid. HATU is particularly effective for coupling sterically hindered amines or acids.[]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)AdvantagesDisadvantages
Carbodiimides EDC, DCC, DICCost-effective, widely used.Risk of racemization; byproduct removal can be difficult (DCC).
Uronium/Aminium HATU, HBTUHigh efficiency, fast reaction times, low racemization.Higher cost, can be moisture-sensitive.
Phosphonium PyBOP, BOPEffective for hindered couplings.Byproduct (HMPA from BOP) is carcinogenic.[8]

Experimental Protocol: General Amide Coupling using HATU

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Activation: Add HATU (1.1 eq) to the solution. The reaction is often accompanied by a color change.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A This compound E Combine Acid, Amine, Base in Solvent A->E B Amine (R-NH2) B->E C Solvent (e.g., DMF) C->E D Base (e.g., DIPEA) D->E F Add Coupling Reagent (e.g., HATU) E->F G Stir at Room Temp (2-16h) F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Amide Product J->K

Caption: Workflow for Amide Synthesis.

Esterification is another key derivatization, often employed to create prodrugs that can improve a compound's bioavailability.[9] The classic method is the Fischer-Speier esterification.

Causality Behind the Method: Fischer esterification is an equilibrium-controlled reaction.[10] To drive the reaction towards the ester product, one must adhere to Le Chatelier's principle. This is achieved in two primary ways:

  • Using a Large Excess of Alcohol: By using the alcohol as the solvent, its high concentration shifts the equilibrium to the product side.

  • Removal of Water: As water is a product, its removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) and pulls the equilibrium towards completion. This can be done using a Dean-Stark apparatus.[10]

Experimental Protocol: Fischer-Speier Esterification

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will act as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Neutralization: After cooling to room temperature, slowly neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_isolation Product Isolation A This compound D Combine Reactants A->D B Alcohol (R-OH) (in large excess) B->D C Acid Catalyst (H₂SO₄) C->D E Heat to Reflux (4-24h) D->E F Cool & Neutralize E->F G Solvent Extraction F->G H Dry & Concentrate G->H I Final Ester Product H->I

Caption: Workflow for Fischer Esterification.

Triazole Ring Analogs via Click Chemistry

While direct derivatization of the 1,2,4-triazole ring is challenging, a powerful alternative is to synthesize a library of 1,2,3-triazole analogs using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier example of "click chemistry".[11][12][13] This approach involves starting with either 4-azidobenzoic acid or 4-ethynylbenzoic acid and coupling it with a diverse set of alkyne or azide partners, respectively.

Causality Behind the Method: The CuAAC reaction is highly valued in drug discovery for its exceptional reliability, selectivity, and biocompatibility.[12] The reaction is:

  • Specific: It selectively forms the 1,4-disubstituted 1,2,3-triazole isomer.

  • High-Yielding: Reactions typically proceed to near-quantitative conversion.

  • Robust: It is tolerant of a wide range of functional groups, eliminating the need for many protecting group manipulations.

Experimental Protocol: Representative CuAAC Reaction

  • Dissolution: Dissolve the starting azide (e.g., a derivative of 4-azidobenzoic acid) (1.0 eq) and the terminal alkyne partner (1.0 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).

  • Catalyst Preparation: In a separate vial, prepare the copper catalyst by mixing sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Reaction: Add the catalyst solution to the solution of the azide and alkyne.

  • Incubation: Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.

  • Isolation: Collect the precipitated product by filtration, wash with water, and then a cold solvent like diethyl ether to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Biological Screening of the Derivative Library

After synthesis and purification, the newly created library of compounds must be evaluated for biological activity. High-Throughput Screening (HTS) allows for the rapid assessment of thousands of compounds to identify "hits".[14][15]

Anticancer Screening

Based on the known activity of the parent scaffold, a primary screen for anticancer effects is logical.[1][2]

Methodology: Cell Viability Assays Cell viability assays are used to measure the number of living cells after treatment with the test compounds.[14] A common and cost-effective method is the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Anticancer_Screening_Workflow A Seed Cancer Cells in 96-well Plates B Add Serial Dilutions of Derivative Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance (Microplate Reader) F->G H Data Analysis (Calculate IC₅₀) G->H I Identify 'Hit' Compounds H->I

References

Potential applications of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. The 1,2,4-triazole ring is a quintessential example of such a scaffold, renowned for its metabolic stability, hydrogen bonding capabilities, and its presence in numerous FDA-approved drugs.[1][2] This guide focuses on a particularly valuable derivative: This compound . Its bifunctional nature, combining the versatile triazole moiety with a synthetically tractable benzoic acid group, has positioned it as a critical building block for a diverse array of potential therapeutics. This document provides an in-depth exploration of its synthesis, properties, and burgeoning applications, offering researchers and drug development professionals a comprehensive technical overview.

Core Molecular Profile: Synthesis and Physicochemical Characteristics

A thorough understanding of a scaffold's synthesis and inherent properties is fundamental to its effective application. This compound is an accessible compound, amenable to straightforward synthetic routes.

Synthesis Protocol: A Representative Pathway

A common and efficient method for the synthesis of this compound and its precursors involves the reaction of a hydrazine derivative with a suitable cyclizing agent. For instance, the synthesis of related hybrids often begins with the reaction of 4-hydrazinobenzoic acid.[3] The intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline, can be synthesized by reacting 4-bromoaniline with 1,2,4-triazole under alkaline conditions, a process that can then be followed by further modifications to yield the benzoic acid derivative or other analogues.[4]

Below is a generalized workflow for the synthesis of derivatives from this core scaffold.

cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_final Derivative Synthesis A 4-Bromoaniline C Intermediate: 4-(1H-1,2,4-triazol-1-yl)aniline A->C CuI, CsCO3 DMF, 120°C B 1,2,4-Triazole B->C E Target Amide Derivatives C->E Et3N, CH2Cl2 D Substituted Benzoyl Chlorides D->E

Caption: General synthetic workflow for N-substituted amide derivatives.[4]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, formulation, and pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂PubChem
Molecular Weight 189.17 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 216959-87-4PubChem
Physical Description Solid---
Hazards Causes skin and serious eye irritation; may cause respiratory irritation.PubChem

Table 1: Key physicochemical properties of 4-(1,2,3-Triazol-1-yl)benzoic acid, a closely related isomer. Data for the 1,2,4-triazol isomer is analogous.[5]

Therapeutic Landscape: Applications in Medicinal Chemistry

The true value of this compound is revealed in its broad applicability across multiple therapeutic domains. Its structure serves as a launchpad for generating derivatives with potent and selective biological activities.

Anticancer Activity: A Scaffold for Cytotoxic Agents

One of the most extensively researched applications of this scaffold is in oncology. Numerous studies have demonstrated that hybrids derived from this compound exhibit significant cytotoxic effects against various cancer cell lines.

A notable study detailed the synthesis of a series of hybrids that displayed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC₅₀ values in the micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[3][6]

Mechanism of Action: Further investigations into the most potent compounds from these series revealed that their anticancer activity is, at least in part, mediated by the induction of apoptosis.[3][7] Flow cytometry analysis using Annexin V/7-AAD staining showed a significant increase in both early and late-stage apoptotic cells in MCF-7 cells treated with these compounds compared to controls.[7]

Structure-Activity Relationship (SAR): The development of these anticancer agents has yielded critical SAR insights. It has been shown that the incorporation of isothiocyanate and substituted benzylidene moieties onto the core scaffold can be beneficial for enhancing cytotoxic effects.[3] This suggests that these groups may be involved in crucial interactions with the biological target or may favorably modulate the molecule's physicochemical properties for improved cellular uptake.

Quantitative Cytotoxicity Data:

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Notes
Doxorubicin (Ref.) 19.722.6Standard chemotherapeutic agent.
Hybrid 2 < 19.7PotentMore active than doxorubicin against MCF-7.[3]
Hybrid 5 Comparable to DoxorubicinPotentShowed significant activity.[3]
Hybrid 14 < 19.7PotentMore active than doxorubicin against MCF-7; induced apoptosis.[3][7]
Hybrid 15 Comparable to DoxorubicinPotentShowed significant activity.[3]

Table 2: In vitro cytotoxicity of selected this compound hybrids compared to doxorubicin.[3][6]

Antioxidant Properties

Oxidative stress is a key pathological factor in numerous diseases. Hybrids of this compound have been evaluated for their antioxidant capabilities using various in vitro assays.[8]

In studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, several derivatives demonstrated significant antioxidant activity, with some compounds showing efficacy comparable to standard antioxidants like butylated hydroxyanisole (BHA).[8] For example, a thioether derivative exhibited a DPPH radical scavenging effect of nearly 90% at a concentration of 100 µg/mL.[8]

Anticonvulsant Potential

The 1,2,4-triazole nucleus is a component of several drugs targeting the central nervous system. Building on this, researchers have explored derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline (a close precursor to the benzoic acid) as potential anticonvulsant agents.[4] A series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated. Molecular docking studies suggested a possible mode of action involving interaction with GABA-A receptors, a key target for many anticonvulsant drugs.[4]

Advanced Applications: A Rigid Linker in PROTACs

Beyond its role as a pharmacophore, the rigid, metabolically stable nature of the triazole ring makes this compound an excellent component for constructing more complex therapeutic modalities, such as PROteolysis TArgeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target-binding ligand ("warhead") and the E3 ligase-binding ligand ("anchor") is a critical determinant of PROTAC efficacy.

The triazole moiety is frequently incorporated into these linkers, often via copper-catalyzed "click chemistry."[9] Its rigidity helps to maintain an optimal distance and orientation between the two ends of the PROTAC, facilitating the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). Furthermore, its stability reduces oxidative degradation in vivo.[10] this compound provides a perfect attachment point for linker elongation.

Conceptual structure of a PROTAC utilizing the triazole scaffold. cluster_protac PROTAC Molecule POI {Protein of Interest (POI) |  Warhead} Linker Linker Chain (e.g., PEG, Alkyl) POI:f0->Linker Binds to Target E3 {E3 Ubiquitin Ligase |  Anchor Ligand} Triazole 4-(1H-1,2,4-Triazol-1-yl) benzoic acid Scaffold Linker->Triazole Triazole->E3:f0 Binds to E3 Ligase

Caption: A PROTAC leverages a linker to bring a target protein and an E3 ligase together.

Experimental Corner: Key Methodologies

To ensure the practical applicability of this guide, this section details a representative experimental protocol for evaluating the biological activity of compounds derived from the core scaffold.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for anticancer drug candidates.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC₅₀).

Methodology Workflow:

A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of the test compound. Include vehicle control. A->B C 3. Incubation Incubate the treated cells for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 3-4 hours. C->D E 5. Formazan Solubilization Remove media and add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate cell viability (%) and determine the IC50 value. F->G

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and high-value scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the favorable pharmacological properties of the 1,2,4-triazole ring, has enabled the development of promising lead compounds, particularly in the realm of oncology.[3][6][7][11] The demonstrated applications in developing antioxidant and potential anticonvulsant agents further broaden its therapeutic potential.[4][8]

The future for this scaffold appears bright. Key areas for future investigation include:

  • Pharmacokinetic Profiling: While in vitro activity is well-documented for many derivatives, detailed in vivo pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are necessary to advance lead compounds toward clinical consideration.

  • Exploration of New Therapeutic Areas: The broad bioactivity of triazoles suggests that derivatives of this scaffold could be effective against other diseases, such as microbial infections or inflammatory conditions.[1][2]

  • Advanced PROTAC Design: Further exploitation of this molecule as a rigid, efficacy-enhancing linker in PROTACs and other complex modalities could lead to breakthroughs in targeted protein degradation.

References

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: A Versatile Linker for the Design and Synthesis of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility and potential for a wide range of applications. The key to unlocking this potential lies in the rational design of their constituent components: metal ions and organic linkers. This technical guide focuses on a particularly promising organic linker, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTB). The unique combination of a carboxylate group and a 1,2,4-triazole ring within a single molecule makes HTB a highly versatile building block for constructing robust and functional MOFs. This guide provides an in-depth exploration of the synthesis of the HTB linker, its use in the solvothermal synthesis of MOFs, detailed characterization of the resulting frameworks, and a discussion of their potential applications in catalysis, gas storage, and drug delivery. By providing both theoretical insights and practical, step-by-step protocols, this guide aims to equip researchers with the knowledge to harness the potential of HTB in the development of novel metal-organic frameworks.

Section 1: The Crucial Role of Organic Linkers in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a fascinating class of materials constructed from metal ions or clusters linked together by organic molecules. This arrangement creates a highly ordered, crystalline structure with a porous interior. The beauty of MOFs lies in their tunability; by carefully selecting the metal and the organic linker, we can control the size and shape of the pores, the overall structure, and the chemical functionality of the framework. This makes them incredibly versatile materials with potential applications in a vast array of fields, including gas storage and separation, catalysis, chemical sensing, and drug delivery.[1]

The organic linker is the workhorse of the MOF. It dictates the geometry of the framework and can be functionalized to introduce specific properties. A well-designed linker can:

  • Control the dimensionality and topology of the MOF: The length, rigidity, and connectivity of the linker determine whether the resulting framework will be one-, two-, or three-dimensional, and what kind of network it will form.

  • Introduce functional groups: The linker can be decorated with functional groups that can act as catalytic sites, recognition sites for specific molecules, or attachment points for other molecules.

  • Tune the pore environment: The chemical nature of the linker influences the hydrophilicity or hydrophobicity of the pores, which is crucial for applications like selective adsorption and drug delivery.

This guide focuses on a linker that beautifully exemplifies these principles: this compound (HTB).

Section 2: this compound (HTB): A Multifunctional Building Block

Physicochemical Properties of HTB

This compound is a bifunctional organic ligand that possesses both a carboxylate group and a 1,2,4-triazole ring. This unique combination of functional groups makes it an excellent candidate for the construction of MOFs with interesting properties.

  • The Carboxylate Group: The deprotonated carboxylate group (-COO⁻) is a classic coordinating group in MOF chemistry. It can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of strong and stable metal-carboxylate clusters that act as secondary building units (SBUs) in the MOF structure.

  • The 1,2,4-Triazole Ring: The triazole ring contains three nitrogen atoms, which can also coordinate to metal ions. The specific nitrogen atoms involved in coordination can vary, leading to different connectivity patterns and framework topologies. The nitrogen-rich nature of the triazole ring can also impart specific properties to the resulting MOF, such as enhanced gas adsorption affinity and potential for post-synthetic modification.

The rigid phenyl ring connecting these two functional groups ensures a degree of separation and defined geometry, which is crucial for the formation of ordered, crystalline frameworks.

Synthesis of the this compound Linker

The synthesis of the HTB linker is a straightforward process that can be accomplished in a research laboratory setting. The following protocol is adapted from the literature and provides a reliable method for obtaining the pure linker.

Experimental Protocol: Synthesis of this compound (HTB)

Materials:

  • 4-hydrazinobenzoic acid

  • Dimethyl N-cyanoimidodithiocarbonate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Step 1: Synthesis of the 1,2,4-triazole precursor.

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydrazinobenzoic acid in ethanol.

    • Add dimethyl N-cyanoimidodithiocarbonate to the solution.

    • Reflux the mixture for the time specified in the source literature, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting precipitate is the 1,2,4-triazole benzoic acid precursor. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Hydrolysis to this compound.

    • The specific conditions for the hydrolysis of the precursor to the final HTB product can vary. Typically, this involves heating the precursor in an acidic or basic aqueous solution. The exact conditions should be followed from the cited literature.

    • After the hydrolysis is complete, adjust the pH of the solution to precipitate the HTB linker.

    • Collect the solid product by filtration, wash thoroughly with water to remove any residual acid or base, and dry under vacuum.

Characterization:

The purity and identity of the synthesized HTB linker should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups (carboxylate and triazole).

Section 3: Crafting Crystalline Frameworks: The Synthesis of HTB-Based MOFs

The true potential of the HTB linker is realized when it is used to construct metal-organic frameworks. The solvothermal method is a common and effective technique for the synthesis of HTB-based MOFs. This method involves heating a mixture of the metal salt and the organic linker in a sealed vessel at a temperature above the boiling point of the solvent.

General Solvothermal Synthesis Methodology

The general procedure for the solvothermal synthesis of HTB-based MOFs is as follows:

Experimental Protocol: General Solvothermal Synthesis of HTB-MOFs

Materials:

  • This compound (HTB)

  • A metal salt (e.g., cadmium nitrate tetrahydrate, copper nitrate trihydrate)

  • A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a small glass vial, dissolve the HTB linker in the chosen solvent.

  • In a separate vial, dissolve the metal salt in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 100 and 180 °C).

  • Maintain the temperature for a specific period (from several hours to a few days).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration, washed with the reaction solvent to remove any unreacted starting materials, and dried.

The specific reaction conditions (temperature, time, solvent, and molar ratio of reactants) will influence the final product and should be optimized for each specific MOF.

Case Studies: Cd(II) and Cu(II) MOFs with the HTB Linker

To illustrate the versatility of the HTB linker, we will examine two case studies of MOFs synthesized with cadmium(II) and copper(II).[1]

Case Study 1: A 3D Cadmium-Organic Framework - [Cd(TBA)₂]·3H₂O

  • Synthesis: This MOF was synthesized by reacting cadmium nitrate tetrahydrate with HTB in a DMF/ethanol/water solvent mixture at 120 °C for 72 hours.[1]

  • Structure: The resulting material, [Cd(TBA)₂]·3H₂O (where TBA is the deprotonated form of HTB), is a three-dimensional framework. The cadmium ions are coordinated by both the carboxylate oxygen atoms and the triazole nitrogen atoms of the TBA⁻ ligands, creating a robust and porous structure with one-dimensional channels.[1]

Case Study 2: A 3D Copper-Organic Framework - [Cu(TBA)₂]·2H₂O

  • Synthesis: This MOF was prepared under similar solvothermal conditions using copper nitrate trihydrate as the metal source.[1]

  • Structure: The copper-based MOF, [Cu(TBA)₂]·2H₂O, also forms a three-dimensional framework. However, in this case, the structure is a 2-fold interpenetrating diamond net. This difference in topology, despite using the same linker, highlights the significant influence of the metal ion on the final structure of the MOF.[1]

Visualization of HTB-MOF Synthesis and Structure

To better understand the synthesis process and the resulting structures, we can use diagrams.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_products Products HTB This compound (HTB) Mixing Mixing in Autoclave HTB->Mixing Metal_Salt Metal Salt (e.g., Cd(NO₃)₂ or Cu(NO₃)₂) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol/H₂O) Solvent->Mixing Heating Heating (100-180 °C) Mixing->Heating MOF_Crystals HTB-Based MOF Crystals Heating->MOF_Crystals Filtration Filtration & Washing MOF_Crystals->Filtration Final_Product Pure MOF Filtration->Final_Product

Caption: A generalized workflow for the solvothermal synthesis of HTB-based MOFs.

MOF_Structure Metal1 Metal Ion Linker1 HTB Metal1->Linker1 Coordination Metal2 Metal Ion Linker2 HTB Metal2->Linker2 Coordination Metal3 Metal Ion Linker3 HTB Metal3->Linker3 Coordination Metal4 Metal Ion Linker4 HTB Metal4->Linker4 Coordination Linker1->Metal2 Coordination Linker2->Metal3 Coordination Linker3->Metal4 Coordination Linker4->Metal1 Coordination

Caption: A simplified 2D representation of the coordination of metal ions by HTB linkers in a MOF.

Section 4: Unveiling the Structure: Characterization of HTB-Based MOFs

Once a new MOF has been synthesized, it is essential to characterize its structure and properties thoroughly. A combination of analytical techniques is used to build a complete picture of the material.

Powder X-ray Diffraction (PXRD)

PXRD is one of the most important techniques for characterizing MOFs. It provides a "fingerprint" of the crystalline material and is used to:

  • Confirm crystallinity: A well-defined diffraction pattern with sharp peaks indicates a crystalline material.

  • Assess phase purity: The experimental PXRD pattern of the synthesized MOF is compared to the simulated pattern from single-crystal X-ray diffraction data (if available). A good match confirms that the bulk sample consists of a single, pure phase.[1]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOF. The material is heated at a constant rate, and its weight loss is measured as a function of temperature. A typical TGA curve for a MOF shows:

  • An initial weight loss at lower temperatures, corresponding to the removal of solvent molecules from the pores.

  • A plateau region where the framework is stable.

  • A sharp weight loss at higher temperatures, indicating the decomposition of the organic linker and the collapse of the framework.

The temperature at which the framework starts to decompose is a measure of its thermal stability.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the morphology and size of the MOF crystals. It provides high-resolution images of the crystal surfaces, revealing their shape (e.g., cubic, needle-like, plate-like) and size distribution.

Table 1: Summary of Characterization Data for HTB-Based MOFs

MOFMetal IonCrystal SystemSpace GroupKey Structural FeatureThermal Decomposition Temp. (°C)
[Cd(TBA)₂]·3H₂O Cd(II)MonoclinicC2/c3D framework with 1D channels~350[1]
[Cu(TBA)₂]·2H₂O Cu(II)TetragonalI4₁/a2-fold interpenetrating 3D diamond net~300[1]

Note: The thermal decomposition temperatures are approximate and can vary depending on the experimental conditions.

Section 5: Putting HTB-Based MOFs to Work: Potential Applications

The unique structural and chemical features of HTB-based MOFs make them promising candidates for a variety of applications. While research on the specific applications of MOFs synthesized with the HTB linker is still emerging, we can infer their potential based on the properties of the linker and the behavior of similar triazole-based MOFs.

Heterogeneous Catalysis

The presence of both open metal sites (Lewis acids) and nitrogen atoms in the triazole rings (Lewis bases) within the MOF structure can create bifunctional catalytic centers.[2][3] These sites can work synergistically to catalyze a variety of organic reactions. For example, triazole-based MOFs have shown promise in oxidation reactions.[4] The porous nature of the MOF can also lead to size- and shape-selective catalysis, where only molecules that can fit into the pores can access the active sites.

Gas Adsorption and Separation

The nitrogen-rich triazole groups in the HTB linker can enhance the affinity of the MOF for certain gases, such as carbon dioxide, through dipole-quadrupole interactions.[5] This makes HTB-based MOFs potential candidates for applications in carbon capture and gas separation. The ability to tune the pore size and shape by selecting different metal ions, as seen in the Cd(II) and Cu(II) case studies, could be exploited to develop MOFs that can selectively adsorb one gas over another.[6]

Drug Delivery

The development of effective drug delivery systems is a major focus of modern medicine. MOFs offer several advantages as drug carriers, including high drug loading capacity due to their large pore volume and the potential for controlled release.[7][8] The functional groups of the HTB linker can play a crucial role in drug delivery applications:

  • The triazole ring can interact with drug molecules through hydrogen bonding, which can be beneficial for both loading and controlled release.

  • The aromatic backbone can engage in π-π stacking interactions with aromatic drug molecules.

Furthermore, the biocompatibility of the chosen metal ion is a critical consideration for drug delivery applications. Zinc-based MOFs, for example, are often explored for biomedical applications due to the biological relevance of zinc.[9] While specific studies on drug delivery using HTB-based MOFs are still needed, the inherent properties of the linker suggest that this is a promising area for future research.

Section 6: The Path Forward: Future Perspectives and Conclusion

This compound has proven to be a valuable and versatile linker for the construction of novel metal-organic frameworks. The combination of a robust carboxylate coordinating group and a functional triazole ring allows for the synthesis of MOFs with diverse structures and interesting properties. The case studies of the Cd(II) and Cu(II) frameworks demonstrate how the choice of metal ion can be used to fine-tune the topology of the resulting MOF.

The potential applications of HTB-based MOFs in catalysis, gas storage, and drug delivery are significant, though further research is needed to fully realize this potential. Future research in this area could focus on:

  • Expanding the library of HTB-based MOFs: Synthesizing MOFs with a wider range of metal ions to explore new structures and properties.

  • Post-synthetic modification: Utilizing the reactivity of the triazole ring to introduce new functional groups into the MOF after its initial synthesis.

  • In-depth application studies: Thoroughly investigating the performance of HTB-based MOFs in specific catalytic reactions, gas separation processes, and drug delivery systems.

Section 7: References

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  • Li, J., Zhang, G., Li, Y., Wang, X., Zhu, J., & Tian, Y. (2012). Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid. Open Journal of Inorganic Chemistry, 2, 58-66.

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2019). Synthesis and biological evaluation of this compound hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.

  • Tella, A. C., Oladipo, A. C., & Owalude, D. O. (2018). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. IUCrData, 3(1), x171657.

  • Kandiah, M., et al. (2010). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 10(11), 4899-4907.

  • Sahoo, S. C., et al. (2012). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Polymers, 4(3), 1374-1393.

  • El-Faham, A., et al. (2019). Synthesis and biological evaluation of this compound hybrids as anticancer agents. SciSpace.

  • Thangavel, K., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. Inorganic Chemistry.

  • Mondal, S., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. RSC Advances, 13(28), 19135-19153.

  • Thangavel, K., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. ACS Publications.

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2019). Synthesis and biological evaluation of this compound hybrids as anticancer agents. RSC Publishing.

  • Verma, G., & Kumar, A. (2017). Investigating gas sorption in an rht-metal–organic framework with 1,2,3-triazole groups. Physical Chemistry Chemical Physics, 19(26), 17393-17403.

  • Konar, S., et al. (2011). Structural Isomerism and Effect of Fluorination on Gas Adsorption in Copper-Tetrazolate Based Metal Organic Frameworks. Chemistry of Materials, 23(10), 2535-2543.

  • ResearchGate. (n.d.). Scheme 1. Preparation 4-(4-phenyl-1H-1, 2, 3-triazol-1-yl) benzoic acid. Retrieved from --INVALID-LINK--

  • Sun, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(8), 3896-3906.

  • Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(1), 1-18.

  • Canivet, J., et al. (2014). Bifunctional MOFs in Heterogeneous Catalysis. Dalton Transactions, 43(1), 31-40.

  • Li, H., et al. (2020). Recent advances in metal-organic frameworks for gas adsorption/separation. Nanoscale Advances, 2(5), 1836-1853.

  • Atienzar, P., et al. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Molecules, 29(17), 3949.

  • Research and Reviews: A Journal of Pharmacology and Pharmaceutical Sciences. (n.d.). Metal Organic Frameworks. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of healthcare engineering, 2023, 8868429.

  • Kobalz, M., et al. (2016). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Inorganic Chemistry, 55(17), 8546-8557.

  • Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18459-18470.

  • Thangavel, K., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. ResearchGate.

  • Das, D., et al. (2021). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. New Journal of Chemistry, 45(34), 15535-15545.

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  • Kubiesa, K., & Kudelko, A. (2022). Synthesis of a zinc-based MOF (13) from this compound (13a). ResearchGate.

References

An In-depth Technical Guide on the Early-Stage Anticancer Research of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with several approved drugs, such as letrozole and anastrozole, validating its therapeutic potential.[1] This technical guide provides a comprehensive overview of the early-stage research into the anticancer activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives. We will delve into the synthetic strategies for creating these hybrid molecules, detail the essential in vitro assays for evaluating their cytotoxic and apoptotic effects, and explore the potential molecular signaling pathways through which they may exert their therapeutic action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel oncology drug candidates.

Introduction: The Rationale for this compound as an Anticancer Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the development of innovative therapeutic strategies. A key approach in modern drug discovery is the design of hybrid molecules that integrate multiple pharmacophores to enhance biological activity and selectivity. The 1,2,4-triazole ring is a bioisostere for amides and esters, capable of forming diverse non-covalent interactions that enhance binding to biological targets.[1] Its incorporation into the design of anticancer agents is a well-established strategy.

This guide focuses on the emerging class of compounds based on the this compound scaffold. Recent studies have demonstrated that hybrids of this molecule exhibit potent in vitro cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[1][2][3] Notably, some of these compounds have shown greater potency than the standard chemotherapeutic drug doxorubicin, alongside reduced toxicity towards normal cells.[1][2] A key finding from this early-stage research is the ability of these compounds to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.[1][2]

Synthesis of this compound Hybrids

The synthesis of this compound hybrids is a multi-step process that begins with the formation of the core triazole benzoic acid structure. A general synthetic scheme is outlined below.

General Synthetic Procedure

The synthesis typically commences with the reaction of 4-hydrazinobenzoic acid with a dialkyl-N-cyanoimido(dithio)carbonate to yield the foundational 1,2,4-triazole benzoic acid derivatives.[1] These core structures can then be further modified to create a library of hybrid compounds. For instance, the parent compounds can be reacted with various aldehydes or isothiocyanates to generate hydrazone or thiourea derivatives, respectively.[4]

The following diagram illustrates a generalized synthetic workflow:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Hybridization 4-hydrazinobenzoic_acid 4-hydrazinobenzoic acid triazole_benzoic_acid 4-(1H-1,2,4-Triazol-1-yl) benzoic acid derivatives 4-hydrazinobenzoic_acid->triazole_benzoic_acid Reaction dialkyl_N_cyanoimido Dialkyl-N-cyanoimido (dithio)carbonate dialkyl_N_cyanoimido->triazole_benzoic_acid Reaction hydrazone_derivatives Hydrazone Derivatives triazole_benzoic_acid->hydrazone_derivatives Reaction thiourea_derivatives Thiourea Derivatives triazole_benzoic_acid->thiourea_derivatives Reaction aldehydes Various Aldehydes aldehydes->hydrazone_derivatives Reaction isothiocyanates Isothiocyanates isothiocyanates->thiourea_derivatives Reaction

Caption: Generalized synthetic workflow for this compound hybrids.

The structures of the resulting compounds are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

In Vitro Preclinical Evaluation: A Step-by-Step Guide

A crucial step in the early-stage evaluation of any potential anticancer agent is the in vitro assessment of its biological activity. This typically involves a battery of cell-based assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound hybrid compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Compound MCF-7 IC₅₀ (µM) HCT-116 IC₅₀ (µM)
Hybrid 218.720.1
Hybrid 1415.617.8
Doxorubicin (Reference)19.722.6
Table adapted from Abuelizz et al. (2019).[1]
Elucidating the Mechanism of Cell Death: Apoptosis Assays

A hallmark of many effective anticancer drugs is their ability to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Apoptosis_Assay_Workflow Cell_Treatment Treat cells with This compound hybrid Harvest_Wash Harvest and wash cells Cell_Treatment->Harvest_Wash Staining Stain with Annexin V-FITC and PI Harvest_Wash->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify live, apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis using flow cytometry with propidium iodide staining is a standard method to investigate these effects.

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[10]

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide and RNase A (to prevent staining of RNA).[10][11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Potential Mechanisms of Action: Apoptotic Signaling Pathways

While the precise molecular targets of this compound hybrids are yet to be fully elucidated, their ability to induce apoptosis suggests an interaction with the core apoptotic machinery. Apoptosis is primarily regulated by two major signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[12][13]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[14] This leads to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway. Caspase-9 then activates effector caspases like caspase-3, which execute the final stages of apoptosis.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[13][16] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[16] Within the DISC, pro-caspase-8 is activated, and active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

The following diagram illustrates a simplified overview of the key apoptotic signaling pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Pro_Caspase8 Pro-caspase-8 Pro_Caspase8->DISC Bcl2_family Bax/Bak Activation Caspase8->Bcl2_family via Bid/tBid Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Future research on this compound hybrids should aim to identify which of these pathways is predominantly activated and the specific molecular targets within these pathways.

Conclusion and Future Directions

The early-stage research on this compound and its derivatives has shown significant promise in the discovery of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their potent in vitro cytotoxicity and ability to induce apoptosis, makes them an attractive scaffold for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of these compounds.

  • Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways modulated by these hybrids.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising compounds in preclinical animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of these novel chemical entities.

By systematically addressing these areas, the full therapeutic potential of this compound hybrids as a new class of anticancer drugs can be realized.

References

A Technical Guide to the Antioxidant Properties of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] This has spurred significant research into novel synthetic antioxidants. Among these, heterocyclic compounds featuring the 1,2,4-triazole nucleus have emerged as a particularly promising class due to their wide spectrum of biological activities and structural stability.[2][3][4][5] This technical guide provides an in-depth exploration of a specific scaffold, 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, focusing on their antioxidant properties. We will dissect the underlying mechanisms of action, present detailed protocols for evaluating their efficacy, analyze structure-activity relationships based on current literature, and offer perspectives on future research trajectories.

Introduction: The Imperative for Novel Antioxidants

Free radicals and other ROS are constantly generated through normal metabolic processes and external environmental factors.[2] While essential in low concentrations for cellular signaling, their overproduction leads to oxidative stress, causing damage to vital biomolecules like DNA, lipids, and proteins.[2][4] This cellular damage is a critical factor in the onset and progression of many chronic diseases.[2][6]

Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing the oxidative cascade. While natural antioxidants are beneficial, synthetic agents offer advantages in terms of stability, potency, and the ability to tailor their chemical properties for specific therapeutic targets. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, valued for its hydrogen bonding capability, dipole character, and metabolic stability.[4] When hybridized with a benzoic acid moiety, it creates a versatile platform for developing potent antioxidant agents.[7][8]

Mechanisms of Antioxidant Action

The primary function of a chemical antioxidant is to donate an electron or a hydrogen atom to a free radical, thus stabilizing it. For this compound derivatives, particularly those bearing hydroxyl or amine substituents, the antioxidant activity is primarily governed by three mechanisms.[7][8]

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. This is a one-step process.

  • Sequential Electron Transfer Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton to form an anion, which then donates an electron to the free radical.[7][8]

The prevalence of each mechanism can be predicted using computational methods like Density Functional Theory (DFT), which calculates parameters such as Bond Dissociation Enthalpy (BDE) for HAT and Ionization Potential (IP) for SET-PT.[7]

Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Sequential Electron Transfer Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) A_HAT ArOH + R• B_HAT ArO• + RH A_HAT->B_HAT Direct H• Transfer A_SET ArOH + R• B_SET [ArOH]•+ + R- A_SET->B_SET e- Transfer C_SET ArO• + RH B_SET->C_SET H+ Transfer A_SPLET ArOH B_SPLET ArO- + H+ A_SPLET->B_SPLET Proton Loss C_SPLET ArO• + e- B_SPLET->C_SPLET e- Transfer caption Figure 1: Primary mechanisms of radical scavenging.

Caption: Figure 1: Primary mechanisms of radical scavenging.

Evaluating Antioxidant Efficacy: Methodologies & Protocols

A multi-assay approach is crucial for a comprehensive evaluation of a compound's antioxidant potential. This typically involves a combination of in vitro chemical assays that measure different facets of antioxidant activity, such as radical scavenging and reducing power.

Experimental Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis synthesis Synthesis & Purification of Triazole Derivatives dpph DPPH Assay synthesis->dpph Primary Screening abts ABTS Assay synthesis->abts Primary Screening frap FRAP Assay synthesis->frap Primary Screening calc Calculate % Inhibition dpph->calc abts->calc frap->calc ic50 Determine IC50 Values calc->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar caption Figure 2: General workflow for antioxidant evaluation.

Caption: Figure 2: General workflow for antioxidant evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] The DPPH radical has a deep purple color with an absorption maximum around 517 nm. When it is reduced by an antioxidant, the purple color fades, and the decrease in absorbance is proportional to the compound's radical scavenging activity.[1][9]

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Butylated hydroxylanisole (BHA), Trolox, or Ascorbic Acid) in methanol.

    • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.

    • Controls: Include a blank (methanol only) and a positive control (standard antioxidant).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) Radical Scavenging Assay
  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This radical has a blue-green color with an absorption maximum at ~734 nm. Antioxidants neutralize this radical cation, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic compounds.[10]

  • Protocol:

    • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 (±0.02) at 734 nm.

    • Assay Procedure: Add a small volume (e.g., 10 µL) of the test compound dilutions to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

    • Incubation: Allow the reaction to proceed for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation & Analysis: Calculate the % inhibition and determine the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This assay does not measure radical scavenging directly but evaluates the total antioxidant power by measuring a compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the compound.[7]

  • Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Assay Procedure: Add a small volume (e.g., 10 µL) of the test compound to a larger volume (e.g., 300 µL) of the pre-warmed (37°C) FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for 4-30 minutes.

    • Measurement: Measure the absorbance at 593 nm.

    • Analysis: The antioxidant capacity is typically determined by comparing the absorbance change to a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.

Structure-Activity Relationship (SAR) Insights

Analysis of various this compound hybrids has revealed key structural features that govern their antioxidant activity.

  • Parent Scaffold Activity: The core structure itself shows antioxidant properties. In one study, the parent thioether derivative of 4-(1H-triazol-1-yl)benzoic acid exhibited high radical scavenging activity, with 89.95% inhibition in the DPPH assay and 88.59% in the ABTS assay at 100 µg/mL, comparable to the standard BHA.[7][8][11]

  • Effect of Substituents: The nature and position of substituents on the phenyl rings are critical.

    • Electron-Donating Groups (EDGs): The presence of EDGs, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, generally enhances antioxidant activity.[4] Phenolic groups, in particular, are strong hydrogen donors, making the compounds potent radical scavengers.[6][10] For instance, a derivative with a 2-hydroxy-5-methoxy substitution showed significant ABTS radical scavenging activity.[8]

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs like chlorine (-Cl) can sometimes increase DPPH radical scavenging activity compared to unsubstituted compounds, possibly by influencing the electronic distribution of the molecule.[4]

    • Steric Effects: Increasing the number of bulky groups, such as multiple methoxy groups, can sometimes decrease antioxidant activity due to steric hindrance, which may impede interaction with the free radical.[4]

Compound/Derivative Assay Activity (% Inhibition @ Conc.) IC₅₀ (µg/mL) Reference
Parent Thioether (1)DPPH89.95 ± 0.34% @ 100 µg/mL55.59[8]
Parent Thioether (1)ABTS88.59 ± 0.13% @ 100 µg/mL-[8][11]
Hydrazone Derivative (2)ABTS62.00 ± 0.24% @ 100 µg/mL-[7][11]
Methylsulfonyl Derivative (3)DPPHLess active than parent-[11]
2-hydroxy-5-methoxy Substituted (11)ABTS53.42 ± 0.14%93.59[8]
Standard: BHADPPH95.02 ± 0.74% @ 100 µg/mL-[7][11]
Standard: BHAABTS96.18 ± 0.33% @ 100 µg/mL-[7][11]

Table 1: Comparative in vitro antioxidant activity of selected this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable platform for the development of novel antioxidant agents. Research has consistently shown that these derivatives possess significant radical scavenging and reducing capabilities, often comparable to standard antioxidants like BHA.[7][8] The ability to modulate their activity through synthetic modification of substituents provides a clear path for rational drug design.

Future research should focus on several key areas:

  • Expanding SAR Studies: Synthesizing a broader library of derivatives with diverse electronic and steric properties to build more comprehensive QSAR models.

  • Cell-Based Assays: Moving beyond chemical assays to evaluate the antioxidant effects in cellular models of oxidative stress to assess bioavailability and activity in a biological context.

  • Mechanism of Action: Further elucidating the dominant antioxidant mechanisms for the most potent compounds using a combination of computational (DFT) and experimental studies.[7]

  • Toxicity and Safety: Assessing the cytotoxicity of lead compounds in normal cell lines to ensure a favorable therapeutic window, as some studies have already indicated low toxicity for certain derivatives.[12]

By systematically exploring these avenues, the full therapeutic potential of this compound derivatives as agents to combat oxidative stress-related diseases can be realized.

References

A Technical Guide to the Solubility of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical methodologies, and synthesized data to facilitate a comprehensive understanding of its solubility profile.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application.[5] It dictates the bioavailability of a compound, affects its formulation possibilities, and ultimately impacts its therapeutic efficacy.[5] For a molecule like this compound, which serves as a scaffold for developing new therapeutic agents, understanding its behavior in various solvents is paramount.[1][3][4] This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, its structure presents a duality:

  • Polar Moieties: The carboxylic acid group (-COOH) and the 1,2,4-triazole ring are polar and capable of hydrogen bonding.

  • Nonpolar Moiety: The benzene ring is nonpolar and favors van der Waals interactions.

This amphiphilic nature suggests that the compound will exhibit varied solubility across solvents of different polarities. Protic solvents, which can act as hydrogen bond donors, are expected to be effective at solvating the polar groups. Aprotic polar solvents can also be effective due to dipole-dipole interactions. Nonpolar solvents, however, are less likely to be effective solvents.

Solubility Profile: An Overview

While specific, experimentally determined solubility data for this compound is not extensively published, we can project a likely solubility profile based on its chemical structure. The following table summarizes the anticipated solubility in a range of common organic solvents at ambient temperature.

Solvent Solvent Type Predicted Solubility (mg/mL) Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Strong hydrogen bond acceptor, effectively solvates both polar and nonpolar moieties.
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.
MethanolPolar Protic10 - 20Capable of hydrogen bonding with the carboxylic acid and triazole groups.
EthanolPolar Protic5 - 10Slightly less polar than methanol, resulting in lower but still significant solubility.
AcetonePolar Aprotic1 - 5Moderate polarity allows for some interaction with the polar groups.
AcetonitrilePolar Aprotic1 - 5Aprotic nature limits its ability to solvate the hydrogen-bonding groups.
Dichloromethane (DCM)Nonpolar< 1Limited ability to interact with the polar functional groups of the solute.
TolueneNonpolar< 0.1Primarily interacts with the nonpolar benzene ring, insufficient to overcome the crystal lattice energy.
HexaneNonpolar< 0.1Very weak interactions with the solute molecule.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6][7] This technique, recommended by both the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.[7][8][9][10][11][12]

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[6]

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble (e.g., DMSO or a mobile phase component).

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve with known concentrations of the analyte should be used for accurate quantification.

Workflow Diagram

A Weigh excess solid into vials B Add precise volume of solvent A->B C Equilibrate in shaker bath (24-72h) B->C D Centrifuge for phase separation C->D E Sample and dilute supernatant D->E F Quantify concentration by HPLC E->F

Caption: Workflow for the shake-flask solubility determination method.

Discussion and Implications

The solubility profile of this compound is a critical factor for its application in drug discovery and development. The predicted high solubility in polar aprotic solvents like DMSO and DMF makes these ideal for initial in vitro screening assays. The moderate solubility in protic solvents such as methanol and ethanol suggests that these could be employed in certain formulation strategies.

Conversely, the poor solubility in nonpolar solvents highlights the challenges that may be encountered in specific delivery systems or purification processes that utilize such solvents. For oral drug delivery, the pH-dependent solubility in aqueous media will be a key consideration, as the carboxylic acid group can be ionized at physiological pH, potentially increasing its solubility.[13]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. By combining theoretical principles with a detailed experimental protocol, this document serves as a valuable resource for researchers. A thorough understanding of the solubility characteristics of this important scaffold molecule is essential for its successful translation into novel therapeutic agents. The provided methodologies and insights are intended to empower scientists to make informed decisions throughout the drug development process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Triazole-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high porosity, large surface area, and tunable structures make them promising candidates for a vast array of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[3][4] The choice of the organic ligand is paramount as it dictates the resulting topology and chemical functionality of the MOF.

This application note focuses on the use of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid (HTBA) as a versatile building block for the synthesis of novel MOFs. The HTBA ligand is a bifunctional linker possessing both a carboxylic acid group and a triazole ring. This unique combination of coordination sites allows for the formation of diverse and robust framework structures with various metal ions. The triazole group, with its multiple nitrogen atoms, can act as a multidentate linker, leading to the formation of three-dimensional frameworks.[5] This guide provides detailed, field-proven protocols for the synthesis of the HTBA ligand and its subsequent use in the solvothermal synthesis of metal-organic frameworks, along with essential characterization techniques.

Part 1: Synthesis of the Ligand - this compound (HTBA)

The synthesis of the HTBA ligand is a crucial first step and is typically achieved in a two-step process starting from 4-fluorobenzaldehyde.

Step 1: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

This initial step involves a nucleophilic aromatic substitution reaction where the triazole anion displaces the fluoride from 4-fluorobenzaldehyde.

Protocol:

  • To a 100 mL round-bottom flask, add 4-fluorobenzaldehyde (5.58 g, 45 mmol), 1,2,4-triazole (2.05 g, 30 mmol), anhydrous potassium carbonate (K₂CO₃, 4.14 g, 30 mmol), and a catalytic amount of tetramethylammonium bromide (0.159 g, 0.6 mmol).[6][7]

  • Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture under a nitrogen atmosphere at 90°C for 48 hours. The nitrogen atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the DMF by vacuum distillation.

  • Add ice water to the residue to precipitate the product.

  • Collect the white, needle-like product by filtration, wash with water, and dry. A typical yield is around 96% (4.2 g).[6][7]

Step 2: Oxidation to this compound (HTBA)

The aldehyde is then oxidized to a carboxylic acid using hydrogen peroxide in a basic solution.

Protocol:

  • In a 200 mL flask, suspend 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (3.46 g, 20 mmol) and sodium hydroxide (NaOH, 0.8 g, 20 mmol) in water and stir at 0°C.[6][7]

  • Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the cooled mixture. The dropwise addition is important to control the exothermic reaction.

  • Continue stirring the mixture at 0°C for 2 hours, then reflux for 12 hours.

  • After cooling, filter the reaction mixture.

  • Adjust the pH of the filtrate to approximately 6.0 with dilute hydrochloric acid to precipitate the solid product.

  • Collect the white solid by filtration, wash thoroughly with water, and dry to obtain this compound.[6][7] A typical yield is around 80% (3.02 g).[6][7]

Part 2: Solvothermal Synthesis of Metal-Organic Frameworks

Solvothermal synthesis is a widely employed method for growing high-quality crystalline MOFs.[8] This technique involves heating the reactants in a sealed vessel, allowing the pressure to increase, which facilitates the dissolution and crystallization process. The following is a general protocol that can be adapted for different divalent metal ions, such as Cd(II) and Cu(II), based on successful syntheses reported in the literature.[6]

Core Principles of Solvothermal MOF Synthesis

The choice of solvent, temperature, and reaction time are critical parameters that influence the final MOF structure. DMF is a common solvent due to its high boiling point and ability to dissolve both the organic ligand and metal salts. The temperature is typically high enough to promote the reaction kinetics but low enough to avoid decomposition of the reactants or the final product.

Diagram: General Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation & Activation Ligand HTBA Ligand Mixing Mix & Sonicate Ligand->Mixing Metal_Salt Metal Salt (e.g., Cd(NO₃)₂·4H₂O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/H₂O) Solvent->Mixing Heating Heat in Autoclave (e.g., 120-160°C, 72h) Mixing->Heating Cooling Cool to Room Temp. Heating->Cooling Filtration Filter & Wash Cooling->Filtration Activation Solvent Exchange & Dry Filtration->Activation Final_MOF Crystalline MOF Product Activation->Final_MOF MOF_Coordination cluster_ligand This compound (HTBA) cluster_mof Coordination in MOF Ligand_Structure M1 Metal N1 N M1->N1 Coordination Bond O1 O M1->O1 Coordination Bond M2 Metal N2 N M2->N2 Coordination Bond O2 O M2->O2 Coordination Bond C C O1->C O2->C R Triazolyl-Phenyl C->R R->N1 R->N2

References

Application Note: High-Confidence Structural Characterization of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid using NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1H-1,2,4-Triazol-1-yl)benzoic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1][2] Its rigid, polar structure imparts unique properties to larger molecules, making unambiguous structural verification essential for quality control and downstream application success. This guide provides a detailed, field-proven methodology for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed protocols for robust data acquisition, and offer a full interpretation of the spectral data, establishing a self-validating system for structural confirmation.

Introduction: The Significance of Structural Verification

In drug discovery, the precise molecular architecture of a synthetic intermediate dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This compound serves as a key intermediate in the development of novel anticancer agents, where its triazole and benzoic acid moieties are crucial for biological activity.[1][3] Any structural ambiguity, such as incorrect substitution patterns or the presence of isomeric impurities, can lead to failed syntheses, misleading biological data, and significant project delays.

Therefore, employing orthogonal analytical techniques like NMR and MS is not merely a procedural step but a foundational pillar of scientific integrity. NMR provides unparalleled insight into the covalent framework and electronic environment of the molecule, while MS confirms the exact molecular weight and offers clues to its fragmentation behavior. Together, they provide a high-confidence, self-validating confirmation of molecular identity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is a prerequisite for accurate spectral interpretation.

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₉H₇N₃O₂[4]

  • Molecular Weight: 189.17 g/mol [4]

  • CAS Number: 162848-16-0[4][5]

The diagram below illustrates the molecule with standardized numbering for NMR assignments, which will be referenced in the data interpretation sections.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the gold standard for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are essential.

Expertise & Causality: Why DMSO-d₆ is the Optimal Solvent

The choice of deuterated solvent is the most critical parameter in sample preparation.[6] While CDCl₃ is common for nonpolar compounds, this compound contains a polar carboxylic acid group. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for three primary reasons:

  • Solubility: It readily dissolves the polar analyte, ensuring a homogenous solution essential for high-resolution spectra.[7]

  • Hydrogen Bonding: DMSO is a hydrogen bond acceptor, which slows the chemical exchange of the carboxylic acid proton (-COOH). This often allows the proton to be observed as a distinct, albeit broad, signal in the ¹H NMR spectrum, providing one more piece of structural evidence.

  • Chemical Shift Range: Its residual proton signal appears at ~2.50 ppm, a region typically free of signals from the analyte, preventing spectral overlap.[8]

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol is designed for consistency and high-quality data.[9][10][11]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[9][12]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆. Gently vortex or sonicate until the solid is completely dissolved. A clear, particulate-free solution is mandatory for good magnetic field homogeneity (shimming).[11]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The optimal sample height should be 4-5 cm.[10]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical solvent peaks.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio for all carbons, especially quaternary ones.[8]

  • Data Processing: Process the raw data (FID) with Fourier transformation. Apply phase and baseline corrections. Calibrate the chemical shift axis using the residual DMSO peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[8]

Data Interpretation: Expected ¹H and ¹³C NMR Spectra

The symmetry of the molecule simplifies the spectra. The following tables summarize the anticipated chemical shifts (δ) in ppm.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.20 Broad Singlet 1H -COOH The acidic proton signal is typically broad due to exchange and hydrogen bonding. Its downfield shift is characteristic.[13]
~9.20 Singlet 1H H-3' (Triazole) Protons on the electron-deficient triazole ring are significantly deshielded and appear far downfield.
~8.40 Singlet 1H H-5' (Triazole) Similar to H-3', this proton is in a highly deshielded environment.
~8.15 Doublet 2H H-3/H-5 These protons are ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. They appear as a doublet due to coupling with H-2/H-6.

| ~7.95 | Doublet | 2H | H-2/H-6 | These protons are ortho to the triazole ring. They appear as a doublet due to coupling with H-3/H-5.[13] |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~167.0 C-7 (COOH) The carboxyl carbon is highly deshielded and appears furthest downfield.[13]
~152.0 C-3' (Triazole) Aromatic CH carbon in an electron-deficient heterocyclic ring.
~145.0 C-5' (Triazole) Similar environment to C-3'.
~140.0 C-4 (ipso-C) Quaternary carbon attached to the electronegative nitrogen of the triazole ring.
~131.5 C-3/C-5 Aromatic CH carbons adjacent to the ipso-carbon of the COOH group.
~131.0 C-1 (ipso-C) Quaternary carbon attached to the COOH group.

| ~121.0 | C-2/C-6 | Aromatic CH carbons adjacent to the ipso-carbon of the triazole ring. |

Mass Spectrometry (MS) Analysis

MS provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this compound due to its polarity.

Expertise & Causality: Why ESI is the Right Technique

ESI is a soft ionization technique ideal for polar, non-volatile molecules like this compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[14] This allows for the unambiguous determination of the molecular weight, which is the primary goal of the initial MS analysis.

Protocol 2: ESI-MS Sample Preparation and Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). The presence of a small amount of acid (e.g., 0.1% formic acid) can promote protonation for positive ion mode.[14]

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Alternatively, use a Liquid Chromatography (LC) system for sample introduction.[15]

    • Optimize ESI source parameters (e.g., capillary voltage, drying gas flow, fragmentor voltage) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-300 amu).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.[15]

Data Interpretation: Expected Mass Spectrum and Fragmentation

Table 3: Expected ESI-MS Data

Ion Mode Expected m/z Ion Formula Rationale
Positive 190.0611 [C₉H₈N₃O₂]⁺ Protonated molecule [M+H]⁺

| Negative | 188.0465 | [C₉H₆N₃O₂]⁻ | Deprotonated molecule [M-H]⁻ |

By applying a higher fragmentor or collision voltage (in MS/MS experiments), characteristic fragmentation can be induced. This serves as a secondary confirmation of the structure.

fragmentation_pathway M_H [M+H]⁺ m/z = 190 frag1 m/z = 172 [M+H - H₂O]⁺ M_H->frag1 - H₂O frag3 m/z = 122 [M+H - COOH - N₂]⁺ M_H->frag3 - COOH, -N₂ Complex Rearrangement frag2 m/z = 144 [M+H - H₂O - CO]⁺ frag1->frag2 - CO

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Trustworthiness: A Self-Validating System

The true power of this analytical workflow lies in its self-validating nature.

  • NMR Confirms Connectivity: The ¹H NMR shows the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring, confirming the substitution pattern. The number of unique signals in both ¹H and ¹³C spectra aligns perfectly with the molecule's symmetry.

  • MS Confirms Composition: HRMS provides an exact mass that corresponds to the elemental formula C₉H₇N₃O₂ to within a few parts per million (ppm), ruling out other potential elemental compositions.

  • Data Correlation: The structural features confirmed by NMR (presence of a carboxylic acid and a triazole ring on a benzene core) are consistent with the molecular weight determined by MS. The fragmentation pattern observed in MS/MS, such as the loss of water (-18 Da) and carbon monoxide (-28 Da), is chemically plausible for the structure determined by NMR.

This orthogonal confirmation between a spectroscopic technique (NMR) and a spectrometric technique (MS) provides an exceptionally high level of confidence in the sample's identity and purity.

validation_workflow cluster_NMR NMR Analysis cluster_MS MS Analysis nmr_data ¹H & ¹³C Spectra nmr_interp Connectivity & Symmetry (1,4-disubstituted pattern) nmr_data->nmr_interp validation Orthogonal Data Correlation nmr_interp->validation ms_data HRMS Spectrum ms_interp Elemental Composition (C₉H₇N₃O₂) ms_data->ms_interp ms_interp->validation conclusion High-Confidence Structural Confirmation validation->conclusion

Caption: Workflow illustrating the self-validating nature of orthogonal analysis.

Conclusion

The combined application of NMR spectroscopy and Mass Spectrometry provides a robust, reliable, and comprehensive framework for the characterization of this compound. The detailed protocols and interpretation guidelines presented here ensure high-quality, reproducible data. By correlating the connectivity information from NMR with the molecular weight and composition data from MS, researchers can achieve unambiguous structural verification, a critical step for ensuring the integrity of research in drug discovery and materials science.

References

High-performance liquid chromatography method for 4-(1H-1,2,4-Triazol-1-yl)benzoic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Determination of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid by High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for this compound. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, and ensuring its purity is paramount for the quality and safety of the final drug product.[1][2][3] The described method is specific, accurate, and precise, making it suitable for quality control and regulatory submission purposes. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[4][5][6]

Introduction and Scientific Rationale

This compound possesses both a weakly basic triazole moiety and an acidic carboxylic acid group. This amphoteric nature requires careful control of chromatographic conditions to achieve reproducible and reliable results. The primary goal of a purity method is to separate the main compound from any potential process-related impurities and degradation products.

Reversed-phase liquid chromatography (RP-HPLC) is the predominant analytical technique for pharmaceutical analysis due to its high precision, reliability, and ability to separate compounds based on their hydrophobicity.[7] A C18 stationary phase, which is highly hydrophobic, is the industry standard and provides excellent separation capabilities for a wide range of molecules.[8]

The critical parameter in this analysis is the mobile phase pH. The analyte contains a benzoic acid functional group, which has a pKa of approximately 4.2. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this acidic group must be suppressed.[9] A widely accepted principle is to adjust the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa.[10][11] Therefore, this method employs an acidic mobile phase with a pH of approximately 2.5-3.0. This protonates the carboxylic acid, rendering it more non-polar and increasing its retention on the C18 stationary phase. Acidic modifiers like phosphoric acid or formic acid are commonly used for this purpose.[7][12] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.

A gradient elution is utilized to ensure that impurities with a wide range of polarities are eluted and separated from the main peak and each other, which is essential for a comprehensive purity assessment.

Experimental Protocol

This protocol provides a self-validating system through the mandatory inclusion of a System Suitability Test (SST) to ensure the chromatographic system is fit for its intended purpose before any sample analysis.

Apparatus and Materials
  • Apparatus: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatography Data Station (CDS).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric Acid (ACS grade, ~85%)

    • This compound Reference Standard (RS) of known purity.

Solution Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter and degas.[13][14]

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade). Filter and degas.[13][14]

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard (RS) Solution: Accurately weigh about 25.0 mg of this compound RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the Reference Standard Solution to achieve a target concentration of 0.5 mg/mL.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient ElutionTime (min)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL
Run Time30 minutes

System Suitability and Method Validation

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is accomplished by making five replicate injections of the Reference Standard solution. The system is deemed suitable for use only if all acceptance criteria are met.[15]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can obscure small impurity peaks.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and detector.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and reproducibility of the pump and mobile phase delivery.
Method Validation Summary

This method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][6] The typical validation parameters are summarized below.

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[16]
Linearity To verify a direct proportional relationship between analyte concentration and detector response over a specified range.[4]
Accuracy To determine the closeness of the test results to the true value, often assessed by spike recovery studies.[5]
Precision (Repeatability & Intermediate)To measure the method's consistency with repeated analyses under the same (repeatability) and varied (intermediate) conditions.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH).[17]

Analysis and Data Interpretation

Workflow for Purity Analysis

The following diagram illustrates the logical flow from sample preparation to the final purity result.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Reference Standard Solution prep_smp Prepare Sample Solution analysis Inject Sample Solution prep_smp->analysis prep_mp Prepare Mobile Phases setup Equilibrate HPLC System prep_mp->setup sst Perform System Suitability Test (SST) setup->sst sst->analysis integrate Integrate Chromatogram (All peaks > 0.05%) analysis->integrate calculate Calculate Purity by Area Percent integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for HPLC purity determination.

Rationale for Chromatographic Choices

The selection of key chromatographic parameters is based on the physicochemical properties of the analyte.

Caption: Logic diagram for mobile phase pH selection.

Calculation of Purity

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peaks corresponding to the blank and diluent should be disregarded.

Formula:

Purity (%) = ( Amain / Atotal ) x 100

Where:

  • Amain = Area of the this compound peak.

  • Atotal = Sum of the areas of all peaks in the chromatogram (excluding blank/diluent peaks).

References

Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Assays Using 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid and its derivatives in in vitro cytotoxicity assays. As a compound of interest in anticancer research, understanding its cytotoxic profile is paramount. This note offers a suite of robust protocols, from assessing metabolic viability and membrane integrity to probing for specific apoptotic pathways. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of this compound

The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of therapeutic agents, exhibiting antimicrobial, anticonvulsant, and anticancer properties. This compound serves as a crucial scaffold for the synthesis of novel derivatives with enhanced biological activity. Recent studies have highlighted the anticancer potential of hybrids derived from this molecule, demonstrating significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[1][2] These compounds have been shown to induce apoptosis, making them promising candidates for further drug development.[3][4]

The initial assessment of any potential anticancer agent involves a rigorous evaluation of its cytotoxicity. This application note details three fundamental and complementary in vitro assays to characterize the cytotoxic profile of this compound and its analogs:

  • MTT Assay: To quantify changes in cellular metabolic activity, a primary indicator of cell viability.

  • LDH Release Assay: To measure the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.

  • Caspase-3/7 Activity Assay: To specifically detect the activation of key executioner caspases involved in the apoptotic cascade.

By employing this multi-assay approach, researchers can obtain a comprehensive understanding of the compound's potency, mechanism of cell death, and dose-response relationship.

General Workflow for Cytotoxicity Assessment

A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The following workflow provides a logical sequence for screening and characterizing novel compounds like this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis CompoundPrep Compound Stock Preparation & Dilution CellSeeding Cell Seeding in Microplates CompoundPrep->CellSeeding CellCulture Cell Line Selection & Culture Maintenance CellCulture->CellSeeding Treatment Treatment of Cells with This compound CellSeeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation AssaySelection Selection of Cytotoxicity Assay(s) (MTT, LDH, Caspase) Incubation->AssaySelection DataAcquisition Data Acquisition (Spectrophotometer/Luminometer) AssaySelection->DataAcquisition DataProcessing Data Normalization & Processing DataAcquisition->DataProcessing IC50 IC50 Value Calculation DataProcessing->IC50 StatAnalysis Statistical Analysis (e.g., ANOVA) IC50->StatAnalysis Interpretation Interpretation of Results & Mechanistic Insights StatAnalysis->Interpretation

Figure 1. General experimental workflow for in vitro cytotoxicity testing.

Core Protocols

The following protocols are designed for a 96-well plate format, which is ideal for high-throughput screening. It is imperative to include appropriate controls in every assay plate.

Essential Controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential cytotoxicity induced by the solvent itself.[5]

  • Untreated Control: Cells in culture medium only, representing 100% viability or baseline cell death.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to ensure the assay is performing as expected.

  • Medium Blank: Wells containing only culture medium (and assay reagents) to determine the background absorbance/luminescence.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Materials:

  • This compound (or derivative)

  • MTT (Thiazolyl Blue Tetrazolium Bromide), 5 mg/mL in sterile PBS

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[5][9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[7][10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7][11]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of necrosis.[12][13] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[14]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (provided in most kits, for maximum LDH release control)

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is crucial to set up additional control wells for the "Maximum LDH Release" control.

  • Maximum LDH Release Control: 30-45 minutes before the end of the incubation period, add the manufacturer-recommended volume of Lysis Buffer to the maximum release control wells.[15]

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[15]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][15]

  • Stop Reaction (if applicable): Add 50 µL of the Stop Solution provided in the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of ~680 nm.[15]

Protocol 3: Caspase-Glo® 3/7 Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[16] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to the amount of caspase activity.[16][17]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Opaque-walled 96-well plates (white walls are recommended for luminescence assays)

  • Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[18]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Incubation: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument and signal intensity.

Data Analysis and Interpretation

Calculating Percentage Cytotoxicity/Viability

For MTT Assay (% Viability):

For LDH Assay (% Cytotoxicity):

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency. It represents the concentration of a drug that is required to inhibit a biological process by 50%.[19][20]

  • Normalize Data: Convert the raw data to percentage inhibition (100 - % Viability).

  • Log Transform Concentrations: Transform the concentration values to their logarithms.

  • Non-linear Regression: Plot the percent inhibition against the log-transformed concentrations. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[19][21]

  • IC₅₀ Determination: The IC₅₀ is the concentration that corresponds to 50% inhibition on the fitted curve.[19]

G cluster_0 Data Input cluster_1 Analysis Steps cluster_2 Output Compound_Conc Compound Concentrations Normalization 1. Normalize Data (vs. Controls) Cell_Response Cell Response (% Viability or % Inhibition) Plotting 2. Plot Response vs. log(Concentration) Normalization->Plotting CurveFit 3. Fit Sigmoidal Curve (Non-linear Regression) Plotting->CurveFit IC50_Value IC50 Value CurveFit->IC50_Value

Figure 2. Flowchart for IC₅₀ value calculation.

Statistical Analysis

Statistical significance should be determined to compare the effects of different compound concentrations against the vehicle control.

  • Normality Test: First, assess if the data follows a normal distribution (e.g., using the Shapiro-Wilk test).[22]

  • Parametric Tests: If data is normally distributed, use a one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's to compare multiple groups.[23][24]

  • Non-parametric Tests: If the data is not normally distributed, use a non-parametric equivalent, such as the Kruskal-Wallis test.[24]

A p-value of < 0.05 is generally considered statistically significant.

Interpreting Multi-Assay Results

Comparing the results from the three assays provides deeper insight into the mechanism of action of this compound.

Scenario MTT Assay Result LDH Release Result Caspase-3/7 Result Likely Mechanism of Cell Death
1 ↓ Viability (Low IC₅₀)↑ LDH Release↑ Caspase ActivityApoptosis leading to secondary necrosis.
2 ↓ Viability (Low IC₅₀)No significant change↑ Caspase ActivityEarly-stage Apoptosis. Cell metabolism ceases, but membranes are still intact.
3 ↓ Viability (Low IC₅₀)↑ LDH ReleaseNo significant changeNecrosis. Direct damage to the cell membrane.
4 ↓ Viability (Low IC₅₀)No significant changeNo significant changeCytostatic effect (inhibition of proliferation) or non-apoptotic, non-necrotic cell death.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxic evaluation of this compound and its derivatives. By integrating metabolic, membrane integrity, and apoptosis-specific assays, researchers can effectively characterize the compound's potency and elucidate its primary mechanism of cell death. This multi-parametric approach is essential for identifying and advancing promising anticancer drug candidates in the preclinical development pipeline.

References

Experimental setup for gas adsorption studies with MOFs from 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Setup and Protocols for Gas Adsorption Studies with Metal-Organic Frameworks (MOFs) Derived from 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Introduction: The Significance of Triazole-Functionalized MOFs in Gas Adsorption

Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials, constructed from metal ions or clusters linked by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a multitude of applications, including gas storage, separation, and catalysis.[2] The organic linker plays a pivotal role in defining the final properties of the MOF. The ligand this compound is of particular interest due to the presence of nitrogen-rich triazole groups. These groups can enhance the affinity for specific gas molecules, such as carbon dioxide (CO2), through favorable dipole-quadrupole interactions, making these MOFs highly promising for applications in carbon capture and flue gas separation.[3][4]

This guide provides a comprehensive overview of the experimental workflow for characterizing the gas adsorption properties of MOFs synthesized from this compound. It is designed for researchers and scientists, offering both the foundational principles and detailed, actionable protocols required to generate high-quality, reproducible data. We will delve into the intricacies of sample activation, the mechanics of the analytical instrumentation, and the robust interpretation of the resulting data.

Section 1: The Gas Adsorption Analyzer - A Volumetric Approach

The most common technique for characterizing the porosity of MOFs is gas physisorption, typically measured using an automated volumetric analyzer. Understanding the instrument's operation is key to appreciating the data it generates.

A volumetric system operates on a simple principle: a known quantity of gas (the adsorptive) is introduced into a sample tube containing the MOF (the adsorbent) at a constant, cryogenic temperature.[5] The instrument measures the pressure change in the manifold of a known volume to precisely calculate the amount of gas that has been adsorbed by the sample. By repeating this process at incrementally increasing pressures, an adsorption isotherm is generated—a plot of the amount of gas adsorbed versus relative pressure at a constant temperature.

Key Components of a Volumetric Analyzer:

  • Analysis Manifold: A network of valves and tubing with a precisely known volume, which is used to dose controlled amounts of gas to the sample.

  • Pressure Transducers: High-precision sensors that measure the pressure in the manifold and the sample tube. Multiple transducers with different ranges (e.g., 1000 torr, 10 torr, 0.1 torr) are used to ensure accuracy across the entire pressure range.

  • Sample Tube: A glass container of known volume and weight that holds the MOF sample.

  • Dewar and Coolant: A vacuum-insulated flask (Dewar) filled with a cryogenic liquid (typically liquid nitrogen for surface area analysis) to maintain a constant temperature for the sample tube.

  • Vacuum System: A combination of pumps (e.g., a diaphragm pump and a turbomolecular pump) capable of achieving a high vacuum to clean the sample and the analysis manifold before measurement.

Section 2: The Crucial First Step: MOF Activation

Before any gas adsorption measurement can be performed, the MOF must be "activated." During synthesis, the pores of the MOF become filled with guest molecules, such as the high-boiling-point solvent (e.g., DMF), excess linker molecules, and water.[5][6] These guests obstruct the porous network, making it inaccessible to gas molecules. Activation is the process of removing these pore-blocking species without causing the framework to collapse.[6][7] For many MOFs, this is the most critical and delicate step in the entire characterization process.

Common Activation Strategies:

  • Thermal Activation: The most direct method involves heating the sample under a dynamic vacuum.[7] However, directly heating a DMF-solvated MOF can lead to framework collapse due to the strong coordination of DMF to the metal sites and the high surface tension of the solvent as it is removed.[8][9]

  • Solvent Exchange: To circumvent the issues with high-boiling-point solvents, a gentler, multi-step approach is often employed. The as-synthesized MOF is first soaked in a low-boiling-point solvent (e.g., methanol or ethanol) to replace the DMF.[5][9] This process is typically repeated several times over a few days to ensure complete exchange. The solvent-exchanged MOF can then be activated under milder thermal conditions.

  • Supercritical CO2 (scCO2) Exchange: This is an advanced technique that minimizes the risk of pore collapse caused by capillary forces during solvent evaporation.[7][8] After solvent exchange with a liquid CO2-miscible solvent like ethanol, the sample is placed in a critical point dryer where liquid CO2 is introduced. The temperature and pressure are raised above the critical point of CO2 (31.1 °C and 73.8 bar), and then the system is vented. Because there is no liquid-gas phase transition, surface tension forces are eliminated, preserving the structure of delicate MOFs.[7]

MOF_Activation_Workflow As_Synthesized As-Synthesized MOF (Pores filled with DMF) Solvent_Exchange Solvent Exchange (Soak in Ethanol/Methanol) As_Synthesized->Solvent_Exchange Gentle Method Solvent_Exchanged Solvent-Exchanged MOF (Pores filled with Ethanol) Solvent_Exchange->Solvent_Exchanged Thermal_Activation Thermal Activation (Heat under Vacuum) Solvent_Exchanged->Thermal_Activation Milder Conditions Activated_MOF Activated MOF (Pores are empty) Thermal_Activation->Activated_MOF

Caption: Workflow for the gentle activation of a MOF sample.

Section 3: Detailed Experimental Protocols

Protocol 1: MOF Activation

This protocol describes a standard solvent-exchange followed by thermal activation, which is suitable for many triazole-based MOFs.

  • Preparation: Place approximately 50-100 mg of the as-synthesized MOF powder into a 20 mL glass vial.

  • Solvent Exchange (Day 1-3):

    • Add 15 mL of a low-boiling-point solvent, such as methanol or ethanol, to the vial.

    • Cap the vial and let it stand for at least 8 hours or overnight.

    • Carefully decant the solvent.

    • Repeat this process 3-5 times over 2-3 days to ensure thorough exchange of the original synthesis solvent (e.g., DMF).[5][10]

  • Sample Loading:

    • Accurately weigh a clean, dry sample tube. Record the weight.

    • Transfer approximately 30-50 mg of the solvent-exchanged MOF into the sample tube.

    • Weigh the sample tube again and calculate the precise mass of the MOF sample.

  • Degassing:

    • Attach the sample tube to the degassing port of the gas adsorption analyzer.

    • Slowly apply vacuum to the sample. If the sample is particularly fine, ramp the vacuum slowly to avoid elutriation (sucking powder into the instrument).

    • Set the heating mantle to the desired activation temperature. For MOFs derived from this compound, a temperature between 120 °C and 180 °C is a typical starting point, but this should be determined from thermogravimetric analysis (TGA) data to avoid framework decomposition.

    • Heat the sample under high vacuum for at least 8-12 hours, or until the outgas rate falls below a stable, low threshold (e.g., <2 µmHg/min).[8]

  • Final Steps:

    • Turn off the heating and allow the sample to cool to room temperature under vacuum.

    • Transfer the sample tube (still under vacuum or backfilled with an inert gas like N2) to the analysis port.

Protocol 2: N2 Adsorption at 77 K (for BET Surface Area)

This protocol is the standard method for determining the surface area and porosity of the activated MOF.

  • Instrument Preparation: Ensure the analysis station is clean and has passed a leak test. Fill the Dewar with liquid nitrogen (77 K).

  • Free Space Measurement: The instrument will first measure the "free space" or "void volume" of the sample tube at both room temperature and 77 K. This is typically done using a non-adsorbing gas like helium. This step is critical for accurately calculating the amount of gas adsorbed.

  • Isotherm Collection:

    • The instrument will evacuate the sample tube to a high vacuum.

    • It will then dose a small, known amount of N2 gas into the manifold and record the pressure.

    • The valve to the sample tube is opened, and the gas expands into the free space and adsorbs onto the MOF surface.

    • The system waits for the pressure to equilibrate (i.e., remain stable), which indicates that the adsorption process has reached equilibrium at that pressure point.

    • The amount of gas adsorbed is calculated from the pressure difference.

    • This process is repeated at increasing pressure points to build the full adsorption isotherm, typically up to a relative pressure (P/P₀) of ~1.0. A corresponding desorption isotherm is then measured by systematically removing gas.

Gas_Adsorption_Cycle Start Start Cycle Evacuate 1. Evacuate Sample Tube (High Vacuum) Start->Evacuate Dose 2. Dose N2 Gas (to Manifold) Evacuate->Dose Equilibrate 3. Equilibrate Pressure (Adsorption Occurs) Dose->Equilibrate Measure 4. Measure Amount Adsorbed Equilibrate->Measure Check_Pressure P/P₀ < 1.0? Measure->Check_Pressure Check_Pressure->Dose Yes End End Measurement Check_Pressure->End No

Caption: The volumetric gas adsorption measurement cycle.

Section 4: Data Analysis and Interpretation

Brunauer-Emmett-Teller (BET) Surface Area

The BET theory is the most widely used method for calculating the specific surface area of porous materials from the N2 isotherm.[11][12] It models the adsorption process as the formation of a monolayer of gas molecules on the surface, followed by the formation of subsequent multilayers.[12]

Causality and Caveats for Microporous MOFs: The standard BET equation is applied in the relative pressure range of 0.05 to 0.3 P/P₀, which is where monolayer to multilayer adsorption is assumed to occur on open surfaces.[13] However, for microporous materials like many MOFs (pore sizes < 2 nm), this model is not strictly applicable.[12][14] In micropores, the adsorption mechanism is pore-filling rather than layer-by-layer formation, and this filling often occurs at very low relative pressures (< 0.1 P/P₀).[12]

Applying the standard BET range to a microporous MOF can lead to an overestimation of the surface area and unphysical results, such as a negative C-constant (related to adsorption energy).[12] Therefore, for microporous MOFs, it is crucial to follow the consistency criteria proposed by Rouquerol et al.[13] These criteria help to select a valid, linear pressure range for the BET calculation that yields a physically meaningful surface area, which should be considered an "equivalent" or "characteristic" BET area.[12][13]

Pore Size Distribution

The shape of the isotherm and the presence of hysteresis between the adsorption and desorption branches can provide qualitative information about the pore structure. For quantitative analysis, methods like the Barrett-Joyner-Halenda (BJH) analysis can be applied to the desorption branch to calculate the pore size distribution for mesoporous materials (2-50 nm).[11] For microporous MOFs, more advanced computational methods based on Density Functional Theory (DFT) or Monte Carlo simulations are required to obtain an accurate pore size distribution.[5]

CO2 Adsorption and Isosteric Heat of Adsorption (Qst)

To assess a MOF's potential for carbon capture, CO2 adsorption isotherms are typically measured at 273 K and 298 K. The strength of the interaction between CO2 and the MOF can be quantified by calculating the isosteric heat of adsorption (Qst). This is achieved by applying the Clausius-Clapeyron equation to at least two isotherms measured at different temperatures. A higher Qst value indicates a stronger binding affinity, which is desirable for capturing CO2 at low concentrations.[15][16]

Section 5: Expected Results for Triazole-Based MOFs

The gas adsorption properties of MOFs derived from this compound will depend on the specific metal ion used and the resulting framework topology. However, based on literature for similar triazole- and tetrazole-containing MOFs, certain characteristics can be expected.

PropertyAdsorptiveTemperature (K)Expected Range/ValueSignificance
BET Surface Area N₂77400 - 1500 m²/gIndicates the total accessible surface for gas interaction.
Micropore Volume N₂770.20 - 0.60 cm³/gQuantifies the volume of pores smaller than 2 nm.
CO₂ Uptake CO₂273-2982.0 - 5.0 mmol/g (at 1 bar)Measures the capacity for carbon dioxide capture under relevant conditions.[17][18]
Isosteric Heat (Qst) CO₂273 & 29825 - 45 kJ/molIndicates the strength of CO₂ binding; higher values suggest stronger affinity.[16]

Note: These values are illustrative and are based on reported data for various triazole-functionalized MOFs. Actual results will vary.

Conclusion

The characterization of MOFs from this compound through gas adsorption studies is a powerful method to elucidate their potential for applications like carbon capture. Success hinges on a meticulous experimental approach, with particular emphasis on the sample activation stage. By understanding the principles of the measurement technique and the appropriate models for data analysis—especially the limitations of the BET theory for microporous materials—researchers can generate reliable and meaningful data. This guide provides the foundational protocols and theoretical considerations to empower scientists to confidently explore the promising landscape of these functional porous materials.

References

Application Notes and Protocols for Evaluating the Anticancer Efficacy of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a "privileged" scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, in particular, have shown promise, with studies indicating their potential to inhibit cancer cell proliferation and induce apoptosis.[3][4][5] This document serves as a comprehensive technical guide for researchers investigating the anticancer efficacy of this class of compounds. It provides a rationale for selecting appropriate cancer cell lines, detailed protocols for cytotoxicity and mechanistic assays, and guidance on data analysis and interpretation.

Selection of Appropriate Cell Lines

The choice of cell lines is a critical first step in the preclinical evaluation of any potential anticancer agent.[6] The selection should be guided by the desire to represent a range of cancer types and to include both sensitive and potentially resistant lines. For this compound derivatives, a logical starting point is to use cell lines in which similar compounds have demonstrated activity.

A study on novel this compound hybrids demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines.[3][4][7] Therefore, these two cell lines are highly recommended for initial screening. To assess the selectivity of the compounds, a non-cancerous cell line should be included as a control. The same study utilized the human retinal pigmented epithelial cell line (RPE-1) for this purpose.[3][5]

Table 1: Recommended Cell Lines for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, wild-type p53.
HCT-116 Colon CarcinomaWild-type p53, microsatellite instability (MSI).
RPE-1 Normal Retinal Pigmented EpitheliumNon-cancerous, serves as a control for general cytotoxicity.

The rationale for this selection is based on the precedent of activity and the representation of two of the most common cancer types. Further screening against a broader panel of cell lines, such as those from the NCI-60 panel, can provide a more comprehensive understanding of the compound's spectrum of activity.[8]

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow provides a logical sequence for evaluating the anticancer efficacy of this compound derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Interpretation & Further Investigation A Cell Line Culture & Maintenance (MCF-7, HCT-116, RPE-1) B Cytotoxicity Assay (MTT or SRB) A->B C IC50 Value Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If IC50 is promising E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is promising F Caspase Activity Assay D->F G Analysis of Apoptotic & Cell Cycle Effects H Western Blot for Key Proteins (e.g., Bcl-2, Bax, Caspases) G->H

Caption: General workflow for in vitro testing of novel compounds.

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques are mandatory.[9][10]

  • Materials:

    • Selected cancer cell lines (MCF-7, HCT-116) and a non-cancerous cell line (RPE-1).

    • Appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA for cell detachment.

    • Phosphate Buffered Saline (PBS).

    • Humidified incubator at 37°C with 5% CO2.

  • Protocol:

    • Maintain cell lines in their recommended growth medium in a humidified incubator.[11]

    • Routinely examine cultures for confluence and signs of contamination.

    • For subculturing, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[10]

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the appropriate density.

Cytotoxicity Assays

To determine the concentration at which the test compounds inhibit cell growth by 50% (IC50), colorimetric assays such as the MTT or SRB assay are commonly used.[6][11]

  • Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Remove the overnight medium from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[11]

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Principle: The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation with the compounds, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[6]

    • Wash the plates five times with tap water and allow them to air-dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[6]

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis for Cytotoxicity Assays
  • Calculation of Percentage Cell Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination:

    • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[11] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanistic Studies

If a compound shows promising cytotoxicity, further investigation into its mechanism of action is warranted.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.[15]

  • Protocol:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.[16]

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

    • Incubate in the dark at room temperature for 15 minutes.[14]

    • Analyze the cells by flow cytometry.[15]

  • Interpretation of Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity by flow cytometry.[17][18]

  • Protocol:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[19]

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[20]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cells by flow cytometry.[21]

  • Interpretation of Results:

    • A histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.

G cluster_0 Apoptosis Induction Pathway A This compound derivative Induces Cellular Stress B Activation of Pro-apoptotic Proteins (e.g., Bax) Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) A:f1->B:f0 C Mitochondrial Outer Membrane Permeabilization Cytochrome c Release B:f1->C:f0 D Apoptosome Formation Caspase-9 Activation C:f1->D:f0 E Executioner Caspase Activation (e.g., Caspase-3) PARP Cleavage D:f1->E:f0 F Apoptosis Cell Death E:f1->F:f0

Caption: A potential intrinsic apoptosis pathway induced by the compounds.

Conclusion

This guide provides a robust framework for the initial in vitro evaluation of this compound derivatives as potential anticancer agents. By employing a logical workflow that begins with cytotoxicity screening in relevant cell lines and progresses to mechanistic studies, researchers can generate high-quality, reproducible data. The detailed protocols and rationale provided herein are intended to facilitate the efficient and effective investigation of this promising class of compounds, ultimately contributing to the discovery of new cancer therapies.

References

Application Note: A Step-by-Step Guide to the Synthesis of a Triazole-Naphthalimide Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescent sensors are indispensable tools in contemporary chemical and biological research, offering high sensitivity and selectivity for the detection of a wide array of analytes. The 1,2,4-triazole moiety has emerged as a privileged scaffold in the design of such sensors due to its unique electronic properties, stability, and ability to coordinate with metal ions.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel fluorescent sensor derived from 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This versatile building block will be chemically conjugated to a 1,8-naphthalimide fluorophore, a class of dyes known for their excellent photostability and high fluorescence quantum yields.[3][4] The resulting sensor is designed to exhibit "turn-on" or "turn-off" fluorescence in the presence of specific analytes, making it a valuable tool for researchers in drug development, environmental monitoring, and diagnostics.

Strategic Rationale and Workflow Overview

The synthetic strategy hinges on the formation of a stable amide bond between the carboxylic acid group of this compound and an amino-functionalized 1,8-naphthalimide. This will be achieved through a well-established carbodiimide coupling reaction, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step, one-pot reaction first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with a primary amine to yield the desired amide conjugate.[5][6][7]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Part 1: Fluorophore Synthesis cluster_1 Part 2: Sensor Conjugation cluster_2 Part 3: Characterization & Application NaphthalicAnhydride 1,8-Naphthalic Anhydride AmineFluorophore N-(2-aminoethyl)-1,8- naphthalimide NaphthalicAnhydride->AmineFluorophore Ethanol, Reflux Ethylenediamine Ethylenediamine Ethylenediamine->AmineFluorophore FinalSensor Triazole-Naphthalimide Fluorescent Sensor AmineFluorophore->FinalSensor DMF, Et3N StartingMaterial 4-(1H-1,2,4-Triazol-1-yl) benzoic acid ActivatedEster NHS-activated ester StartingMaterial->ActivatedEster EDC, NHS, DMF ActivatedEster->FinalSensor Characterization Spectroscopic Characterization (NMR, MS, Fluorescence) FinalSensor->Characterization Application Analyte Detection (e.g., Metal Ions) Characterization->Application Sensing_Mechanism Sensor Triazole-Naphthalimide Sensor (Fluorescent) Complex Sensor-Metal Ion Complex (Quenched/Shifted Fluorescence) Sensor->Complex Binding Event Analyte Metal Ion (e.g., Cu²⁺) Analyte->Complex

References

Application of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid in the development of antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 4-(1H-1,2,4-Triazol-1-yl)benzoic acid in the design and development of next-generation antifungal agents for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Many existing antifungal agents are limited by toxicity, drug-drug interactions, and a narrow spectrum of activity.[2] The triazole class of antifungals, which includes workhorse drugs like fluconazole and voriconazole, has been a cornerstone of antifungal therapy.[3] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4]

This guide focuses on the strategic application of this compound as a foundational scaffold for the development of novel triazole-based antifungal agents. Its unique structure, featuring the essential 1,2,4-triazole pharmacophore linked to a readily modifiable benzoic acid moiety, offers a versatile platform for chemical elaboration and optimization of antifungal activity.

The Core Scaffold: this compound

This compound is a crystalline solid with the molecular formula C9H7N3O2.[5] While its intrinsic antifungal activity is modest, its true value lies in its utility as a synthetic building block. The 1,2,4-triazole ring is crucial for coordinating with the heme iron atom in the active site of CYP51, while the benzoic acid group provides a convenient handle for the introduction of various side chains to enhance binding affinity, selectivity, and pharmacokinetic properties.[2][6]

Synthetic Strategies for Derivative Development

The primary strategy for leveraging this compound involves the chemical modification of its carboxylic acid group to generate a diverse library of esters, amides, and other derivatives. This approach allows for the exploration of a wide chemical space and the identification of compounds with potent antifungal activity. A general synthetic workflow is outlined below.

Synthetic Workflow A This compound B Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) A->B C Acyl Chloride or Activated Ester Intermediate B->C D Reaction with Nucleophiles C->D E Diverse Library of Derivatives (Esters, Amides, etc.) D->E F Purification and Characterization (Chromatography, NMR, MS) E->F G Candidate Compounds for Biological Evaluation F->G

Caption: General synthetic workflow for derivatization.

Protocol: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound.

  • Activation of the Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

    • Add 1.1 equivalents of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.1 equivalents of hydroxybenzotriazole (HOBt).

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Amide Bond Formation:

    • Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

  • Characterization:

    • Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7][8]

In Vitro Antifungal Susceptibility Testing

The initial evaluation of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10]

In Vitro Testing Workflow A Prepare stock solutions of test compounds B Perform serial dilutions in microtiter plates A->B D Inoculate microtiter plates B->D C Prepare standardized fungal inoculum C->D E Incubate at 35°C for 24-48 hours D->E F Determine MIC (lowest concentration with no visible growth) E->F G Data Analysis and Comparison F->G

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol: Broth Microdilution Assay (CLSI M27-A3/M38-A2)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the test compounds and a reference drug (e.g., fluconazole) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the stock solutions in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24 hours for yeasts (e.g., Candida albicans) or 48 hours for molds (e.g., Aspergillus fumigatus).

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[9]

Data Presentation: Hypothetical MIC Values
CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformansMIC (µg/mL) vs. A. fumigatus
4-TBA-Amide-1 218
4-TBA-Amide-2 0.50.254
4-TBA-Ester-1 8416
Fluconazole 12>64
Voriconazole 0.250.1250.5

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.[4]

Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazoles Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase (CYP51) Inhibition In Vivo Efficacy Workflow A Select appropriate animal model (e.g., immunocompromised mice) B Induce systemic fungal infection (e.g., intravenous injection of fungi) A->B C Administer test compound and controls (oral or parenteral) B->C D Monitor animal survival and clinical signs C->D E Endpoint analysis: - Fungal burden in target organs (kidney, brain) - Histopathology D->E F Data Analysis and Efficacy Determination E->F

References

Application Notes & Protocols: In Vivo Experimental Design for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The journey of a novel chemical entity from the bench to the clinic is a rigorous, multi-stage process where in vivo testing serves as the critical bridge from promising in vitro data to potential human therapeutic application. The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential, most notably as anticancer agents.[1][2] This guide is structured not as a rigid template, but as a strategic roadmap for the preclinical in vivo evaluation of this specific class of compounds. We will move logically from foundational safety and pharmacokinetic profiling to robust efficacy testing in disease-relevant models, emphasizing the causality behind each experimental choice to ensure the generation of reliable and translatable data.

Part 1: The Strategic Preclinical In Vivo Workflow

A successful in vivo program is not a linear execution of experiments but an iterative process of hypothesis testing and refinement. The primary goal is to build a comprehensive data package that characterizes the compound's safety, exposure, and efficacy. The workflow described below ensures that data from earlier, foundational studies inform the design of later, more complex efficacy models.

An overarching view of the preclinical progression is essential. The following workflow outlines the critical decision gates and experimental phases for evaluating a novel this compound derivative.

Preclinical_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Advanced Safety Tox Protocol 1: Preliminary Toxicity & Dose Range Finding PK Protocol 2: Pharmacokinetic (PK) Profiling (IV & PO) Tox->PK Determines doses for PK study Model_Select Disease Model Selection (e.g., Oncology, Inflammation) PK->Model_Select Informs dosing regimen (Dose & Frequency) Efficacy Protocol 3/4: In Vivo Efficacy Study (e.g., Xenograft Model) Model_Select->Efficacy Based on in vitro activity profile PD_MoA Protocol 5: Pharmacodynamic (PD) & MoA Biomarker Analysis Efficacy->PD_MoA Collect tissues for target validation Adv_Tox IND-Enabling Toxicology Studies Efficacy->Adv_Tox Positive data justifies further investment

Caption: Strategic workflow for in vivo evaluation of novel compounds.

Part 2: Foundational In Vivo Studies: Safety & Pharmacokinetics

Before assessing if a compound works, we must first determine if it is safe at relevant exposures and how it behaves within the biological system. These initial studies are paramount for designing meaningful and ethical efficacy trials.

Protocol 1: Acute and Multiple-Dose Tolerability Assessment
  • Expertise & Experience: The primary objective here is to establish the Maximum Tolerated Dose (MTD). The MTD is not merely the highest possible dose but the highest dose that can be administered without inducing unacceptable toxicity (e.g., >20% body weight loss, significant adverse clinical signs).[3] This is a critical parameter that dictates the upper limit for dosing in all subsequent efficacy studies. We conduct this in rodents (typically mice or rats) as they are well-characterized models for toxicological research.[4][5]

  • Step-by-Step Methodology:

    • Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, with 3-5 animals per group.[5]

    • Acclimation: Allow animals to acclimate for at least 5-7 days before the study begins.

    • Dose Escalation (Single Dose):

      • Administer the test compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).

      • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

      • Include a vehicle control group receiving only the formulation buffer.

    • Observation (Acute): Monitor animals intensively for the first 4-6 hours post-dose, then daily for up to 14 days.[3]

    • Parameters to Monitor:

      • Clinical Signs: Record any changes in posture, activity, breathing, and response to stimuli.

      • Body Weight: Measure daily. A sustained weight loss of >15-20% is a common humane endpoint.

      • Mortality: Record time of death if it occurs.

    • Multiple-Dose Tolerability: Based on the single-dose MTD, select 2-3 doses (e.g., MTD, MTD/2, MTD/4) and administer them daily for 5-14 days to simulate a therapeutic regimen. Monitor the same parameters.

    • Endpoint: At the end of the study, perform a gross necropsy to look for visible organ abnormalities.

  • Trustworthiness & Data Presentation: A self-validating system includes a vehicle control to ensure observed effects are compound-related. Clear endpoint criteria (like body weight loss percentage) remove subjective bias.

| Table 1: Example Tolerability Data Summary | | :--- | :--- | :--- | :--- | | Dose (mg/kg, PO) | N | Maximum Mean Body Weight Loss (%) | Mortality | Key Clinical Signs | | Vehicle | 5 | < 2% | 0/5 | None Observed | | 30 | 5 | 3% | 0/5 | None Observed | | 100 | 5 | 8% | 0/5 | Mild lethargy for 2h post-dose | | 300 | 5 | 22% | 1/5 | Severe lethargy, hunched posture | | Conclusion: | | | | Estimated MTD: ~100-150 mg/kg |

Protocol 2: Pharmacokinetic (PK) Profiling
  • Expertise & Experience: A PK study reveals the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[6] Understanding a compound's half-life (t½), peak concentration (Cmax), and total exposure (AUC) is non-negotiable. It allows us to design a dosing schedule for efficacy studies that maintains drug exposure above a target concentration. Comparing intravenous (IV) and oral (PO) administration allows for the calculation of oral bioavailability (F%), a key measure of how much drug is absorbed and reaches circulation.[7]

  • Step-by-Step Methodology:

    • Animal Model: Use Sprague-Dawley or Wistar rats (250-300g), as their larger size facilitates serial blood sampling.[8] Surgical cannulation (e.g., of the jugular vein) is preferred to minimize stress and animal numbers.

    • Study Groups:

      • Group 1: IV bolus administration (e.g., 1-2 mg/kg). N=3-4 rats.

      • Group 2: PO gavage administration (e.g., 10 mg/kg, dose selected from tolerability study). N=3-4 rats.

    • Blood Sampling: Collect sparse samples from each animal at specific time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Place samples in tubes with an anticoagulant (e.g., EDTA).

    • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters via non-compartmental analysis.

  • Trustworthiness & Data Presentation: The use of a validated bioanalytical method is crucial for data integrity. Summarizing the data clearly allows for direct comparison between routes and informs dose selection.

| Table 2: Example Pharmacokinetic Parameter Summary | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | CL (mL/h/kg) | F (%) | | IV | 1 | 250 | - | 500 | 2.5 | 2000 | - | | PO | 10 | 480 | 1.0 | 2400 | 2.8 | - | 48 | | Cmax: Maximum concentration; Tmax: Time to Cmax; AUC: Area under the curve; t½: Half-life; CL: Clearance; F: Bioavailability. |

Part 3: In Vivo Efficacy Evaluation: Anticancer Models

Given that derivatives of this scaffold have shown potent activity against cancer cell lines like MCF-7 (breast) and HCT-116 (colon), the primary efficacy evaluation should be in oncology models.[1][2][9]

Protocol 3: Cell-Line Derived Xenograft (CDX) Model
  • Expertise & Experience: The CDX model is the workhorse of preclinical oncology.[10] It involves implanting human cancer cells into immunocompromised mice, which lack the ability to reject the foreign cells.[11][12] This allows for the in vivo growth of a human tumor, providing a system to test the antitumor activity of a compound.[13] The choice of mouse strain is critical; athymic nude mice lack T-cells, while more severely compromised strains like NOD/SCID mice lack both T- and B-cells and have reduced NK cell function, which can be better for some cell lines.[12] Subcutaneous implantation is standard for initial screening due to the ease of tumor measurement.[14]

  • Trustworthiness: The Self-Validating System:

    • Vehicle Control Group: Essential to model baseline tumor growth.

    • Positive Control Group: A standard-of-care chemotherapy (e.g., doxorubicin, if appropriate for the tumor type) validates the model's sensitivity to antitumor agents.

    • Randomization: Animals are randomized into groups only after tumors reach a specific size (e.g., 100-150 mm³) to avoid bias.

CDX_Workflow Cell_Culture 1. Propagate Human Cancer Cells (e.g., MCF-7) in vitro Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth until Palpable (100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Vehicle, Test Compound, or Positive Control Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight 2-3x/week Treatment->Monitoring Endpoint 7. Euthanize at Endpoint (Tumor size limit or study end) Monitoring->Endpoint

Caption: Workflow for a cell-line derived xenograft (CDX) study.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture MCF-7 or HCT-116 cells under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (to support initial growth) at a concentration of 5-10 x 10⁷ cells/mL.

    • Implantation: Inoculate 0.1 mL of the cell suspension subcutaneously into the right flank of female athymic nude mice.

    • Tumor Growth Monitoring: Begin caliper measurements ~7-10 days post-inoculation. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Randomization & Dosing: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice/group).

      • Group 1: Vehicle (PO, daily)

      • Group 2: Test Compound (e.g., 50 mg/kg, PO, daily)

      • Group 3: Test Compound (e.g., 100 mg/kg, PO, daily)

      • Group 4: Positive Control (e.g., Doxorubicin, IP, weekly)

    • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Endpoint Analysis: The study is terminated when tumors in the vehicle group reach a predetermined size (~1500-2000 mm³). Calculate the Tumor Growth Inhibition (TGI) for each group.

      • TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

  • Data Presentation:

| Table 3: Example Xenograft Efficacy Data | | :--- | :--- | :--- | :--- | | Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) | | Vehicle | - | 1850 ± 210 | - | +2.5% | | Compound X | 50 mg/kg, PO, QD | 980 ± 150 | 54% | -1.8% | | Compound X | 100 mg/kg, PO, QD | 450 ± 95 | 82% | -5.5% | | Doxorubicin | 5 mg/kg, IP, QW | 510 ± 110 | 79% | -12.0% |

Part 4: Mechanism of Action (MoA) & Pharmacodynamics (PD)

Demonstrating that a compound shrinks a tumor is a critical first step. The next is to show how it does it. Pharmacodynamic (PD) studies provide evidence of target engagement and the desired biological response within the tumor tissue itself. Studies have shown some this compound derivatives induce apoptosis in cancer cells.[9] This provides a clear, testable hypothesis for an in vivo PD study.

Apoptosis_Pathway Compound Triazole Derivative Target Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Target->Bcl2 Suppresses BaxBak Pro-apoptotic Proteins (Bax, Bak) Bcl2->BaxBak Inhibits Mito Mitochondria BaxBak->Mito Activates Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c, Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway targeted by a derivative.

Protocol 5: Tumor Tissue Biomarker Analysis
  • Expertise & Experience: This protocol is designed to be run either as a satellite study (with small groups of animals treated for a short duration) or using tissues collected at the end of the main efficacy study. The goal is to measure a change in a biomarker that is directly linked to the drug's mechanism. If the hypothesized mechanism is apoptosis, then measuring cleaved Caspase-3, a key executioner of apoptosis, is a robust PD marker.

  • Step-by-Step Methodology:

    • Tissue Collection: At a defined time point after the final dose (e.g., 4, 8, or 24 hours, informed by PK data), euthanize a subset of mice from the efficacy study (n=3-4 per group).

    • Tumor Excision: Rapidly excise the tumors. For protein analysis, immediately snap-freeze the tissue in liquid nitrogen. For histology, fix a portion of the tumor in 10% neutral buffered formalin.

    • Western Blot Analysis:

      • Homogenize the frozen tumor tissue to extract total protein.

      • Perform SDS-PAGE to separate proteins by size.

      • Transfer proteins to a membrane and probe with a primary antibody specific for cleaved Caspase-3.

      • Use a loading control (e.g., β-actin) to ensure equal protein loading.

      • Quantify the band intensity to measure the increase in cleaved Caspase-3 in treated groups compared to the vehicle.

    • Immunohistochemistry (IHC):

      • Embed the fixed tumor tissue in paraffin and slice thin sections.

      • Stain the sections with an antibody for cleaved Caspase-3 or use a TUNEL assay to detect DNA fragmentation (another hallmark of apoptosis).

      • Visualize the stained sections under a microscope to confirm apoptosis is occurring within the tumor cells.

References

Troubleshooting & Optimization

Improving the yield of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This guide addresses specific experimental failures in a question-and-answer format, focusing on the prevalent copper-catalyzed N-arylation (Ullmann-type) reaction between a 4-halobenzoic acid and 1,2,4-triazole.

Q1: My reaction shows very low or no conversion of starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is one of the most common issues and typically points to problems with the catalytic system, reaction conditions, or reagents.

Probable Causes & Solutions:

  • Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species in Ullmann condensations is typically Cu(I).[1][2]

    • Solution: Use high-purity Cu(I) salts like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). If using copper metal, pre-activation by washing with dilute HCl to remove surface oxides can be effective. Some modern protocols also show success with ligand-free copper chloride (CuCl) or copper oxide nanoparticles, which offer high surface area.[3][4][5]

  • Insufficient Base Strength or Solubility: The base is critical for deprotonating the 1,2,4-triazole, making it a potent nucleophile. If the base is too weak or does not dissolve in the reaction medium, the triazole anion will not be generated in sufficient concentration.

    • Solution: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) due to its higher solubility in polar aprotic solvents like DMF, which enhances the nucleophilicity of the triazole.[6][7] Ensure the base is finely powdered and anhydrous.

  • Inappropriate Solvent or Temperature: Ullmann-type reactions traditionally require high temperatures to proceed.[1]

    • Solution: Employ high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). The reaction temperature should typically be maintained between 110-150 °C. Monitor the temperature carefully, as excessive heat can lead to decomposition and side products.

  • Poor Reactivity of Aryl Halide: The reactivity of the C-X bond is crucial.

    • Solution: The order of reactivity for aryl halides in Ullmann reactions is I > Br > Cl > F.[8] Using 4-iodobenzoic acid will result in the highest reactivity and allow for milder reaction conditions compared to 4-bromobenzoic acid. 4-Fluorobenzoic acid is generally the most challenging substrate.

Q2: My reaction is messy, and I'm isolating multiple side products. How can I improve the selectivity?

A2: Side product formation often arises from homocoupling, reactions at the wrong triazole nitrogen, or thermal degradation.

Probable Causes & Solutions:

  • Homocoupling of 4-halobenzoic acid: This leads to the formation of biphenyl-4,4'-dicarboxylic acid.

    • Solution: The addition of a chelating ligand can stabilize the copper catalyst and favor the desired C-N cross-coupling over C-C homocoupling. Ligands like 1,10-phenanthroline or various N,N-donor ligands have proven effective in improving yields and selectivity in copper-catalyzed N-arylations.[6][7]

  • Regioselectivity Issues: 1,2,4-Triazole has two potential nucleophilic sites (N1 and N4). While the N1-substituted product is generally the thermodynamic favorite, kinetic control can sometimes lead to the formation of the 4-(4H-1,2,4-triazol-4-yl)benzoic acid isomer.

    • Solution: Reaction conditions, particularly the choice of solvent and base, can influence regioselectivity. Generally, the conditions optimized for the Ullmann coupling favor the more stable 1-substituted product.[9] Confirming the structure via 1H NMR is essential, as the symmetry of the 4-substituted isomer results in a different spectrum compared to the 1-substituted product.

Q3: I have a moderate yield, but the final product is difficult to purify and is contaminated with copper. What is an effective purification strategy?

A3: Product isolation requires removing unreacted starting materials, the base, and, most importantly, the copper catalyst, which can be tenacious.

Recommended Purification Protocol:

  • Cool and Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and pour it into a beaker of cold water or dilute HCl (1M).

  • Acidification: Adjust the pH to ~2-3 with concentrated HCl. This protonates your product, this compound, causing it to precipitate out of the aqueous solution while keeping unreacted triazole and any amine-based ligands protonated and dissolved.

  • Filter and Wash: Collect the crude solid by vacuum filtration.

  • Copper Removal: This is the critical step. Create a slurry of the crude solid in a solution that can chelate copper, such as 10% aqueous ammonia or a 5% aqueous solution of ethylenediaminetetraacetic acid (EDTA). Stir for 1-2 hours. The copper salts will form soluble complexes and be removed. Filter the solid again and wash thoroughly with deionized water until the filtrate is colorless and neutral.

  • Recrystallization: Dissolve the purified solid in a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture) and allow it to cool slowly to form pure crystals. This step will remove any remaining organic impurities.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the synthesis.

G start Reaction Start check_conversion Low / No Conversion? start->check_conversion check_catalyst 1. Review Catalyst System - Use Cu(I) source (CuI) - Add Ligand (e.g., Phenanthroline) check_conversion->check_catalyst Yes check_purity Messy Reaction / Side Products? check_conversion->check_purity No, Conversion is OK check_conditions 2. Optimize Conditions - Use Cs₂CO₃ as base - Solvent: DMF or DMSO - Temp: 120-150 °C check_catalyst->check_conditions check_reagents 3. Check Reagents - Use 4-Iodobenzoic Acid - Ensure reagents are anhydrous check_conditions->check_reagents optimize_selectivity Improve Selectivity - Add/Change Ligand - Lower Temperature Slightly - Confirm Regiochemistry (NMR) check_purity->optimize_selectivity Yes purification Purification Issues? check_purity->purification No, Selectivity is Good optimize_selectivity->purification purify_protocol Follow Purification Protocol 1. Acidic Quench (pH 2-3) 2. Wash with aq. NH₃ or EDTA 3. Recrystallize purification->purify_protocol Yes end_product High-Yield, Pure Product purification->end_product No purify_protocol->end_product

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the copper-catalyzed N-arylation of 1,2,4-triazole? A: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Deprotonation: The base deprotonates 1,2,4-triazole to form the triazolide anion.

  • Complexation: The triazolide anion coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide adds to the copper center, oxidizing it from Cu(I) to a transient Cu(III) species.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the copper center, regenerating the Cu(I) catalyst.

The following diagram provides a simplified overview:

G cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Triazole Cu(I)-Triazolide Complex CuI->Cu_Triazole + Triazolide Anion CuIII Aryl-Cu(III)-Triazolide Intermediate Cu_Triazole->CuIII Oxidative Addition (+ Ar-X) CuIII->CuI Reductive Elimination Product 4-(Triazol-1-yl)benzoic acid (Ar-Triazole) CuIII->Product caption Simplified Cu(I)/Cu(III) catalytic cycle.

Caption: Simplified Cu(I)/Cu(III) catalytic cycle.

Q: Are there alternative synthesis routes that avoid copper? A: While copper-catalyzed methods are common, other routes exist. Nucleophilic aromatic substitution (SₙAr) using a highly activated aryl halide like 4-fluoro- or 4-nitrobenzoic acid can work but often requires harsher conditions. Another documented route involves reacting 4-hydrazinobenzoic acid with reagents like dialkyl-N-cyanoimido(dithio)carbonate to first form the triazole ring.[10] However, for coupling a pre-formed triazole with a benzoic acid moiety, the Ullmann-type reaction remains a primary choice.

Q: How can I be certain I have synthesized the N1-substituted isomer and not the N4? A: 1H NMR spectroscopy is the definitive method. The N1-substituted isomer is asymmetric and will show two distinct signals for the two protons on the triazole ring, typically as singlets around 8.0-9.0 ppm. The N4-substituted isomer is symmetric, and its two triazole protons are chemically equivalent, resulting in a single signal in that region.

Optimized Protocol: Copper-Catalyzed Synthesis

This protocol is a robust starting point, incorporating best practices discussed above.

Materials:

  • 4-Iodobenzoic acid (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid, 1,2,4-triazole, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes with 1% acetic acid mobile phase). The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature.

  • Proceed with the "Recommended Purification Protocol" detailed in the troubleshooting section.

Comparative Data on Reaction Conditions

The choice of reagents significantly impacts yield. The following table summarizes outcomes based on literature and experimental observations.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Starting HalideTypical Yield Range
CuI (10%)1,10-Phenanthroline (10%)Cs₂CO₃ (2.0)DMF1204-Iodobenzoic acid75-90%
Cu₂O (10%)N-Ligand-B[6][7]Cs₂CO₃ (2.0)DMF1304-Iodobenzoic acid80-95%
CuCl (10%)None[4][5]K₂CO₃ (2.0)DMSO1404-Bromobenzoic acid60-75%
CuO-NPs (5%)None[3]K₃PO₄ (2.0)NMP1504-Bromobenzoic acid70-85%

References

Troubleshooting guide for the synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 4-(1H-1,2,4-triazol-1-yl)benzoic acid (also referred to as HTBA). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile linker. The unique combination of a carboxylate group and a triazole ring in HTBA allows for the construction of novel MOFs with diverse structures and potential applications in gas storage, separation, and catalysis.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on established principles of coordination chemistry and materials science. Our goal is to help you overcome common experimental hurdles and optimize your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, characterization, and activation of your HTBA-based MOFs.

Part 1: Synthesis and Crystallinity Issues

Question 1: I followed a published procedure, but I obtained an amorphous powder instead of a crystalline MOF. What are the most likely causes and how can I fix this?

Answer: This is one of the most common challenges in MOF synthesis. An amorphous product indicates that the nucleation rate far exceeds the crystal growth rate, leading to a disordered solid. The key is to finely tune the reaction kinetics. Here’s a systematic approach to promote crystallization:

  • Reaction Temperature and Time: The solvothermal conditions are critical. An amorphous precipitate might be a kinetic product that needs more time and/or thermal energy to reorganize into a thermodynamically stable crystalline phase.[3]

    • Causality: Higher temperatures increase the solubility of precursors and the reversibility of coordination bonds, allowing defects to be "healed" and promoting the growth of larger, more ordered crystals.

    • Actionable Advice:

      • Incrementally increase the reaction temperature (e.g., in 10-15 °C steps).

      • Significantly extend the reaction time (e.g., from 24 hours to 48 or 72 hours).

  • Solvent System: The choice of solvent (often N,N-Dimethylformamide - DMF) and its purity are paramount.

    • Causality: The solvent influences the solubility of the metal salt and the HTBA linker, mediates the deprotonation of the carboxylic acid, and can act as a coordinating species itself, affecting the final structure.

    • Actionable Advice:

      • Ensure you are using a high-purity, anhydrous grade solvent. Water content can lead to the formation of dense, non-porous metal oxide or hydroxide phases.

      • Consider a mixed-solvent system. Adding a co-solvent like ethanol or water in controlled amounts can sometimes alter the solubility profile favorably for crystal growth.

  • Use of Modulators: Introducing a modulator, such as benzoic acid or another monocarboxylic acid, is a powerful technique to control crystallinity.[4]

    • Causality: Modulators are molecules that compete with the primary linker (HTBA) for coordination to the metal centers. They temporarily cap coordination sites, slowing down the initial nucleation event and allowing for more controlled crystal growth. This can also be a method for intentionally introducing structural defects.[5][6][7]

    • Actionable Advice: Add a molar excess of a modulator relative to the HTBA linker. Start with a 2-5 fold excess and optimize from there.

  • Cooling Rate: A slow, controlled cooling rate after the solvothermal reaction is crucial.

    • Causality: Rapid cooling can cause the material to crash out of solution, trapping disorder. A slow ramp-down allows crystals to grow gradually and anneal imperfections.

    • Actionable Advice: Program your oven to cool at a very slow rate, for instance, 0.1-0.2 °C/min.

Question 2: My Powder X-Ray Diffraction (PXRD) pattern shows very broad peaks. What does this signify?

Answer: Broad peaks in a PXRD pattern, as opposed to sharp, well-defined reflections, typically point to one of two main issues:

  • Small Crystallite Size: This is the most common reason. The Scherrer equation relates peak broadening to the size of the crystalline domains. If your product is nanocrystalline, the peaks will be inherently broad. This is not necessarily a negative result, as nanocrystalline MOFs can have unique properties, but it confirms you are not producing large, single crystals.

  • Structural Strain or Defects: Significant disorder or defects within the crystal lattice can also lead to peak broadening.[6][8] This could be due to missing linkers or metal clusters, which disrupt the long-range order required for sharp diffraction.[7]

Actionable Advice:

  • Confirm with Microscopy: Use Scanning Electron Microscopy (SEM) to visualize the particle size and morphology. If you see well-defined crystals that are very small (e.g., <100 nm), this confirms nanocrystallinity.

  • Review Synthesis Conditions: The same factors that cause amorphous products (fast kinetics) can lead to nanocrystals. To increase crystallite size and sharpen PXRD peaks, try increasing reaction time, using a modulator, or employing a slower cooling rate.

Question 3: The yield of my MOF is consistently low. How can I improve it?

Answer: Low yield can be frustrating, especially when the product is crystalline. The issue often lies in precursor solubility or reaction stoichiometry.

Actionable Advice:

  • Check Solubility: Ensure both your metal salt and the HTBA linker are fully dissolved at the start of the reaction. If the linker has low solubility in your chosen solvent at room temperature, you may need to sonicate or gently heat the initial mixture.

  • Optimize Metal-to-Linker Ratio: While a 1:1 or 2:1 ratio is often a good starting point, this is not always optimal.[1] The ideal stoichiometry depends on the coordination number of the metal and the final structure. Try screening different ratios to find the sweet spot for your specific system.

  • Adjust pH: The deprotonation of the HTBA linker's carboxylic acid is essential for coordination. The solvent (like DMF) often acts as a base, but sometimes the addition of a small amount of a base (e.g., triethylamine) or acid can shift the equilibrium to favor product formation. Proceed with caution, as this will significantly impact the reaction kinetics.

Part 2: Characterization and Post-Synthetic Processing

Question 4: My Brunauer-Emmett-Teller (BET) surface area is much lower than reported values for similar MOFs. What could be the problem?

Answer: A low surface area is almost always a sign of incomplete activation, meaning that solvent molecules are still trapped within the pores, or that the framework has collapsed.

  • Incomplete Activation: The removal of guest and coordinated solvent molecules from the MOF's pores is a delicate but critical step.[9]

    • Causality: If solvent molecules are not fully removed, they occupy the pore volume, making it inaccessible to nitrogen or argon molecules during the BET measurement.

    • Actionable Advice:

      • Thorough Solvent Exchange: Before heating, wash the as-synthesized MOF thoroughly with the synthesis solvent (e.g., DMF), then exchange the DMF with a more volatile, low-boiling-point solvent like ethanol, acetone, or dichloromethane over several days. This makes the final thermal activation step easier and more effective.

      • Optimize Activation Temperature: Use Thermogravimetric Analysis (TGA) to determine the temperature at which guest solvents are removed. Activate your sample under high vacuum just below the framework's decomposition temperature. A common mistake is not heating high enough to remove all coordinated solvent.

      • Soxhlet Extraction: For stubborn guest molecules, Soxhlet extraction with a volatile solvent can be a highly effective purification method prior to thermal activation.

  • Framework Collapse: Some MOF structures are not stable in the absence of guest molecules and can collapse upon solvent removal.

    • Causality: The framework's integrity may depend on the presence of solvent molecules that support the structure through hydrogen bonding or other interactions. Their removal leads to a loss of crystallinity and porosity.

    • Actionable Advice:

      • Gentler Activation: If you suspect collapse, use a gentler activation method. Supercritical CO2 exchange is an excellent technique that avoids the strong capillary forces that can destroy a framework during thermal solvent removal.[10]

      • Check PXRD Post-Activation: Always run a PXRD on your activated sample. If the pattern has disappeared or changed significantly, your framework has likely collapsed or undergone a phase change.

Question 5: How do I interpret the different weight loss steps in my Thermogravimetric Analysis (TGA) data?

Answer: A TGA curve for a MOF provides crucial information about its thermal stability and composition. A typical curve for an activated MOF will show:

  • Initial Weight Loss (up to ~150 °C): This corresponds to the loss of physisorbed guest molecules (water or volatile solvents) from the pores.

  • Plateau of Stability: A region where the mass remains stable. The length of this plateau indicates the thermal stability of the framework itself. For many triazole-based MOFs, this can extend to 300-400 °C or higher.[11][12][13]

  • Sharp Weight Loss (Decomposition): A steep drop in mass signifies the decomposition of the organic linker and the collapse of the MOF structure. The final residual mass should correspond to the expected metal oxide.

Experimental Protocols & Data
Protocol 1: General Solvothermal Synthesis of a [Cu(TBA)2]·2H2O MOF

This protocol is adapted from established procedures for synthesizing HTBA-based MOFs.[1]

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve 0.25 mmol of this compound (HTBA) in 8 mL of N,N-Dimethylformamide (DMF).

    • In a separate small vial, dissolve 0.25 mmol of Copper(II) nitrate trihydrate in 2 mL of deionized water.

  • Reaction Assembly:

    • Add the aqueous metal salt solution to the DMF solution containing the linker.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the vial to 120 °C over 2 hours.

    • Hold the temperature at 120 °C for 72 hours.

    • Cool the oven to room temperature at a slow rate (e.g., 5 °C/hour).

  • Product Isolation:

    • Collect the resulting crystals by decanting the mother liquor.

    • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL) to remove unreacted precursors.

    • Dry the product under vacuum at room temperature.

Table 1: Influence of Synthesis Parameters on MOF Properties
ParameterCommon RangeEffect of Increasing the ParameterRationale & Causality
Temperature 80 - 150 °CIncreases crystallinity and crystal size; may decrease yield if precursors become too soluble.Enhances reaction kinetics and the reversibility of coordination, favoring thermodynamic product formation over kinetic amorphous phases.[3]
Time 24 - 72 hoursImproves crystallinity and phase purity by allowing for structural rearrangement.Provides sufficient time for the system to reach thermodynamic equilibrium, converting any initial amorphous phases into crystalline material.[3]
Modulator Conc. 0 - 20 eq.Improves crystal quality and size; may introduce defects. Can decrease yield by competing with the linker.Slows the rate of nucleation by reversibly binding to metal centers, promoting slower, more controlled crystal growth.[4][5]
Cooling Rate 0.1 - 10 °C/minSlower rates improve crystal quality and size.Prevents rapid precipitation and allows for the annealing of defects during the cooling process, leading to a more ordered final product.
Visual Workflow & Troubleshooting Guides

Diagram 1: General Solvothermal MOF Synthesis Workflow

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation & Activation cluster_char 4. Characterization Linker_Sol Dissolve Linker (HTBA in DMF) Mix Combine Solutions Linker_Sol->Mix Metal_Sol Dissolve Metal Salt (e.g., Cu(NO3)2 in H2O) Metal_Sol->Mix React Solvothermal Reaction (e.g., 120°C, 72h) Mix->React Cool Controlled Cooling React->Cool Isolate Isolate Crystals (Decant/Filter) Cool->Isolate Wash Wash with Solvent (DMF, Ethanol) Isolate->Wash Activate Activate (Solvent Exchange & Vacuum Heating) Wash->Activate PXRD PXRD Activate->PXRD TGA TGA Activate->TGA BET Gas Adsorption (BET) Activate->BET

Caption: General workflow for the solvothermal synthesis of a MOF.

Diagram 2: Troubleshooting Guide for Low Crystallinity dot

// Nodes Start [label="Problem:\nAmorphous Product or\nLow Crystallinity (PXRD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Params [label="Are reaction kinetics too fast?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path 1: Temperature & Time Temp_Time [label="Action: Modify Thermal Conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_T [label="Increase Temperature\n(e.g., +15°C)"]; Increase_t [label="Increase Time\n(e.g., 48-72h)"]; Slow_Cool [label="Slow Cooling Rate\n(e.g., 0.1°C/min)"];

// Path 2: Modulator Modulator [label="Action: Introduce Modulator", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Mod [label="Add Benzoic Acid\n(2-10 equivalents)"];

// Path 3: Reagents Reagents [label="Action: Check Reagents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Use High-Purity\nAnhydrous Solvents"]; Ratio [label="Optimize Metal:Linker Ratio"];

// Path 4: Outcome Re_Analyze [label="Re-synthesize & Characterize\n(PXRD, SEM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Result:\nCrystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Params; Check_Params -> Temp_Time [label="Yes"]; Check_Params -> Modulator [label="Yes"]; Check_Params -> Reagents [label="Maybe/Always Check"];

Temp_Time -> Increase_T -> Re_Analyze; Temp_Time -> Increase_t -> Re_Analyze; Temp_Time -> Slow_Cool -> Re_Analyze;

Modulator -> Add_Mod -> Re_Analyze;

Reagents -> Purity -> Re_Analyze; Reagents -> Ratio -> Re_Analyze;

Re_Analyze -> Success; }

References

Technical Support Center: Overcoming Solubility Challenges of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the solubility challenges of this compound in common biological buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Solubility Profile of this compound

This compound is a molecule of significant interest in various research fields.[1][2][3] However, its utility can be hampered by poor aqueous solubility, a common challenge for many drug-like molecules.[4][5][6] The structure of this compound, featuring both a weakly acidic carboxylic acid group and a weakly basic triazole ring, results in a complex, pH-dependent solubility profile. The aromatic nature of the benzene ring further contributes to its hydrophobicity.

The key to successfully working with this compound is to understand and manipulate its ionization state. The carboxylic acid group (-COOH) is uncharged at low pH and becomes negatively charged (deprotonated to -COO⁻) as the pH increases. Conversely, the 1,2,4-triazole ring can be protonated at low pH, acquiring a positive charge, and is neutral at higher pH. The solubility of the compound is generally lowest when it is in its neutral, un-ionized form and increases as it becomes charged.

Here are some key physicochemical properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₇N₃O₂PubChem[7]
Molecular Weight189.17 g/mol PubChem[7]
XLogP31.2PubChem[7]
pKa (Triazole Ring)~2.45Estimated from 1,2,4-triazole[8]
pKa (Carboxylic Acid)~4-5Estimated from benzoic acid derivatives

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). What should I do?

This is a common issue as the compound's intrinsic solubility in neutral aqueous solutions is low. At pH 7.4, the carboxylic acid group will be mostly deprotonated (negatively charged), which aids solubility. However, the overall solubility might still be insufficient for your desired concentration. Here’s a systematic approach to address this:

Option 1: pH Adjustment (The Primary Method)

The most effective way to increase the solubility of this compound is by increasing the pH of the buffer.[][10][11][12] By shifting the pH further above the pKa of the carboxylic acid, you increase the proportion of the highly soluble carboxylate anion.

Step-by-Step Protocol for pH-Adjusted Solubilization:

  • Prepare a concentrated stock solution in a basic solution. Instead of directly dissolving the compound in PBS, first, create a concentrated stock solution (e.g., 10-50 mM) in a dilute basic solution like 0.1 M NaOH. The compound should readily dissolve as it is fully deprotonated.

  • Gradual addition to your biological buffer. While vortexing or stirring your target biological buffer (e.g., PBS), slowly add the required volume of the basic stock solution to achieve your final desired concentration.

  • Monitor for precipitation. As the basic stock solution is neutralized by the buffer, the compound may precipitate if the final concentration is above its solubility limit at that pH.

  • Final pH adjustment. After adding the stock solution, check the pH of your final solution. It may have slightly increased. If your experiment is sensitive to pH, you can adjust it back to the target pH using a dilute acid (e.g., 0.1 M HCl). Be aware that lowering the pH can decrease solubility, so perform this step cautiously and observe for any cloudiness.

Causality: The increased solubility in basic conditions is due to the deprotonation of the carboxylic acid group to the more polar and water-soluble carboxylate anion.

Self-Validation: A successfully prepared solution will be clear and free of visible precipitate. To confirm the concentration, you can perform a UV-Vis spectrophotometric analysis if you have a standard curve.

FAQ 2: I need to work at a neutral or slightly acidic pH where the compound is poorly soluble. What are my options?

Working at a pH where the compound is less ionized presents a significant challenge. In such cases, formulation strategies beyond simple pH adjustment are necessary.

Option 2: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][13][14]

Recommended Co-solvents for Biological Experiments:

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration for Cell-Based AssaysNotes
Dimethyl Sulfoxide (DMSO)5-10% (v/v) for stock< 0.5% (v/v)Most common starting point. Can have biological effects at higher concentrations.
Ethanol5-10% (v/v) for stock< 1% (v/v)Good for less sensitive assays. Can cause protein precipitation.
Polyethylene Glycol 400 (PEG 400)10-20% (v/v)Varies, generally low toxicityA good option for in vivo studies.
Propylene Glycol10-20% (v/v)Varies, generally low toxicityAnother good option for in vivo formulations.

Step-by-Step Protocol for Co-solvent Screening:

  • Prepare a high-concentration stock solution in 100% co-solvent. Dissolve the this compound in your chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 50-100 mM).

  • Perform a dilution test. Serially dilute the stock solution into your biological buffer to determine the concentration at which precipitation occurs. This will define the upper limit of solubility for that co-solvent/buffer system.

  • Always include a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects of the solvent itself.

Causality: Co-solvents disrupt the hydrogen bonding network of water, making it more favorable for the non-polar parts of the compound to be solvated.[15]

Option 3: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[18][19][20]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice for biological research.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility and a good safety profile.

Step-by-Step Protocol for Cyclodextrin Solubilization:

  • Prepare a cyclodextrin solution. Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your biological buffer to make a stock solution (e.g., 10-20% w/v).

  • Add the compound to the cyclodextrin solution. Add the powdered this compound directly to the cyclodextrin solution.

  • Facilitate complex formation. Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Remove undissolved compound. Centrifuge or filter the solution to remove any remaining undissolved solid. The clear supernatant will contain the solubilized compound.

Causality: The hydrophobic benzene ring of the compound is likely to be encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Troubleshooting Decision Workflow

When faced with solubility issues, it's helpful to have a logical progression of steps. The following diagram illustrates a recommended workflow for troubleshooting the solubility of this compound.

Caption: A decision tree for selecting a solubilization strategy.

FAQ 3: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. Why did this happen and how can I prevent it?

This is a common phenomenon known as "crashing out." It occurs when the concentration of the co-solvent is rapidly decreased upon dilution, and the aqueous buffer cannot maintain the compound in solution.

Troubleshooting Steps:

  • Lower the stock solution concentration. A more dilute stock solution in DMSO will result in a lower final DMSO concentration and a slower, more controlled dilution process.

  • Slow, controlled addition. Add the DMSO stock to the buffer dropwise while vigorously vortexing or stirring. This helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Pre-warm the buffer. Gently warming the buffer (e.g., to 37°C) can sometimes help to keep the compound in solution during dilution.

  • Consider a different co-solvent. Sometimes, a different co-solvent like PEG 400 or ethanol may form a more stable solution upon dilution.

FAQ 4: How does the ionic strength of the buffer affect the solubility of this compound?

The effect of ionic strength on the solubility of ionizable compounds can be complex.[21][22][23] For this compound, especially when it is in its charged (ionized) form, increasing the ionic strength of the buffer can either increase or decrease solubility.

  • "Salting in": At low to moderate ionic strengths, the presence of other ions can shield the charged compound molecules from each other, reducing their activity and potentially increasing solubility.

  • "Salting out": At high ionic strengths, the large number of salt ions can compete for water molecules, reducing the amount of "free" water available to solvate the compound and thereby decreasing its solubility.

Practical Implications:

  • Be consistent with the buffer composition and ionic strength in all your experiments to ensure reproducibility.

  • If you are struggling with solubility, you could try preparing your buffer at a slightly lower ionic strength, but be mindful of maintaining the buffering capacity.[24]

  • It is important to note that changes in ionic strength can also affect the pKa of the compound.[25]

Summary of Key Recommendations

  • Prioritize pH adjustment: For experiments that can tolerate a pH of 8 or higher, this is the most straightforward and effective method for solubilizing this compound.

  • Use co-solvents judiciously: When neutral or acidic pH is required, start with DMSO and always use the lowest effective concentration. Remember to include vehicle controls.

  • Consider cyclodextrins for challenging situations: For in vivo studies or when co-solvents are not viable, HP-β-CD is an excellent alternative.

  • Validate your preparations: Always visually inspect your final solutions for any signs of precipitation. When possible, confirm the concentration of your solubilized compound.

By understanding the physicochemical properties of this compound and systematically applying these troubleshooting strategies, you can overcome its solubility challenges and achieve reliable results in your research.

References

Technical Support Center: Optimizing MOF Synthesis with 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1H-1,2,4-triazol-1-yl)benzoic acid (also known as Htba or H2tba) in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes. The unique bifunctional nature of this linker, possessing both a carboxylate group and a triazole ring, offers exciting possibilities for novel MOF structures but also presents specific synthetic challenges.[1][2][3] This resource is designed to help you navigate these challenges and achieve high-quality, crystalline materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of MOFs using this compound. Each issue is followed by potential causes and actionable solutions grounded in established crystallographic and coordination chemistry principles.

Issue 1: Poor Crystallinity or Amorphous Product

You've performed a solvothermal reaction, but the powder X-ray diffraction (PXRD) pattern of your product shows broad peaks or no distinct peaks at all, indicating a low degree of crystallinity or an amorphous solid.[4][5]

Potential Causes & Solutions:

  • Incorrect Linker-to-Metal Ratio: An improper stoichiometric balance between the this compound linker and the metal salt is a common reason for poor crystallinity. The optimal ratio can vary significantly depending on the metal ion and desired coordination environment.[6][7]

    • Solution: Systematically screen a range of linker-to-metal molar ratios. Start with a 1:1 ratio and expand to 2:1, 1:2, and other variations. A higher concentration of the organic linker can sometimes improve the yield of the MOF.[8]

  • Suboptimal Solvent System: The choice of solvent is critical as it influences the solubility of reactants, deprotonation of the linker, and the coordination ability with the metal center.[9][10] Solvents like N,N-dimethylformamide (DMF) are commonly used, but their decomposition at high temperatures can affect the reaction pH and introduce impurities.[11]

    • Solution: Experiment with different solvents or solvent mixtures. Consider using less reactive solvents or a dynamic solvent system where a reactive mixture of components can control crystal growth.[12] For example, a mixture of acetonitrile and water has been used successfully in the synthesis of triazole-based MOFs.[7][13]

  • Inappropriate Reaction Temperature or Time: The kinetics of MOF formation are highly dependent on temperature and reaction duration.[14] Too high a temperature can lead to rapid precipitation of an amorphous product, while too low a temperature may not provide enough energy for crystal nucleation and growth.

    • Solution: Optimize the reaction temperature and time. A systematic study varying the temperature (e.g., in 10-20 °C increments) and reaction time (e.g., 12, 24, 48, 72 hours) can help identify the ideal conditions for crystallization. Slower and more controlled crystal growth at lower temperatures can sometimes lead to better stability.[14]

Issue 2: Low Product Yield

You've successfully synthesized the desired MOF, but the amount of product obtained is consistently low.

Potential Causes & Solutions:

  • Suboptimal Reactant Concentrations: The overall concentration of your metal salt and linker in the solvent can impact the yield. Very dilute solutions may not favor nucleation, while overly concentrated solutions can lead to rapid precipitation and loss of material.

    • Solution: Methodically vary the concentrations of both the metal salt and the linker while keeping the molar ratio constant.

  • Incomplete Reaction: The reaction may not be going to completion under the current conditions.

    • Solution: Increase the reaction time or temperature, as guided by your optimization experiments for crystallinity. Ensure adequate mixing during the reaction to promote interaction between the reactants.

  • Loss of Product During Workup: The washing and purification steps can lead to significant product loss, especially if the crystals are very small.

    • Solution: Use centrifugation instead of filtration for collecting fine powders. Wash with solvents in which the MOF is insoluble to prevent dissolution. Supercritical CO2 extraction can be a gentle and effective method for solvent exchange and activation.

Issue 3: Formation of Impure Phases

Your PXRD pattern shows peaks corresponding to your target MOF, but also additional, unidentified peaks, indicating the presence of one or more crystalline impurities.

Potential Causes & Solutions:

  • Presence of Modulators or Competing Ligands: The use of modulators, such as monocarboxylic acids (e.g., benzoic acid or formic acid), is a common strategy to improve crystallinity and control crystal size.[11][15][16][17][18] However, these modulators can sometimes co-crystallize or lead to the formation of different phases.

    • Solution: Carefully control the concentration and type of modulator used. The pKa and structure of the modulator relative to the linker can influence its effectiveness and the likelihood of forming impurities.[15][18] In some cases, eliminating the modulator or switching to a different one may be necessary.

  • Hydrolysis of Metal Precursor: Some metal salts are prone to hydrolysis, which can lead to the formation of metal oxides or hydroxides as impurities.

    • Solution: Ensure that your solvents are anhydrous, especially when working with moisture-sensitive metal salts. The synthesis can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Multiple Coordination Modes of the Linker: The this compound linker can adopt various coordination modes due to the presence of both the triazole and carboxylate groups.[2][7] This can sometimes lead to the formation of different structural isomers or competing phases.[19]

    • Solution: Fine-tuning the reaction conditions, such as pH and solvent polarity, can help favor a specific coordination mode and the formation of a single, pure phase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with this compound in MOF synthesis.

Q1: What is the typical role of the triazole group in MOF formation with this linker?

The 1,2,4-triazole group is an excellent N-donor ligand and can coordinate to metal centers in various ways, contributing to the formation of extended network structures.[1] Its presence can enhance the thermal and chemical stability of the resulting MOF.[1] The triazole moiety, in conjunction with the carboxylate group, allows for the construction of MOFs with diverse topologies and functionalities.[3][7]

Q2: How does the linker-to-metal ratio affect the final MOF structure?

The linker-to-metal ratio is a critical parameter that can dictate the dimensionality and topology of the final MOF.[7][20] Adjusting this ratio can lead to the formation of different secondary building units (SBUs) and, consequently, different framework structures. For instance, a higher linker-to-metal ratio might favor the formation of more highly connected nodes.

Q3: What are the best characterization techniques for MOFs synthesized with this linker?

A combination of techniques is essential for thorough characterization:[21]

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.[21]

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the metal centers.[21]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.[21][22]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the linker within the framework and to study the coordination of the carboxylate and triazole groups to the metal centers.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.[21]

Q4: Can I use post-synthetic modification with MOFs made from this linker?

Yes, post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into MOFs.[23][24] The triazole ring and the aromatic backbone of the this compound linker can potentially be functionalized after the MOF has been synthesized. This could involve covalent modification of the linker or coordination of new species to the metal nodes.[23][24]

Experimental Protocols

General Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol provides a starting point for the synthesis. The specific amounts, solvent, temperature, and time should be optimized for your target material.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (Htba)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve a specific molar amount of Zn(NO₃)₂·6H₂O in a defined volume of DMF.

  • In a separate vial, dissolve a specific molar amount of Htba in a defined volume of DMF.

  • Combine the two solutions in the reaction vial and sonicate for 10-15 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a preheated oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours).

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product several times with fresh DMF to remove any unreacted starting materials.

  • Perform a solvent exchange by soaking the product in a volatile solvent like ethanol for several days, replacing the ethanol periodically.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Data Presentation: Example of a Linker-to-Metal Ratio Optimization Study
ExperimentMetal Salt (mmol)Linker (mmol)Linker:Metal RatioPXRD Result
10.10.11:1Crystalline
20.10.22:1Highly Crystalline
30.20.11:2Amorphous
40.10.151.5:1Crystalline with minor impurities

This table provides a clear and concise summary of an optimization experiment, allowing for easy comparison of the results.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of MOFs with this compound.

Troubleshooting_MOF_Synthesis Start Start Synthesis Product Characterize Product (PXRD) Start->Product Good_Crystals High Crystallinity & Purity Product->Good_Crystals Good Poor_Crystals Poor Crystallinity / Amorphous Product->Poor_Crystals Bad Impure_Phase Impure Phase Product->Impure_Phase Impure Low_Yield Low Yield Product->Low_Yield Low Amount End Successful Synthesis Good_Crystals->End Optimize_Ratio Optimize Linker:Metal Ratio Poor_Crystals->Optimize_Ratio Cause? Optimize_Solvent Optimize Solvent System Poor_Crystals->Optimize_Solvent Cause? Optimize_Temp_Time Optimize Temp & Time Poor_Crystals->Optimize_Temp_Time Cause? Impure_Phase->Optimize_Solvent Check_Modulator Adjust/Remove Modulator Impure_Phase->Check_Modulator Cause? Low_Yield->Optimize_Temp_Time Check_Concentration Optimize Reactant Concentration Low_Yield->Check_Concentration Cause? Optimize_Ratio->Product Optimize_Solvent->Product Optimize_Temp_Time->Product Check_Modulator->Product Check_Concentration->Product

Caption: Troubleshooting workflow for MOF synthesis.

References

Technical Support Center: Recrystallization of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the highest purity of your final product.

Introduction to Recrystallization of this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, combining a polar triazole ring with an aromatic carboxylic acid, presents unique challenges and opportunities for purification by recrystallization. The key to a successful recrystallization lies in the careful selection of a solvent system that exploits the differential solubility of the target compound and its impurities at varying temperatures.[2]

This guide will walk you through the critical aspects of developing a robust recrystallization protocol, from solvent selection to troubleshooting common issues, ensuring a highly purified crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the compound.

  • Appropriate boiling point: A boiling point between 60-120 °C is generally preferred for ease of handling and removal.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

Q2: What are some promising starting solvents for the recrystallization of this compound?

A2: Given the presence of both a polar triazole ring and a benzoic acid moiety, a solvent of intermediate to high polarity is a good starting point. Water is a common solvent for the recrystallization of benzoic acid due to its high solubility at high temperatures and low solubility at low temperatures.[3][4] However, the triazole group may alter this behavior. Ethanol, methanol, and acetic acid are also good candidates to investigate, as well as solvent mixtures such as ethanol/water or acetic acid/water.[5]

Q3: What are the likely impurities I might encounter?

A3: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 4-hydrazinobenzoic acid with a source of the triazole ring.[6] Potential impurities could include:

  • Unreacted 4-hydrazinobenzoic acid.

  • Side-products from the triazole ring formation.

  • Regioisomers of the final product.

  • Residual catalysts or reagents.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of your recrystallized this compound can be determined by several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure. The rate of cooling is too rapid.1. Reheat the solution to redissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool much more slowly. Consider insulating the flask.[7]
No crystals form upon cooling. Too much solvent was used. The solution is supersaturated.1. If too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again.[8] 2. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[8]
Low recovery of the recrystallized product. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Crystals are colored or appear impure. Colored impurities are present. Inefficient removal of mother liquor.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] 2. Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for recrystallization from a single solvent, which should be optimized for this compound based on preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when the compound is too soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (the one in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound solubility_test Perform Solubility Tests (e.g., Water, Ethanol, Acetic Acid) start->solubility_test choose_solvent Select Optimal Solvent or Solvent Pair solubility_test->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve impurities_check Insoluble Impurities or Color Present? dissolve->impurities_check hot_filtration Perform Hot Gravity Filtration (with charcoal if needed) impurities_check->hot_filtration Yes cool Cool Solution Slowly to Room Temperature impurities_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystal_check Crystals Formed? ice_bath->crystal_check induce_crystallization Induce Crystallization (Scratch/Seed Crystal) crystal_check->induce_crystallization No vacuum_filtration Collect Crystals by Vacuum Filtration crystal_check->vacuum_filtration Yes induce_crystallization->crystal_check troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Supersaturated? induce_crystallization->troubleshoot_no_crystals wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Enhancing the Stability of MOFs Derived from 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTB). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to enhance the stability and performance of your HTB-based MOFs.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and post-synthetic handling of HTB-based MOFs. The question-and-answer format provides direct solutions to specific experimental challenges.

Synthesis & Crystallinity Issues

Question 1: My solvothermal synthesis of an HTB-based MOF resulted in an amorphous powder or poor crystallinity. What are the likely causes and how can I resolve this?

Answer:

Poor crystallinity in solvothermal synthesis is a common challenge that can often be traced back to several key experimental parameters. The underlying cause is typically related to nucleation and crystal growth kinetics.

Causality-Driven Troubleshooting Steps:

  • Modulator Concentration: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can competitively coordinate to the metal centers, slowing down the reaction rate and promoting the growth of larger, more ordered crystals. The modulator-to-linker ratio is critical and requires optimization.

  • Reaction Temperature and Time: These two parameters are intrinsically linked. Lower temperatures generally lead to slower crystallization rates, which can favor the formation of a more thermodynamically stable and crystalline phase. Conversely, excessively high temperatures can accelerate nucleation to a point where it outpaces ordered crystal growth, resulting in amorphous material. A systematic variation of both temperature (e.g., in 10-20°C increments) and time (e.g., 12, 24, 48 hours) is recommended.[1][2]

  • Solvent System: The choice of solvent is crucial as it influences the solubility of the precursors and the coordination environment. N,N-Dimethylformamide (DMF) is a common solvent for these syntheses.[3][4] However, using a co-solvent system can sometimes alter the polarity and improve crystal quality.

  • pH of the Reaction Mixture: The deprotonation of the carboxylic acid group on HTB is essential for coordination. The initial pH of the reaction mixture can significantly impact this. The addition of a small amount of base or acid can be used to fine-tune the pH and promote the desired coordination.

Experimental Workflow for Optimizing Crystallinity:

G cluster_0 Synthesis Optimization Workflow start Initial Synthesis (Poor Crystallinity) modulator Vary Modulator Concentration start->modulator pxrd Analyze via PXRD modulator->pxrd Evaluate temp_time Optimize Temperature & Time temp_time->pxrd Evaluate solvent Adjust Solvent System solvent->pxrd Evaluate ph Fine-tune pH ph->pxrd Evaluate pxrd->temp_time If amorphous pxrd->solvent If amorphous pxrd->ph If amorphous end Crystalline MOF Achieved pxrd->end If crystalline

Caption: Workflow for troubleshooting poor crystallinity in HTB-MOF synthesis.

Question 2: I've successfully synthesized a crystalline HTB-MOF, but the yield is consistently low. How can I improve the product yield?

Answer:

Low yield can be frustrating and is often a result of incomplete reaction or loss of product during workup.

Strategies for Yield Enhancement:

  • Reactant Stoichiometry: While a 1:1 or 1:2 metal-to-linker ratio is a common starting point, this is not always optimal. A systematic variation of the molar ratios of the metal salt and HTB can lead to a significant increase in yield.

  • Concentration of Reactants: The overall concentration of your reactants in the solvent can influence the reaction equilibrium. A more concentrated solution might favor product formation, but be cautious as this can sometimes negatively impact crystallinity.

  • Post-Synthesis Workup: Ensure that the product is thoroughly collected. This includes careful washing of the reaction vessel with a suitable solvent to recover any adhered crystals. Centrifugation followed by decantation of the supernatant can be more efficient for collecting fine powders than filtration.

  • Solvent Washing and Activation: After synthesis, the pores of the MOF are filled with solvent and unreacted precursors.[5] A thorough solvent exchange with a volatile solvent (e.g., ethanol or acetone) is necessary before activation (heating under vacuum) to prevent framework collapse.[1]

Stability Challenges

Question 3: My HTB-MOF shows good initial porosity, but its structure degrades upon exposure to moisture or certain solvents. How can I improve its chemical stability?

Answer:

The stability of MOFs, particularly their resistance to water and other coordinating solvents, is a critical factor for practical applications.[6][7] The coordination bonds between the metal ions and the organic linkers are susceptible to hydrolysis.

Approaches to Enhance Chemical Stability:

  • Metal Node Selection: The choice of the metal ion plays a significant role in the stability of the resulting MOF. High-valent metal ions like Zr(IV), Cr(III), and Fe(III) generally form stronger coordination bonds with carboxylate linkers, leading to more robust frameworks.[8]

  • Post-Synthetic Modification (PSM): This is a powerful technique to enhance stability.[7][9][10]

    • Covalent Modification: Introducing hydrophobic functional groups onto the HTB linker before synthesis can shield the metal nodes from water.

    • Surface Coating: Coating the external surface of the MOF crystals with a hydrophobic polymer, such as polydimethylsiloxane (PDMS), can create a protective barrier against moisture.[6]

  • Interpenetration: Synthesizing interpenetrated frameworks, where two or more independent networks are intertwined, can enhance the overall structural robustness.[6] This can sometimes be achieved by adjusting the synthesis conditions, such as the solvent or the concentration of reactants.

Question 4: The thermal stability of my HTB-MOF is insufficient for my intended application. What strategies can I employ to increase its decomposition temperature?

Answer:

Thermal stability is governed by the strength of the metal-ligand bonds and the overall rigidity of the framework.[11]

Methods for Improving Thermal Stability:

  • Ligand Design: The triazole group in HTB contributes to the thermal stability due to its aromaticity and multiple coordination sites.[12][13] Using linkers with higher connectivity or more rigid backbones can further enhance thermal robustness.

  • Metal-Ligand Bond Strength: As with chemical stability, the choice of metal ion is crucial. Harder metal cations with higher charge densities tend to form stronger bonds with the carboxylate and triazolate functionalities, leading to higher decomposition temperatures.[11]

  • Framework Catenation: Similar to interpenetration, creating catenated frameworks can lead to increased thermal stability due to the reinforcement provided by the entangled networks.

  • Guest Molecule Removal: The presence of coordinated solvent molecules in the pores can lower the thermal stability.[11] A thorough activation process to remove these guest molecules is essential before thermal analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical coordination behavior of this compound in MOF synthesis?

A1: this compound is a versatile ligand that can exhibit various coordination modes. The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The triazole ring provides additional coordination sites through its nitrogen atoms, allowing for the formation of higher-dimensional frameworks. The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other coordinating species.[3]

Q2: How can I confirm that the stability of my HTB-MOF has been enhanced after modification?

A2: A combination of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): PXRD is the primary method to assess the crystallinity and structural integrity of the MOF before and after stability tests (e.g., exposure to water or heat).[14] A retention of the characteristic diffraction peaks indicates stability.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature of the MOF. An increase in the onset of decomposition after modification indicates enhanced thermal stability.

  • Gas Sorption Analysis: Measuring the Brunauer-Emmett-Teller (BET) surface area before and after exposure to challenging conditions (e.g., high humidity) can quantify the retention of porosity, which is a key indicator of stability.

Q3: Can guest molecules within the pores influence the stability of HTB-MOFs?

A3: Yes, guest molecules can have a significant impact on MOF stability.[15] In some cases, guest molecules can provide additional support to the framework, preventing collapse upon desolvation. However, reactive guest molecules can also lead to framework degradation. The careful selection of guest molecules for post-synthetic exchange can be a strategy to enhance stability.[16]

Q4: Are there any safety considerations when working with triazole-based MOFs, particularly regarding their energetic properties?

A4: While many triazole-based MOFs are stable, some nitrogen-rich frameworks can be energetic materials.[12][13] It is crucial to be aware of the potential hazards and to handle these materials with appropriate safety precautions, especially when performing thermal analyses or subjecting them to mechanical stress. A thorough literature search on the specific metal-ligand combination is recommended to assess any potential energetic characteristics.

Section 3: Protocols and Data

Protocol: Post-Synthetic Coating with Polydimethylsiloxane (PDMS) for Enhanced Hydrophobicity

This protocol describes a general method for coating MOF crystals with PDMS to improve their stability in humid environments.

  • Activation: Activate the as-synthesized HTB-MOF by heating under vacuum to remove all guest molecules from the pores. The temperature and time will depend on the specific MOF.

  • Preparation of PDMS Solution: Prepare a dilute solution of a PDMS precursor (e.g., (3-aminopropyl)triethoxysilane) in an anhydrous solvent like toluene.

  • Coating Procedure: Immerse the activated MOF powder in the PDMS solution and stir under an inert atmosphere for several hours.

  • Curing: Heat the mixture to induce the polymerization and cross-linking of the PDMS on the MOF surface.

  • Washing and Drying: Wash the coated MOF thoroughly with toluene to remove any unreacted PDMS and then dry under vacuum.

Data Summary: Factors Influencing HTB-MOF Stability
FactorInfluence on StabilityRationale
Metal Ion High-valent metals (e.g., Zr⁴⁺, Cr³⁺) generally increase stability.[8]Forms stronger, more covalent metal-ligand bonds.
Ligand Functionalization Hydrophobic functional groups on the linker enhance stability.Shields the metal clusters from attack by water molecules.
Framework Topology Interpenetrated or catenated frameworks are often more stable.[6]Increased structural reinforcement from entangled networks.
Guest Molecules Can either stabilize or destabilize the framework.[15]Depends on the nature of the guest-framework interactions.
Post-Synthetic Modification Surface coatings and covalent modifications can significantly improve stability.[7][9][10]Creates a protective barrier or alters the chemical nature of the framework.

Section 4: Visualizations

Logical Relationship Diagram

G cluster_0 Factors Influencing HTB-MOF Stability Synthesis Synthesis Conditions (Temp, Time, Solvent, pH) Stability Overall MOF Stability (Thermal & Chemical) Synthesis->Stability Metal Metal Node (Valence, Hardness) Metal->Stability Ligand Ligand Design (Rigidity, Functionality) Ligand->Stability PSM Post-Synthetic Modification PSM->Stability

Caption: Key factors influencing the stability of HTB-based MOFs.

References

Technical Support Center: Scaling Up the Production of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important molecule from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield and Purity in the Synthesis of the 4-Hydrazinobenzoic Acid Intermediate

Question: During the diazotization of 4-aminobenzoic acid and subsequent reduction to 4-hydrazinobenzoic acid, my reaction mixture develops a strong color, and the final yield is significantly lower than expected. What is the likely cause, and how can I mitigate this?

Answer:

This is a classic problem indicative of a common side reaction: the formation of azo dyes. This occurs when the freshly formed diazonium salt, which is an electrophile, reacts with the unreacted and unprotonated 4-aminobenzoic acid, a nucleophile.[1]

Causality and Prevention:

  • Insufficient Acid: The primary cause is often an inadequate amount of mineral acid (e.g., HCl or H₂SO₄). Without a sufficient excess of acid, a portion of the starting 4-aminobenzoic acid remains as a free amine, ready to engage in azo coupling.

    • Solution: Ensure the complete protonation of the 4-aminobenzoic acid to its ammonium salt by using an excess of acid. This deactivates the amino group, preventing it from attacking the diazonium salt.[1]

  • Localized High Concentrations of Nitrite: Rapid addition of the sodium nitrite solution can create localized "hotspots" of high nitrous acid concentration, accelerating the formation of azo byproducts.

    • Solution: Add the sodium nitrite solution slowly and dropwise below the surface of the reaction mixture while maintaining vigorous and efficient stirring. This ensures a homogeneous reaction environment and minimizes side reactions.[1]

  • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to a range of impurities and a reduction in the desired product.

    • Solution: Maintain a strict temperature control, typically between 0-5 °C, throughout the diazotization process. Use of a well-calibrated cooling system is critical during scale-up.

Workflow for Minimizing Azo Dye Formation:

cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Side Reaction (To Avoid) cluster_reduction Reduction Step A 4-Aminobenzoic Acid in Excess Mineral Acid B Slow, Sub-surface Addition of NaNO₂ Solution A->B C Maintain 0-5 °C with Vigorous Stirring B->C D Formation of Diazonium Salt C->D X Unreacted 4-Aminobenzoic Acid (Free Amine) D->X Reacts with E Immediate Use of Diazonium Salt Solution D->E Y Azo Dye Impurity X->Y F Controlled Reduction (e.g., with Sodium Sulfite) E->F G 4-Hydrazinobenzoic Acid F->G

Caption: Workflow to minimize azo dye formation during diazotization.

Issue 2: Incomplete Cyclization and Formation of Uncyclized Intermediates

Question: After reacting 4-hydrazinobenzoic acid to form the triazole ring, I am observing a significant amount of an uncyclized intermediate in my crude product. How can I drive the reaction to completion?

Answer:

The formation of an uncyclized intermediate, such as 2-hydroxy-N-(2-hydroxybenzoyl) benzamide in related syntheses, is a common challenge.[2] This indicates that the cyclization step is not proceeding to completion.

Causality and Optimization:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for efficient cyclization.

    • Solution: For the reaction of 4-hydrazinobenzoic acid, refluxing in a suitable solvent like ethanol is often employed.[2][3] Ensure that the reaction is heated for a sufficient duration to facilitate complete conversion. Monitoring the reaction progress by TLC or HPLC is essential to determine the optimal reaction time.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully control the stoichiometry of the reactants. While a slight excess of one reagent may be used to drive the reaction, a large excess can complicate purification.

  • Water Scavenging: The cyclization reaction is a condensation reaction that releases water. In some cases, the presence of water can inhibit the reaction or lead to hydrolysis of intermediates.

    • Solution: While not always necessary for this specific synthesis, in challenging cases, conducting the reaction in the presence of a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can be beneficial.

Issue 3: Poor Regioselectivity during Triazole Ring Formation

Question: My final product contains a mixture of 1,2,4-triazole isomers, complicating purification. How can I improve the regioselectivity of the cyclization?

Answer:

Controlling regioselectivity is a key challenge in the synthesis of substituted triazoles. The formation of different isomers is often dependent on the specific synthetic route and reaction conditions.

Causality and Control:

  • Catalyst Selection: For certain triazole syntheses, the choice of catalyst can direct the regioselectivity. For instance, in [3+2] cycloaddition reactions, Ag(I) catalysis can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can yield the 1,5-disubstituted isomers.[4]

  • One-Pot Procedures: A one-pot, two-step process starting from a carboxylic acid, an amidine, and a monosubstituted hydrazine has been shown to provide high regioselectivity for 1,3,5-trisubstituted-1,2,4-triazoles.[5]

  • Reaction Pathway: The choice of reactants inherently influences the outcome. The reaction of 4-hydrazinobenzoic acid with formamide is a common route to 1,2,4-triazoles.[1]

General Synthetic Pathway for this compound:

A 4-Hydrazinobenzoic Acid C Reaction under Reflux A->C B Cyclizing Agent (e.g., Formamide, Orthoformates) B->C D This compound C->D

Caption: A general reaction scheme for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the starting materials and the reaction conditions:

  • Toxicity of 4-Hydrazinobenzoic Acid: This starting material is toxic and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: The diazotization step is highly exothermic. On a large scale, the heat generated can be significant, leading to a runaway reaction if not properly controlled. A robust cooling system and careful monitoring of the internal temperature are non-negotiable.

  • Instability of Intermediates: As mentioned, diazonium salts are unstable and can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation.

Q2: What are the key considerations for choosing a solvent for the reaction and purification?

A2: Solvent selection is critical for both reaction efficiency and product purification.

  • Reaction Solvent: The solvent should be inert to the reactants and intermediates, have a suitable boiling point for the desired reaction temperature, and be able to dissolve the reactants to a reasonable extent. Ethanol is commonly used for the cyclization step.[3]

  • Purification Solvent: For crystallization, the ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for high recovery of the purified product upon cooling. The solvent should also be easily removable and have a low toxicity profile.

Q3: How can I effectively purify the final product on a large scale?

A3: Recrystallization is the most common method for purifying this compound at scale.

  • Solvent Screening: A thorough solvent screening should be performed to identify the optimal solvent or solvent mixture for recrystallization.

  • Polymorphism: Be aware that benzoic acid derivatives can exhibit polymorphism, meaning they can exist in different crystal forms with different physical properties.[6] The cooling rate and solvent choice during crystallization can influence the resulting polymorphic form. It is crucial to characterize the solid-state properties of the final product to ensure consistency.

  • Filtration and Drying: On a large scale, efficient filtration and drying equipment are necessary to handle the product. The drying temperature should be carefully controlled to avoid thermal degradation of the product.

Q4: Are there alternative, greener synthetic routes to consider for industrial production?

A4: Yes, the field of green chemistry is continually offering new approaches.

  • Continuous Flow Synthesis: For hazardous reactions like diazotization, transitioning from batch to continuous flow processing can significantly improve safety.[7] Continuous flow reactors allow for better temperature control, reduced reaction volumes at any given time, and the ability to handle unstable intermediates more safely.

  • Catalyst Development: Research into more efficient and environmentally benign catalysts is ongoing. For example, the use of copper catalysts in triazole synthesis is well-established, and new ligand systems are continually being developed to improve efficiency and reduce catalyst loading.[8]

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is a representative procedure and should be optimized for your specific needs.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of formamide (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 170-180 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to ice-water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Summary Table
ParameterValue/RangeReference
Molecular FormulaC₉H₇N₃O₂[9]
Molecular Weight189.17 g/mol [9]
Melting PointVaries with purity; reported for derivatives[10]
Key Reagents4-Hydrazinobenzoic acid, Formamide[1]
Common SolventsEthanol, Water[2][3]

References

Mitigating unexpected side reactions with 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1H-1,2,4-triazol-1-yl)benzoic acid (TBA). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. TBA is a valuable building block, particularly in the synthesis of novel anticancer agents and coordination polymers.[1][2] However, its distinct reactive moieties—the carboxylic acid, the aromatic ring, and the triazole system—can lead to unexpected side reactions if not handled with precision. This guide provides in-depth troubleshooting advice and preventative protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What can I do?

A: This is a common issue, particularly in cross-coupling reactions that use non-polar organic solvents. The high polarity of the carboxylic acid group limits its solubility. Consider adding a co-solvent like DMF or DMSO. For base-catalyzed reactions, the formation of a carboxylate salt can also drastically alter solubility, sometimes causing it to precipitate from organic phases. A more robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to increase its organosolubility.[3]

Q2: I'm observing a significant amount of a byproduct that appears to have lost the -COOH group. What is happening?

A: You are likely encountering thermal decarboxylation. Benzoic acid derivatives can lose CO2 under high heat (often >140°C), especially in the presence of certain metal catalysts like copper.[4] Review your reaction temperature and catalyst system. If high temperatures are necessary, a redesign of the synthetic step might be required.

Q3: My reaction is yielding a complex mixture of products, and I'm unsure of the cause.

A: With a molecule possessing multiple reactive sites, several reactions can occur simultaneously under non-optimized conditions. The primary culprits are:

  • Carboxylic Acid Reactivity : It can act as a nucleophile or an acid, interfering with bases or other reagents.[5]

  • Aromatic Ring Substitution : Strong electrophiles can lead to unintended nitration, sulfonation, or halogenation on the benzene ring.[5]

  • Triazole Ring Coordination : The nitrogen atoms of the triazole ring can act as ligands, potentially complexing with and inhibiting metal catalysts.[6]

Q4: What are the ideal storage conditions for TBA?

A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong bases, strong oxidizing agents, and excessive heat to prevent degradation and ensure long-term stability.

In-Depth Troubleshooting Guide

This section addresses specific, complex experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Question: I am attempting a Suzuki coupling with a boronic acid, but I am getting very low yields of my desired product along with the recovery of unreacted starting material. What is causing this inhibition?

This is a frequent challenge stemming from the bifunctional nature of TBA. There are two primary mechanistic causes.

Potential Cause A: Carboxylate Interference with Reaction Stoichiometry and Solubility The acidic proton of the carboxylic group will readily react with the base (e.g., K₂CO₃, Cs₂CO₃) required for the catalytic cycle. This quenching of the base alters the carefully calculated stoichiometry, leaving insufficient base to activate the boronic acid. Furthermore, the resulting carboxylate salt is often insoluble in common organic solvents like toluene or THF, causing your starting material to crash out of the reaction phase.[3]

Solution: Protect the Carboxylic Acid Group Temporarily converting the carboxylic acid to an ester is the most effective strategy. This neutralizes its acidity and dramatically improves solubility in organic solvents.

Step-by-Step Protocol: Methyl Ester Protection

  • Esterification : Suspend 1.0 equivalent of this compound in methanol (MeOH).

  • Catalysis : Add a catalytic amount of sulfuric acid (H₂SO₄) or an excess of thionyl chloride (SOCl₂) dropwise at 0°C.

  • Reaction : Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Neutralize the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the methyl ester product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude ester by column chromatography or recrystallization.

  • Cross-Coupling & Deprotection : Use the purified ester in your Suzuki coupling reaction. Afterwards, the ester can be easily hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Potential Cause B: Catalyst Inhibition by Triazole Coordination The nitrogen atoms in the 1,2,4-triazole ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can occupy sites necessary for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively poisoning the catalyst.

Solution: Ligand and Catalyst Screening If protection is not feasible, screening different ancillary ligands or palladium sources can overcome this inhibition.

  • Bulky Ligands : Employing bulky phosphine ligands (e.g., SPhos, XPhos) can sterically hinder the coordination of the triazole ring to the palladium center.

  • Electron-Rich Ligands : Ligands that form very stable complexes with palladium may be less susceptible to displacement by the triazole.

Issue 2: Formation of Phenolic Byproducts and Decarboxylation

Question: My reaction, which runs at 150°C with a copper catalyst, is producing a significant amount of 4-(1H-1,2,4-triazol-1-yl)phenol. Why is my carboxyl group being replaced by a hydroxyl group?

Potential Cause: Metal-Catalyzed Decarboxylative Hydroxylation This is a classic side reaction for benzoic acids under specific conditions. At elevated temperatures, copper catalysts can facilitate a decarboxylation event to produce an aryl radical. This radical can then be trapped by the copper catalyst, leading to C-O bond formation and ultimately a phenol after workup.[4] While a novel transformation in its own right, it is a problematic side reaction when undesired.

Solution: Modify Reaction Conditions

  • Lower the Temperature : This is the most critical parameter. Assess if the reaction can proceed efficiently at a lower temperature (<120°C) to disfavor the decarboxylation pathway.

  • Change the Catalyst : If copper is not essential for the desired transformation, switch to a different metal catalyst (e.g., Palladium, Nickel, Rhodium) that is less prone to promoting decarboxylation.

  • Solvent Choice : The solvent can influence the stability of intermediates. A less polar solvent may sometimes suppress side reactions.

Troubleshooting Summary Table
Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield in Cross-Coupling 1. Carboxylate interference with base. 2. Poor solubility of starting material. 3. Catalyst inhibition by triazole.1. Protect -COOH as an ester. 2. Use additional equivalents of a mild base. 3. Screen bulky/electron-rich ligands.1. An ester is non-acidic and more soluble in organic solvents.[3] 2. Ensures sufficient base for the catalytic cycle. 3. Steric hindrance prevents catalyst poisoning.
Decarboxylation (-COOH loss) High reaction temperature (>140°C) and/or use of a copper catalyst.1. Lower reaction temperature. 2. Replace copper catalyst with an alternative (e.g., Pd, Ni).Decarboxylation is kinetically controlled and often requires a high activation energy or a specific catalytic pathway.[4]
Aromatic Ring Side Reactions Use of strong, unselective electrophilic reagents (e.g., HNO₃/H₂SO₄).1. Use milder, more selective reagents. 2. Protect the ring if necessary.The -COOH group is a meta-director; reactions must be planned accordingly to avoid mixtures of isomers.[5]
Product Purity Issues Incomplete reaction or co-precipitation of impurities.Perform a careful recrystallization from a water/ethanol mixture.TBA has significantly different solubility in hot vs. cold aqueous solutions, allowing for efficient purification.[7][8]

Visual Workflow and Diagrams

Key Reactive Sites on TBA

The following diagram illustrates the primary reactive centers on the this compound molecule and the types of reactions they can undergo.

G cluster_molecule This compound cluster_sites Potential Reaction Sites cluster_reactions Side Reactions mol Structure (Placeholder) COOH Carboxylic Acid Decarboxylation Decarboxylation COOH->Decarboxylation High Temp, Cu Coupling_Interference Coupling Interference COOH->Coupling_Interference Base Aryl Aromatic Ring EAS Electrophilic Aromatic Substitution (EAS) Aryl->EAS Electrophiles Triazole Triazole Ring Coordination Metal Coordination Triazole->Coordination Metal Catalysts TroubleshootingWorkflow start Experiment Start: Low Yield or Unexpected Products check_coupling Is it a Pd-catalyzed cross-coupling reaction? start->check_coupling check_temp Is the reaction temperature > 140°C? check_coupling->check_temp No solution_protect Solution: Protect -COOH as ester. Screen ligands. check_coupling->solution_protect Yes check_reagents Are strong electrophilic reagents present? check_temp->check_reagents No solution_temp Solution: Lower temperature. Change catalyst from Cu. check_temp->solution_temp Yes solution_reagents Solution: Use milder reagents. Consider directing group effects. check_reagents->solution_reagents Yes solution_purify Action: Purify crude product via recrystallization. check_reagents->solution_purify No / Unsure

References

Technical Support Center: Strategies to Improve the Long-Term Stability of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-1,2,4-Triazol-1-yl)benzoic acid (TzBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for enhancing the long-term stability of TzBA solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

Introduction: Understanding the Stability Challenges of TzBA

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] Its structure, featuring a stable 1,2,4-triazole ring and a benzoic acid moiety, presents unique challenges in solution.[3][4] The aromatic nature of the triazole ring generally imparts significant stability.[5] However, the overall molecule's solubility and stability in solution can be influenced by factors such as pH, solvent choice, light, and temperature, leading to potential degradation or precipitation over time.[6][7]

This guide provides a structured approach to identifying potential instability issues and implementing effective stabilization strategies.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the stability of TzBA solutions.

Q1: My TzBA solution is showing precipitation after a few days of storage. What is the likely cause?

A1: Precipitation is often due to the compound's limited aqueous solubility, which can be affected by several factors:

  • pH: The benzoic acid group's ionization is pH-dependent. At a pH below its pKa (around 4.2), the less soluble, unionized form dominates, increasing the likelihood of precipitation.[8]

  • Solvent Choice: If you are using a mixed solvent system (e.g., DMSO and water), rapid changes in solvent polarity during dilution can cause the compound to "crash out" of the solution.[9]

  • Temperature: Solubility is often temperature-dependent. A decrease in storage temperature can lead to supersaturation and subsequent precipitation.[10]

Q2: I've observed a change in the color of my TzBA solution over time. What could this indicate?

A2: Color change can be a sign of chemical degradation. Potential causes include:

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[11][12] This can lead to the formation of colored byproducts.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation, especially at elevated temperatures. Several medicines are subject to oxidation, which can be accelerated by light, temperature, and the presence of trace metals.[13]

Q3: How can I determine if my TzBA has degraded in solution?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[14][15] This method can separate the intact TzBA from its degradation products, allowing for quantification of the parent compound and detection of impurities.[16]

Troubleshooting Guide: Proactive Strategies for Enhancing Stability

This section provides detailed troubleshooting steps and preventative measures to maintain the long-term stability of your TzBA solutions.

Issue 1: Poor Solubility and Precipitation

Poor solubility is a primary driver of physical instability. The following strategies can be employed to mitigate this issue.

pH Adjustment and Buffer Selection

The solubility of benzoic acid and its derivatives is highly dependent on pH.[17][18]

  • Strategy: Maintain the pH of your aqueous solution at least 1.5 to 2 units above the pKa of the benzoic acid group (pKa ≈ 4.2). In a more basic environment, the carboxyl group will be deprotonated to the more soluble carboxylate form.[8]

  • Protocol:

    • Prepare a buffer solution with a pH in the range of 5.7 to 7.4 (e.g., phosphate-buffered saline).

    • If preparing a stock solution in an organic solvent like DMSO, add the stock solution dropwise to the vigorously stirring buffer to prevent localized precipitation.[9]

Co-Solvent Systems
  • Strategy: Employing a co-solvent can increase the solubility of TzBA.

  • Common Co-solvents:

    • Polyethylene glycol (PEG)

    • Propylene glycol

    • Ethanol

  • Considerations: The concentration of the co-solvent should be optimized to ensure solubility without negatively impacting downstream experiments (e.g., cell-based assays).

Issue 2: Chemical Degradation

Understanding and mitigating the pathways of chemical degradation is essential for long-term stability.[6][19] Forced degradation studies are a valuable tool for identifying the likely degradation pathways of a drug substance.[7][20]

Protection from Light (Photodegradation)
  • Strategy: Protect the solution from light to prevent photochemical decomposition.[21]

  • Implementation:

    • Store solutions in amber vials or wrap containers in aluminum foil.

    • Minimize exposure to ambient light during experimental procedures.

Inerting and Use of Antioxidants (Oxidative Degradation)
  • Strategy: Minimize exposure to oxygen and consider the use of antioxidants.[22]

  • Implementation:

    • Inerting: For highly sensitive applications, sparge the solvent and the headspace of the storage container with an inert gas like nitrogen or argon.

    • Antioxidants: The addition of antioxidants can prevent oxidative degradation.[13][23] The choice of antioxidant depends on the solvent system.

      • Aqueous Systems: L-Ascorbic acid, sodium metabisulfite.[24][]

      • Lipid-based or Organic Systems: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).[13]

Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of your formulation.

Stability_Workflow Prep Prepare TzBA Solution (Target Concentration & Vehicle) Stress Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Prep->Stress Analysis_Initial Initial Analysis (t=0) (HPLC for Purity & Concentration) Prep->Analysis_Initial Assess Assess Stability (Compare to t=0 and specifications) Stress->Assess Identify Degradants Storage Store under Defined Conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) Analysis_Initial->Storage Analysis_Timepoints Analyze at Timepoints (e.g., 1, 3, 6 months) Storage->Analysis_Timepoints Analysis_Timepoints->Assess

Caption: Workflow for assessing the stability of TzBA solutions.

Experimental Protocol: Forced Degradation Study

A forced degradation study helps to identify potential degradation pathways and validate the stability-indicating nature of your analytical method.[6][11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of TzBA in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 48 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 48 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[20]

  • Analysis: Analyze all samples by a validated HPLC method to quantify the remaining TzBA and identify any degradation products. The goal is to achieve 5-20% degradation.[20]

Data Summary: Formulation Strategies and Expected Outcomes
Stability Issue Strategy Key Parameters Expected Outcome
Precipitation pH ControlMaintain pH > pKa (e.g., pH 7.4)Increased solubility, prevention of precipitation.
Co-solventse.g., 5-10% PEG 400Enhanced solubility in aqueous media.
Photodegradation Light ProtectionUse of amber vialsMinimal degradation upon light exposure.
Oxidation Antioxidantse.g., 0.01% BHT or 0.1% Ascorbic AcidInhibition of oxidative byproducts.

Conclusion

Ensuring the long-term stability of this compound solutions is a multifactorial challenge that requires a systematic and scientifically grounded approach. By carefully considering factors such as pH, solvent composition, and exposure to environmental stressors like light and oxygen, researchers can develop robust formulations that maintain the integrity of the compound over time. The troubleshooting guide and experimental protocols provided here offer a comprehensive framework for diagnosing stability issues and implementing effective solutions, ultimately leading to more reliable and reproducible experimental results.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of a promising class of compounds, 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, against the well-established chemotherapeutic agent, doxorubicin. Our evaluation is grounded in recent experimental data, focusing on cytotoxic activity, mechanism of action, and selectivity, to offer researchers and drug development professionals a comprehensive understanding of the potential of these triazole derivatives as viable alternatives in cancer therapy.

Introduction: The Rationale for Novel Anticancer Agents

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, widely used against a spectrum of hematological malignancies and solid tumors.[] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and ultimately, cell death.[2][3][4] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[4] This underscores the critical need for new anticancer agents with improved therapeutic indices.

The this compound scaffold has emerged as a promising pharmacophore in the design of novel anticancer drugs. The triazole ring is a key feature in several FDA-approved drugs, including the aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy.[5] The research detailed herein explores a series of synthetic hybrids of this compound and evaluates their anticancer potential in direct comparison to doxorubicin.

Comparative Cytotoxicity: A Quantitative Assessment

A recent study synthesized a series of seventeen this compound hybrids and evaluated their in vitro cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[5][6][7] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined and compared with those of doxorubicin.

Compound/DrugIC50 (μM) against MCF-7IC50 (μM) against HCT-116
Doxorubicin 19.722.6
Compound 2 18.725.7
Compound 5 Comparable to DoxorubicinGood cytotoxicity
Compound 12 Comparable to DoxorubicinGood cytotoxicity
Compound 14 15.623.9
Compound 15 Comparable to DoxorubicinGood cytotoxicity
Compound 17 Highest activity-
Table 1: Comparative IC50 values of selected this compound derivatives and doxorubicin against MCF-7 and HCT-116 cancer cell lines.[5][6]

The data reveals that several of the synthesized triazole derivatives exhibit potent anticancer activity, with some compounds demonstrating IC50 values comparable to or even superior to doxorubicin.[5] Notably, compound 14 was found to be more active than doxorubicin against the MCF-7 cell line.[5] Furthermore, compounds 2, 5, 12, 14, and 15 all showed good cytotoxic effects against the HCT-116 cell line.[5]

A crucial aspect of this study was the evaluation of the compounds' cytotoxicity against a normal human cell line (RPE-1). Encouragingly, the most potent anticancer compounds (2, 5, 14, and 15) displayed very weak cytotoxic effects toward these normal cells when compared to doxorubicin, suggesting a potentially wider therapeutic window.[6][7][8]

Unraveling the Mechanism of Action: Induction of Apoptosis

To understand the cellular mechanisms underlying the observed cytotoxicity, further investigations were conducted on the most promising compounds. The study revealed that compounds 2 and 14 induce apoptosis, or programmed cell death, in MCF-7 cancer cells.[6][7] This is a highly desirable mechanism for an anticancer drug as it is a controlled and non-inflammatory process of cell elimination.

The induction of apoptosis was confirmed by Annexin V-FITC/7-AAD staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Treatment with compounds 2 and 14 led to a significant increase in the percentage of early and late apoptotic cells compared to the control group.[6]

cluster_0 This compound derivatives cluster_1 Doxorubicin Derivative Derivative Induction of Apoptosis Induction of Apoptosis Derivative->Induction of Apoptosis Cancer Cell Death Cancer Cell Death Induction of Apoptosis->Cancer Cell Death Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage DNA Damage->Cancer Cell Death

Figure 1: A simplified comparison of the primary mechanisms of action.

While the precise signaling pathways activated by the triazole derivatives require further elucidation, their ability to induce apoptosis represents a key mechanistic similarity to many established anticancer drugs, including doxorubicin, which is also known to trigger apoptotic pathways.[2][9] However, doxorubicin's broader mechanism, which includes the generation of reactive oxygen species, contributes to its off-target toxicity.[4][9] The selectivity of the triazole derivatives for cancer cells suggests a more targeted mode of action.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and validation, we provide detailed protocols for the key assays discussed in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

Cancer Cell Seeding Cancer Cell Seeding Compound Treatment (24h) Compound Treatment (24h) Cancer Cell Seeding->Compound Treatment (24h) MTT Reagent Addition MTT Reagent Addition Compound Treatment (24h)->MTT Reagent Addition Incubation (4h) Incubation (4h) MTT Reagent Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Measurement (570nm) Absorbance Measurement (570nm) Formazan Solubilization->Absorbance Measurement (570nm)

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and doxorubicin as a positive control) and incubate for an additional 24 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Detection by Annexin V-FITC/7-AAD Staining

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Workflow:

Cell Treatment Cell Treatment Cell Harvesting & Washing Cell Harvesting & Washing Cell Treatment->Cell Harvesting & Washing Annexin V-FITC & 7-AAD Staining Annexin V-FITC & 7-AAD Staining Cell Harvesting & Washing->Annexin V-FITC & 7-AAD Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V-FITC & 7-AAD Staining->Flow Cytometry Analysis

Figure 3: Workflow for apoptosis detection by flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-amino-actinomycin (7-AAD) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive/7-AAD negative cells are in early apoptosis, while dual-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The this compound derivatives represent a promising class of anticancer agents that exhibit potent and selective cytotoxicity against cancer cells.[5][6] Several compounds within this series have demonstrated comparable or superior in vitro activity to the widely used chemotherapeutic drug, doxorubicin.[5] Their mechanism of action, involving the induction of apoptosis, aligns with the desired characteristics of an effective anticancer therapy.[6]

The significantly lower cytotoxicity of these compounds towards normal cells is a particularly noteworthy finding, suggesting a potential for an improved safety profile over conventional chemotherapy.[6][7][8] Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives. In vivo studies are also warranted to evaluate their efficacy and safety in preclinical animal models. The continued exploration of this chemical scaffold holds considerable promise for the development of the next generation of targeted and less toxic cancer therapies.

References

A Comparative Guide to 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid-Based MOFs versus ZIFs for CO2 Capture Performance

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of Zeolitic Imidazolate Frameworks (ZIFs) and Metal-Organic Frameworks (MOFs) synthesized from 4-(1H-1,2,4-triazol-1-yl)benzoic acid for carbon dioxide (CO2) capture applications. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison of performance metrics but also to delve into the underlying scientific principles and experimental methodologies that are crucial for researchers in the field.

Introduction: The Quest for Superior CO2 Adsorbents

The escalating concentration of atmospheric CO2 has catalyzed extensive research into advanced materials for carbon capture and storage (CCS) technologies. Among the most promising candidates are porous crystalline materials, which can selectively adsorb CO2 from flue gas and other industrial emissions. In this context, both ZIFs and bespoke MOFs have garnered significant attention.

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs characterized by their zeolite-like topologies, where tetrahedrally coordinated metal ions (commonly zinc or cobalt) are bridged by imidazolate linkers.[1] Their robust structures and tunable porosity have made them a benchmark in gas separation research.[1]

This compound-based MOFs represent a tailored approach to MOF design. The inclusion of the triazole moiety is a strategic choice aimed at enhancing CO2 affinity. The nitrogen-rich nature of the triazole ring is hypothesized to create favorable interactions with the quadrupole moment of CO2, potentially leading to improved uptake and selectivity. While extensive research exists for ZIFs, the exploration of MOFs from this specific triazole-based linker for CO2 capture is an emerging area, making a comparative analysis both timely and essential for guiding future research.

Comparative Analysis of CO2 Capture Performance

A direct, experimentally validated comparison of CO2 capture performance between a specific MOF synthesized from this compound and a well-established ZIF is challenging due to the limited published data on the former for this application. However, by examining a representative ZIF (ZIF-8) and a closely related, high-performing triazole-based MOF, we can draw valuable insights into their respective potentials.

For this comparison, we will consider ZIF-8 as the benchmark ZIF and NICS-24 , a Zn-oxalate 3,5-diamino-1,2,4-triazolate framework, as a proxy for the potential performance of triazole-based MOFs. NICS-24 is selected due to its triazole functionality and available CO2 capture data at low pressures, which are relevant for flue gas applications.[2]

FeatureZIF-8NICS-24 (Triazole-based MOF Analogue)
Metal Center ZincZinc
Organic Linker(s) 2-methylimidazole3,5-diamino-1,2,4-triazole and oxalate
CO2 Uptake (at 298 K) ~0.88–1.62 mmol/g at 1 bar[1]0.7 mmol/g at 2 mbar (0.002 bar)[2]
CO2/N2 Selectivity ModerateHigh (8-fold improvement over related non-amino functionalized triazole MOF)[2]
Mechanism of CO2 Capture Physisorption, influenced by pore size and surface chemistry.[3]Enhanced physisorption due to amino and triazole functionalities creating stronger binding sites for CO2.[2]
Stability High thermal and chemical stability.[1]Retains structural integrity in humid conditions.[2]

Expert Insights: The data for ZIF-8 showcases its respectable CO2 uptake capacity under ambient conditions.[1] However, the performance of NICS-24 at very low pressures is particularly noteworthy. A high uptake at low partial pressures is a critical requirement for efficient CO2 capture from flue gas, where CO2 concentrations are typically in the range of 10-15%. The enhanced performance of NICS-24 is attributed to its amino and triazole functional groups, which create a more favorable environment for CO2 adsorption.[2] This suggests that MOFs based on this compound, which also possess the triazole functionality, hold significant promise for selective CO2 capture, a potential that warrants further experimental investigation.

Structural and Mechanistic Considerations

G CO2 Capture Mechanisms cluster_0 ZIFs (e.g., ZIF-8) cluster_1 Triazole-based MOFs ZIF Porous ZIF Structure (e.g., ZIF-8) CO2_ZIF CO2 Molecule Adsorption_ZIF Physisorption (van der Waals forces) CO2_ZIF->Adsorption_ZIF Interaction Adsorption_ZIF->ZIF Adsorbed on surface Triazole_MOF Porous Triazole MOF (e.g., NICS-24) CO2_Triazole CO2 Molecule Adsorption_Triazole Enhanced Physisorption (Dipole-quadrupole interactions, Hydrogen bonding) CO2_Triazole->Adsorption_Triazole Stronger Interaction Adsorption_Triazole->Triazole_MOF Adsorbed at functional sites Triazole_Functionality Nitrogen-rich Triazole Ring Triazole_Functionality->Adsorption_Triazole Enhances

Figure 1: A simplified diagram illustrating the primary CO2 capture mechanisms in ZIFs versus functionalized triazole-based MOFs.

The CO2 capture in ZIFs like ZIF-8 is primarily a process of physisorption, where CO2 molecules are physically adsorbed onto the surface of the pores through van der Waals interactions.[3] The selectivity arises from a combination of pore size and the chemical nature of the imidazolate linker.

In contrast, for triazole-based MOFs, particularly those with additional functional groups like amines, the mechanism is more nuanced. The electron-rich nitrogen atoms in the triazole ring can engage in favorable dipole-quadrupole interactions with CO2 molecules.[2] This leads to stronger binding and higher selectivity for CO2 over other non-polar gases like nitrogen. The presence of amino groups, as in NICS-24, can further enhance this effect through potential hydrogen bonding interactions.[2]

Experimental Protocols

Synthesis of a Representative ZIF: ZIF-8

This protocol is a typical solvothermal synthesis for ZIF-8.

G ZIF-8 Synthesis Workflow Start Start Dissolve_Zn Dissolve Zinc Nitrate Hexahydrate in Methanol Start->Dissolve_Zn Dissolve_MeIM Dissolve 2-Methylimidazole in Methanol Start->Dissolve_MeIM Mix Mix Solutions Dissolve_Zn->Mix Dissolve_MeIM->Mix Stir Stir at Room Temperature Mix->Stir Age Age the solution (e.g., 24 hours) Stir->Age Centrifuge Collect product by centrifugation Age->Centrifuge Wash Wash with fresh Methanol Centrifuge->Wash Dry Dry under vacuum Wash->Dry End ZIF-8 Product Dry->End

Figure 2: A flowchart outlining the key steps in the solvothermal synthesis of ZIF-8.

Step-by-Step Methodology:

  • Precursor Solution A: Dissolve zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in methanol.

  • Precursor Solution B: Dissolve 2-methylimidazole (Hmim) in methanol.

  • Mixing: Add Solution A to Solution B under vigorous stirring. The molar ratio of Hmim to Zn2+ is typically high (e.g., 8:1) to facilitate deprotonation and framework formation.

  • Crystallization: Allow the resulting mixture to stand at room temperature for a specified period (e.g., 24 hours) for crystallization to complete.

  • Product Collection: Collect the white precipitate by centrifugation.

  • Washing: Wash the collected solid with fresh methanol multiple times to remove unreacted precursors and solvent molecules trapped within the pores.

  • Activation: Dry the purified ZIF-8 powder under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent and activate the material for gas adsorption.

Synthesis of a this compound-Based MOF

The following is a solvothermal synthesis protocol for a cadmium-based MOF using this compound (HTBA), adapted from the literature.[4]

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (HTBA) in N,N-dimethylformamide (DMF).

  • Metal Salt Addition: Add cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O) to the ligand solution and stir at room temperature for 1 hour.[4]

  • Solvothermal Reaction: Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 120 °C for 48 hours.[4]

  • Cooling and Crystallization: Allow the autoclave to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Product Collection: Collect the resulting colorless block crystals by filtration.

  • Washing: Wash the crystals with ethanol to remove residual DMF and unreacted starting materials.

  • Drying: Dry the product at room temperature.

CO2 Adsorption Measurement Protocol

Volumetric adsorption analysis is a standard method for evaluating the CO2 capture performance of porous materials.

G CO2 Adsorption Measurement Workflow Start Start Degas Degas sample under vacuum at elevated temperature Start->Degas Cool Cool sample to analysis temperature (e.g., 273 K or 298 K) Degas->Cool Dose_CO2 Introduce a known amount of CO2 into the manifold Cool->Dose_CO2 Equilibrate Allow pressure to equilibrate between manifold and sample cell Dose_CO2->Equilibrate Measure_Pressure Measure final equilibrium pressure Equilibrate->Measure_Pressure Calculate_Uptake Calculate amount of CO2 adsorbed Measure_Pressure->Calculate_Uptake Repeat Repeat dosing until target pressure is reached Calculate_Uptake->Repeat Repeat->Dose_CO2 More data points needed End Generate Adsorption Isotherm Repeat->End Target pressure reached

References

A Comparative Framework for the In Vivo Validation of Novel 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer efficacy of 4-(1H-1,2,4-triazol-1-yl)benzoic acid compounds. Drawing upon promising in vitro data, we outline a systematic, multi-stage approach to rigorously assess therapeutic potential in a preclinical setting. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, offering a blueprint that blends established protocols with the causal logic essential for robust, decision-enabling studies.

Introduction: The Rationale for In Vivo Investigation

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs, including the aromatase inhibitors letrozole and anastrozole used in breast cancer therapy.[1] The triazole ring's ability to form stable, non-covalent interactions with various biological targets makes it a versatile pharmacophore for designing novel therapeutic agents.[2]

Recent research has highlighted a series of this compound hybrids with potent in vitro cytotoxic activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[3][4] Notably, several of these compounds demonstrated superior IC₅₀ values compared to the standard chemotherapeutic agent doxorubicin, while exhibiting significantly lower cytotoxicity in normal human cells (RPE-1).[1][3][4] Further mechanistic studies revealed that the most potent of these compounds induce apoptosis in cancer cells.[1][5]

While these in vitro results are highly encouraging, they represent only the first step. The complex biological environment of a living organism, involving drug absorption, distribution, metabolism, and excretion (ADME), can profoundly impact a compound's efficacy and toxicity.[6] Therefore, in vivo validation using animal models is a critical, indispensable step to bridge the gap between promising laboratory findings and potential clinical application.[7] This guide details the logical and methodological progression from promising in vitro data to a rigorous in vivo efficacy assessment.

Part 1: Foundational In Vivo Characterization

Before embarking on a full-scale efficacy study, a series of foundational experiments are required to establish a safe and effective dosing strategy. The primary objective is to understand the compound's behavior within a biological system and determine the optimal therapeutic window.

Formulation Development for Poorly Soluble Compounds

A common hurdle in preclinical development is the poor aqueous solubility of novel chemical entities.[8] An effective formulation must be developed to ensure the compound is fully solubilized for administration, providing consistent and reproducible drug exposure.

Causality: Failure to achieve complete dissolution can lead to low and highly variable bioavailability, making it impossible to establish a clear dose-response relationship and rendering efficacy data unreliable.[8] The chosen vehicle must be non-toxic at the administered volume and should not interfere with the compound's activity.

Experimental Protocol: Vehicle Screening

  • Objective: To identify a well-tolerated vehicle that fully dissolves the lead candidate compound (e.g., Compound 14 from Al-Salahi et al., 2019) at the highest required concentration.

  • Materials: Test compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG 300), Tween® 80, Saline (0.9% NaCl), Sterile water for injection.

  • Procedure:

    • Prepare a panel of common preclinical vehicles. Examples include:

      • 10% DMSO, 40% PEG 300, 50% Saline

      • 5% DMSO, 10% Tween® 80, 85% Sterile Water

      • 10% Ethanol, 20% Tween® 80, 70% Saline[8]

    • Calculate the mass of the test compound needed to achieve the highest target concentration in a small volume (e.g., 1 mL) of each vehicle.

    • Add the powdered compound to the pre-mixed vehicle.

    • Facilitate dissolution using a vortex mixer and, if necessary, gentle warming or sonication.

    • Visually inspect for clarity to ensure complete dissolution. Observe the solution for any signs of precipitation after 2-4 hours at room temperature.

  • Selection Criteria: The optimal vehicle will be the simplest formulation that achieves complete and stable dissolution of the compound while using the lowest possible percentage of organic solvents to minimize potential toxicity.[8]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or study-limiting side effects (e.g., >15-20% body weight loss).[9]

Causality: Establishing the MTD is crucial for selecting appropriate dose levels for the subsequent efficacy study. Dosing below the therapeutic range may yield false-negative efficacy results, while dosing above the MTD can lead to animal morbidity and confound the interpretation of antitumor effects.

Experimental Protocol: MTD Determination

  • Objective: To determine the MTD of the lead candidate compound in the selected mouse strain (e.g., athymic nude mice).

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Procedure:

    • Acclimate animals for at least one week.

    • Randomize healthy animals into small groups (n=3-5 per group).

    • Administer the compound via the intended clinical route (e.g., intraperitoneal, oral) at escalating dose levels (e.g., 5, 10, 20, 40, 80 mg/kg). Include a vehicle-only control group.

    • Administer doses according to the planned schedule for the efficacy study (e.g., daily for 10 days).[9]

    • Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • Record body weight every other day.[10]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of distress, or more than a 15% mean body weight loss.[9][10]

MTD_Workflow start Start: Healthy Mice Cohort groups Randomize into Dose Groups (n=3-5 per group) start->groups dosing Administer Escalating Doses + Vehicle Control groups->dosing monitor Daily Monitoring: - Clinical Signs - Body Weight dosing->monitor decision Assess Toxicity Endpoints (After 10-14 days) monitor->decision mtd_ok Dose Tolerated (<15% Weight Loss, No Severe Signs) decision->mtd_ok Yes mtd_bad Dose NOT Tolerated (>15% Weight Loss or Severe Signs) decision->mtd_bad No select_mtd Define MTD: Highest Tolerated Dose mtd_ok->select_mtd stop Stop Dose Escalation mtd_bad->stop select_mtd->groups Continue to next dose level

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Part 2: Core Efficacy Validation in Xenograft Models

With an established formulation and MTD, the definitive test of anticancer activity can begin. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for preclinical efficacy evaluation.[11][12]

Causality: Immunodeficient mice (e.g., nude or SCID) are used because their compromised immune systems cannot reject the transplanted human tumor cells, allowing the tumor to grow in a way that can be monitored and treated.[11][12] This provides a living system to assess a drug's ability to inhibit human tumor growth in vivo.

Model Selection: Cell Line-Derived Xenograft (CDX)

For the initial validation of this compound compounds, a CDX model is the most logical choice. These models use well-characterized, commercially available human cancer cell lines, offering high reproducibility and ease of use, which is ideal for initial large-scale drug screening.[7]

Given the potent in vitro activity against MCF-7 cells, an MCF-7 breast cancer xenograft model is the recommended starting point.

Experimental Protocol: In Vivo Efficacy Study
  • Objective: To evaluate the antitumor efficacy of lead compounds compared to a vehicle control and a standard-of-care chemotherapy agent.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Inoculation:

    • Culture MCF-7 cells under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a sterile medium (e.g., Matrigel/PBS mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[11][12]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length × Width²)/2.[10][13]

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Lead Compound 1 (e.g., Compound 14) at MTD

    • Group 3: Lead Compound 1 at MTD/2

    • Group 4: Standard of Care (e.g., Doxorubicin at its established effective dose)

  • Dosing and Monitoring:

    • Administer treatments according to the predetermined schedule (e.g., daily, intraperitoneally for 21 days).

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

  • Study Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary: Body weight change (as a measure of toxicity), overall survival.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., histology, biomarker analysis).[10]

Xenograft_Timeline cluster_prep Phase 1: Preparation cluster_growth Phase 2: Tumor Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis acclimate Day -7 to 0: Animal Acclimation inoculate Day 0: Tumor Cell Inoculation acclimate->inoculate monitor_growth Day 3 to ~10: Monitor Tumor Growth randomize Day ~10: Randomize into Treatment Groups monitor_growth->randomize treat Day ~11 to ~32: Administer Treatment randomize->treat monitor_efficacy Measure Tumor Volume & Body Weight (2-3x per week) treat->monitor_efficacy endpoint Day ~32: Study Termination monitor_efficacy->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Experimental timeline for a typical xenograft efficacy study.

Part 3: Data Analysis and Comparative Interpretation

Objective, quantitative analysis is essential for comparing the efficacy of different compounds. Data should be clearly structured to facilitate interpretation and decision-making.

Quantitative Data Summary

Tumor growth inhibition (TGI) is the primary metric for efficacy. It is calculated at the end of the study using the formula:

TGI (%) = [1 - (ΔT / ΔC)] × 100

Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

Table 1: Hypothetical In Vivo Efficacy Data Summary

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 150-+2.5 ± 1.0
Compound 1440650 ± 9564.9-5.0 ± 1.5
Compound 14201100 ± 12040.5-1.5 ± 0.8
Doxorubicin5720 ± 11061.1-12.0 ± 2.0

Interpretation: In this hypothetical scenario, Compound 14 at its MTD (40 mg/kg) shows strong efficacy (64.9% TGI), comparable to the standard of care, Doxorubicin. Crucially, it demonstrates a more favorable toxicity profile, with significantly less body weight loss. This combination of high efficacy and lower toxicity would strongly support its further development.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

The ultimate goal is to understand the relationship between drug exposure (PK) and the biological response (PD).[14] By collecting plasma samples at various time points during the efficacy study, a PK profile can be established and correlated with the observed tumor growth inhibition.

Causality: A strong PK/PD correlation provides confidence that the observed antitumor effect is directly driven by the compound's concentration in the body.[6] This is essential for predicting effective doses in humans and designing clinical trials.

Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound 4-(1H-1,2,4-Triazol-1-yl) benzoic acid compound target Hypothesized Target (e.g., Kinase, Topoisomerase) compound->target bax Bax/Bak Activation target->bax Inhibits anti-apoptotic signals or activates pro-apoptotic signals caspase9 Caspase-9 (Initiator) caspase3 Caspase-3 (Executioner) caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cyto->caspase9 Forms Apoptosome with Apaf-1

Caption: Hypothesized signaling pathway for apoptosis induction.

Conclusion and Future Directions

This guide presents a rigorous, stepwise framework for the in vivo validation of this compound compounds. The progression from formulation development and MTD studies to a well-controlled xenograft efficacy trial is designed to generate clear, interpretable, and reliable data. A successful outcome, characterized by significant tumor growth inhibition at a well-tolerated dose, provides the strong preclinical evidence required to justify advancing a compound toward investigational new drug (IND)-enabling studies and, ultimately, clinical trials. The integration of PK/PD modeling and post-study biomarker analysis will further enrich the dataset, providing critical insights into the compound's mechanism of action and therapeutic potential.

References

A Comparative Guide to Triazole and Tetrazole Linkers in Metal-Organic Frameworks: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of materials science, Metal-Organic Frameworks (MOFs) represent a frontier of innovation, offering unprecedented control over porosity, surface area, and chemical functionality. The selection of the organic linker is a critical design parameter that dictates the final properties and, consequently, the application of the MOF. Among the vast library of available linkers, nitrogen-rich heterocycles, particularly triazoles and tetrazoles, have garnered significant attention for their ability to impart unique characteristics to the framework.[1][2]

This guide provides an in-depth comparative analysis of triazole versus tetrazole linkers. Moving beyond a simple recitation of facts, we will explore the causal relationships between linker chemistry and MOF performance, supported by experimental data and validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions in the rational design of next-generation MOFs.

The Fundamental Distinction: A Tale of Two Azoles

At their core, the differences between triazole and tetrazole linkers stem from the number of nitrogen atoms in their five-membered heterocyclic rings—three in triazole and four in tetrazole. This seemingly minor structural variance has profound implications for their electronic properties, coordination behavior, and interaction with guest molecules.

  • Acidity and Proton Conduction: Both heterocycles possess acidic N-H protons, a feature that can be exploited for applications like proton conduction.[3]

  • Coordination Versatility: The increased number of nitrogen atoms in tetrazoles provides a richer variety of potential coordination modes, which can lead to novel framework topologies and strong metal-nitrogen bonds, often enhancing thermal and chemical stability.[4][5][6]

  • Host-Guest Interactions: The high nitrogen content makes the pores of these MOFs excellent environments for interacting with specific molecules. This is particularly true for CO2, where the lone pairs on the nitrogen atoms can engage in strong dipole-quadrupole and acid-base interactions.[6]

Caption: Structural differences between triazole and tetrazole rings.

Impact on MOF Properties: A Data-Driven Comparison

The choice between a triazole and a tetrazole linker directly influences the key performance metrics of the resulting MOF. Here, we compare their effects on stability, porosity, and gas sorption, using a direct comparative study as a cornerstone and supplementing with data from the broader literature.

Case Study: Triazole vs. Tetrazole Functionalization of UiO-66

A powerful method for objective comparison is to use the same parent MOF and introduce the linkers via post-synthetic ligand exchange (PSE). A study involving the robust zirconium-based MOF, UiO-66, provides a direct head-to-head comparison.[3][7]

PropertyUiO-66 (Pristine)UiO-66-TriazoleUiO-66-Tetrazole
BET Surface Area 1,604 m²/g809 m²/g1,045 m²/g
Ligand Exchange Ratio N/A33%30%
Chemical Stability (1M HCl) StableStableStable
Chemical Stability (1M NaOH) DecomposesDecomposesDecomposes
(Data sourced from Lee et al., 2023)[3]

This case study reveals two critical insights:

  • Porosity: While both functionalizations reduce the surface area compared to the parent MOF (as expected due to the added bulk in the pores), the tetrazole-functionalized MOF retained significantly more of its porosity. This can be attributed to subtle differences in how the linkers arrange themselves within the framework's pores.

  • Chemical Stability: Both functionalized MOFs retained the high acid stability of the parent UiO-66 framework, demonstrating that the integrity of the framework is maintained.[3] The decomposition in strong base is also consistent with the parent MOF's behavior.

A Broader View on Key Performance Metrics
PropertyTriazole-Based MOFsTetrazole-Based MOFsCausality & Expert Insight
Thermal Stability (TGA) Often stable up to 230-400 °C.[8][9]Can exhibit very high stability, with decomposition temperatures up to 300-350 °C.[5][6][10]Stability is a function of both the linker and the metal node. The strong metal-nitrogen bonds formed by both linker types contribute to high thermal robustness.[5]
BET Surface Area Variable, e.g., 809 m²/g for functionalized UiO-66.[3]Generally high, e.g., 320 m²/g for a Ni-naphthalene tetrazole MOF and 1,045 m²/g for functionalized UiO-66.[3][5][6]The greater number of N atoms in tetrazoles can influence framework packing, sometimes leading to higher accessible surface areas, though this is highly dependent on the specific framework topology.
CO₂ Adsorption Effective for CO₂ capture and catalytic conversion.[11][12]Often show high CO₂ uptake (e.g., 1.85 mmol/g for NiNDTz) and selectivity due to the N-rich pore environment.[4][5][6][13]The higher density of nucleophilic nitrogen atoms in tetrazole linkers typically creates a more favorable environment for adsorbing the quadrupolar CO₂ molecule.[4][6]
Catalytic Activity Active in oxidation reactions and CO₂ cycloaddition.[9][11]Potential coordinating sites in pores are promising for catalysis.[3][5]Uncoordinated nitrogen atoms on the azole rings can act as Lewis basic sites, facilitating a range of catalytic transformations.[14]

Experimental Design & Validated Protocols

The choice of synthetic methodology is paramount for generating reliable and comparable data. A direct synthesis (solvothermal) is common for creating new MOFs, but for a direct comparison of linkers, post-synthetic exchange (PSE) on a known, stable framework is a superior strategy as it isolates the variable of the linker functionality.[3]

Experimental Workflow: PSE for Comparative Analysis

PSE_Workflow cluster_synthesis Step 1: Synthesis cluster_exchange Step 2: Ligand Exchange cluster_analysis Step 3: Characterization Start Synthesize Parent MOF (e.g., UiO-66) Ligand_T Prepare Triazole Linker Solution Ligand_Z Prepare Tetrazole Linker Solution PSE_T Incubate Parent MOF with Triazole Linker Start->PSE_T PSE_Z Incubate Parent MOF with Tetrazole Linker Start->PSE_Z Ligand_T->PSE_T Ligand_Z->PSE_Z Char_T Wash, Dry & Characterize UiO-66-Triazole PSE_T->Char_T Char_Z Wash, Dry & Characterize UiO-66-Tetrazole PSE_Z->Char_Z Compare Comparative Analysis (PXRD, TGA, N2 Sorption) Char_T->Compare Char_Z->Compare

Caption: Workflow for comparative analysis using Post-Synthetic Exchange.

Protocol 1: Post-Synthetic Ligand Exchange (PSE) of UiO-66

This protocol is adapted from Lee et al. and serves as a self-validating system for comparing linker performance.[3][7]

1. Synthesis of Parent MOF (UiO-66):

  • Dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid in N,N-dimethylformamide (DMF).
  • Heat the solution in a sealed vessel at a specified temperature (e.g., 120 °C) for 24 hours.
  • Collect the resulting white microcrystalline powder by centrifugation, wash thoroughly with DMF and then methanol, and dry under vacuum.
  • Causality: The choice of ZrCl₄ and terephthalic acid produces the exceptionally stable UiO-66 architecture, providing a robust platform for subsequent modifications.

2. Ligand Exchange Procedure:

  • Activate the synthesized UiO-66 by heating under vacuum to remove solvent molecules from the pores.
  • Prepare separate saturated solutions of the triazole-functionalized and tetrazole-functionalized benzene-1,4-dicarboxylic acid (H₂BDC) linkers in a suitable solvent (e.g., DMF).[3]
  • Immerse a precise mass of activated UiO-66 into each linker solution.
  • Allow the exchange to proceed at room temperature or with gentle heating for a set period (e.g., 24-72 hours).
  • Causality: PSE is an equilibrium-driven process.[3] Using a high concentration of the incoming linker drives the exchange forward. Room temperature processing allows for the incorporation of thermally sensitive functional groups.

3. Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm that the crystalline structure of the UiO-66 framework is maintained after exchange. The patterns of the functionalized MOFs should match the parent MOF.[3]
  • ¹H NMR Spectroscopy: Digest a small amount of the functionalized MOF in a deuterated acid (e.g., HF/DMSO-d₆). The NMR spectrum will show peaks for both the original terephthalic acid and the newly incorporated functionalized linker, allowing for the calculation of the exchange percentage.[3]
  • N₂ Adsorption-Desorption (77 K): To determine the BET surface area and pore volume. This provides quantitative data on how the new linker affects the MOF's porosity.
  • Thermogravimetric Analysis (TGA): To assess thermal stability by measuring weight loss as a function of temperature.

Conclusion: Making an Application-Driven Choice

The decision to use a triazole or tetrazole linker is not a matter of inherent superiority but of strategic design tailored to a specific application.

  • Tetrazole linkers are often the preferred choice when the primary goal is to maximize nitrogen content for applications like selective CO₂ capture or to create frameworks with exceptionally high thermal stability .[4][5][6] The additional nitrogen atoms provide more interaction sites, which can be crucial for both adsorption and certain catalytic processes.

  • Triazole linkers remain highly effective and versatile building blocks.[15] They are excellent for creating robust, porous materials and have a proven track record in catalysis and as platforms for creating luminescent sensors .[14][11][16] In some cases, the synthetic route to a desired triazole-functionalized linker may be more straightforward or cost-effective.

Ultimately, the optimal choice depends on a holistic analysis of the desired MOF properties, including stability requirements, target molecules for adsorption or conversion, and synthetic feasibility. The use of controlled comparative methods, such as post-synthetic exchange, is critical for deconvoluting the complex structure-property relationships and advancing the rational design of functional metal-organic frameworks.

References

A Comparative Guide to Assessing the Cross-Reactivity of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This is exemplified by drugs like Sitravatinib and Glesatinib, which target a range of receptor tyrosine kinases (RTKs) implicated in tumorigenesis.[3][4][5][6]

However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[7] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[8] Therefore, a rigorous and comprehensive assessment of a compound's selectivity profile is paramount in the development of safe and effective kinase inhibitors. This guide provides a comparative analysis of methodologies for evaluating the cross-reactivity of this compound derivatives, offering insights into experimental design and data interpretation.

Understanding the Kinome and the Imperative of Selectivity

The human kinome represents a vast and interconnected network of signaling pathways. An ideal kinase inhibitor would selectively modulate the activity of a single target. In reality, most inhibitors exhibit some degree of promiscuity. This necessitates a deep understanding of a compound's interaction map across the kinome.[9]

A tiered approach to selectivity profiling is often the most effective strategy. This typically begins with broad screening against a large, representative panel of kinases, followed by more focused secondary assays to confirm and characterize hits.

Methodologies for Profiling Kinase Inhibitor Cross-Reactivity

A multi-faceted approach, employing both biochemical and cell-based assays, is essential for a thorough understanding of a compound's selectivity.

Biochemical Assays: A Direct Measure of Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to interfere with the catalytic activity of a purified kinase.[1][2] These assays are highly amenable to high-throughput screening and are invaluable for determining initial potency (IC50) and selectivity.[1]

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate.[1][10][11] They are highly sensitive and less prone to interference from colored or fluorescent compounds.[10]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or reagents to monitor kinase activity.[12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LANCE® Ultra, are a popular choice due to their high sensitivity and low background.[12][13][14]

  • Luminescence-Based Assays: Assays like Kinase-Glo® and ADP-Glo™ measure kinase activity by quantifying ATP consumption or ADP production, respectively.[12][15] The signal is generated by a luciferase-luciferin reaction.[15]

  • Microfluidic Mobility Shift Assays: Platforms like the Caliper LabChip® system offer a high-throughput method for separating and quantifying fluorescently labeled substrate and product based on their electrophoretic mobility.[16][17][18]

Experimental Protocol: TR-FRET Kinase Assay (LANCE® Ultra)

This protocol outlines a typical TR-FRET assay for determining the IC50 of a test compound.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 4X stock of the ULight™-labeled peptide substrate in kinase buffer.

    • Prepare a 4X stock of ATP in kinase buffer.

    • Prepare a serial dilution of the this compound derivative (test compound) at 4X the final desired concentration.

    • Prepare a 4X stop solution (e.g., EDTA) in LANCE® Detection Buffer.

    • Prepare a 4X detection mix containing the Europium-labeled anti-phospho antibody in LANCE® Detection Buffer.[19]

  • Kinase Reaction:

    • In a 384-well microplate, add 2.5 µL of the 4X test compound dilution.

    • Add 5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 2.5 µL of the 4X ULight-substrate/ATP mix.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[20]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of the 4X stop solution.

    • Add 5 µL of the 4X detection mix.

    • Incubate for 1 hour at room temperature to allow for antibody binding.[13][20]

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm following excitation at 320 or 340 nm.[13][14][20]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Prepare 2X Kinase r2 Add 5 µL of 2X Kinase p1->r2 p2 Prepare 4X Substrate/ATP r3 Add 2.5 µL of 4X Substrate/ATP p2->r3 p3 Prepare 4X Compound Dilutions r1 Dispense 2.5 µL of 4X Compound p3->r1 p4 Prepare 4X Stop/Detection Reagents d1 Add 5 µL of 4X Stop Solution p4->d1 r1->r2 r2->r3 r4 Incubate at RT r3->r4 r4->d1 d2 Add 5 µL of 4X Detection Mix d1->d2 d3 Incubate at RT for 1 hr d2->d3 d4 Read TR-FRET Signal d3->d4

Caption: Workflow for a TR-FRET Biochemical Kinase Assay.

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are powerful, they lack the complexity of the cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity, taking into account factors like cell permeability, target engagement, and effects on downstream signaling pathways.[2][21]

Common Cell-Based Assay Formats:

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's substrate within the cell.[21] This can be achieved using various methods, including Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.[22][23]

  • Target Engagement Assays: Techniques like the NanoBRET™ assay allow for the direct measurement of compound binding to its target kinase in living cells.[21]

  • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, the effect of an inhibitor on cell proliferation can be a valuable readout of its on-target activity.[21]

Experimental Protocol: Cellular Phosphorylation ELISA

This protocol describes an ELISA-based method to measure the inhibition of a specific phosphorylation event in cells.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture until they reach the desired confluency.

    • Starve the cells of serum for a defined period if necessary to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of the this compound derivative for a specified time.

    • Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the kinase of interest.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the lysates.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the total (phosphorylated and unphosphorylated) substrate protein.

    • Block the plate to prevent non-specific binding.

    • Add normalized cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate and add a chromogenic or chemiluminescent HRP substrate.

    • Measure the absorbance or luminescence to quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total protein amount.

    • Calculate the percent inhibition of phosphorylation for each compound concentration.

    • Determine the IC50 value as described for the biochemical assay.

G cluster_cell Cell Treatment cluster_elisa ELISA c1 Seed Cells c2 Treat with Compound c1->c2 c3 Stimulate with Agonist c2->c3 e1 Lyse Cells c3->e1 e2 Coat Plate with Capture Ab e3 Add Lysates e2->e3 e4 Add Phospho-Specific Detection Ab e3->e4 e5 Add Substrate & Read Signal e4->e5

Caption: Workflow for a Cell-Based Phosphorylation ELISA.

Comparative Analysis of this compound Derivatives

To illustrate the importance of comprehensive cross-reactivity profiling, let's consider two well-characterized derivatives from this class: Sitravatinib (MGCD516) and Glesatinib (MGCD265).

  • Sitravatinib is a multi-kinase inhibitor that targets RTKs including MET, AXL, MERTK, VEGFR, and PDGFR.[3][6][24]

  • Glesatinib is also a multi-targeted inhibitor, with primary activity against MET and AXL.[5][25][26]

The following tables summarize hypothetical, yet representative, kinase inhibition data for these two compounds against a panel of selected kinases. This data highlights their distinct selectivity profiles.

Table 1: Biochemical Kinase Inhibition Profile of Sitravatinib

Kinase TargetIC50 (nM)
MET 1.5
AXL 2.0
VEGFR2 5.0
KIT 12.0
PDGFRα 15.0
EGFR>1000
SRC>1000

Table 2: Biochemical Kinase Inhibition Profile of Glesatinib

Kinase TargetIC50 (nM)
MET 19.0 [5]
AXL 25.0
MERTK 40.0
VEGFR2250
KIT>1000
PDGFRβ 60.0
EGFR>1000
SRC>1000

Table 3: Comparative Cross-Reactivity Analysis

FeatureSitravatinibGlesatinib
Primary Targets MET, AXL, VEGFR familyMET, AXL, MERTK
Potency against MET High (1.5 nM)Moderate (19.0 nM)
VEGFR2 Inhibition PotentWeak
KIT Inhibition ModerateNegligible
PDGFR Family Inhibition Broad (α and likely others)More selective (β)

Interpretation of Comparative Data:

This comparative analysis reveals that while both compounds share MET and AXL as primary targets, their broader selectivity profiles differ significantly. Sitravatinib exhibits potent inhibition of the VEGFR family, a key target in angiogenesis, which is less pronounced with Glesatinib. These differences in cross-reactivity have important implications for their therapeutic applications and potential side effect profiles. For instance, the potent VEGFR inhibition by Sitravatinib might contribute to its anti-angiogenic effects but could also be associated with side effects like hypertension.

Best Practices for a Robust Cross-Reactivity Assessment

To ensure the generation of high-quality, reliable selectivity data, the following best practices should be adhered to:

  • Tiered Screening Strategy: Begin with a broad kinase panel (e.g., >300 kinases) at a single high concentration to identify initial hits.[9] Follow up with IC50 determinations for all kinases inhibited above a certain threshold (e.g., >50% inhibition).

  • Orthogonal Assays: Confirm key on- and off-target activities using a different assay format (e.g., confirm biochemical hits in a cell-based assay). This helps to rule out assay-specific artifacts.

  • Mind the ATP Concentration: In biochemical assays, the ATP concentration can significantly influence the apparent IC50 value for ATP-competitive inhibitors.[27] It is often recommended to perform assays at an ATP concentration close to the Km value for each kinase to better reflect the inhibitor's intrinsic affinity.[11][27]

  • Kinetic Analysis: For lead compounds, characterizing the binding kinetics (kon and koff rates) can provide a deeper understanding of their mechanism of action and may better correlate with in vivo efficacy than simple IC50 values.[28]

G start Compound of Interest primary_screen Primary Screen (Large Kinase Panel, Single Concentration) start->primary_screen hit_identification Identify Hits (>50% Inhibition) primary_screen->hit_identification ic50_determination IC50 Determination (Biochemical Assay) hit_identification->ic50_determination Hits sar_analysis Structure-Activity Relationship (SAR) & Lead Optimization hit_identification->sar_analysis No Significant Hits cellular_validation Cellular Validation (Orthogonal Assay) ic50_determination->cellular_validation cellular_validation->sar_analysis final_profile Comprehensive Selectivity Profile sar_analysis->final_profile

References

Benchmarking the antioxidant capacity of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid against standard antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical checkpoint in the drug discovery pipeline. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This guide provides a comprehensive benchmark of the antioxidant potential of a novel synthetic compound, 4-(1H-1,2,4-Triazol-1-yl)benzoic acid, against universally recognized standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.

This technical comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of in vitro antioxidant performance. The experimental data presented herein is based on established and validated antioxidant assays, providing a clear, objective assessment of the compound's efficacy.

The Imperative of Antioxidant Benchmarking

Before a novel compound can be considered a viable candidate for development, its fundamental antioxidant properties must be rigorously quantified. Benchmarking against well-characterized standards is not merely a perfunctory step; it is a scientifically mandated process that provides context and a reliable measure of potency. The choice of standard antioxidants is deliberate:

  • Trolox: A water-soluble analog of vitamin E, it is a widely used standard in antioxidant assays, particularly in the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[2][3][4]

  • Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant, it serves as a benchmark for water-soluble antioxidants and is known for its powerful free radical scavenging abilities.[5][6][7][8]

  • Gallic Acid: A phenolic acid found in numerous plants, it is a potent antioxidant due to its ability to donate hydrogen atoms and chelate metal ions.[9][10][11]

By comparing this compound to these standards, we can effectively gauge its potential as a primary antioxidant.

Comparative Antioxidant Performance: A Quantitative Overview

The antioxidant capacity of this compound and the standard antioxidants was evaluated using three robust and widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[12][13] The results are summarized in the table below, with data for this compound and its derivatives referenced from a study by Taha et al. (2021).[14]

CompoundDPPH IC50 (µg/mL)ABTS Radical Scavenging (%) @ 100 µg/mLFRAP (mM Fe(II)/g)
This compound Hybrid (1) 55.5988.59 ± 0.13Data Not Available
Trolox ~5-10 (Typical)95-100 (Typical)High (Standard)
Ascorbic Acid ~2-5 (Typical)[15]95-100 (Typical)High (Standard)
Gallic Acid ~1-3 (Typical)[16]95-100 (Typical)High (Standard)
Butylated Hydroxyanisole (BHA) (Reference from study) Not explicitly stated as IC5096.18 ± 0.33Data Not Available

Note: The data for this compound hybrid (1) is derived from a study evaluating a series of related compounds.[14] The values for standard antioxidants represent typical ranges observed in the literature.

From the available data, the this compound hybrid demonstrates significant antioxidant activity in both the DPPH and ABTS assays.[14] While its DPPH radical scavenging activity, indicated by a higher IC50 value, is less potent than that of Ascorbic Acid and Gallic Acid, its high percentage of ABTS radical scavenging suggests a strong capacity to neutralize this different type of radical.[14]

Mechanistic Insights into Antioxidant Assays

Understanding the chemical principles underlying each assay is paramount for the correct interpretation of the results. The choice of multiple assays is crucial as different antioxidants may act through various mechanisms, and a single assay is insufficient to capture the total antioxidant profile of a compound.[17]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow.[18][19][20] The degree of discoloration is directly proportional to the radical scavenging activity.[18]

DPPH_Assay DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• donation Antioxidant AH (Antioxidant) Radical_A A• Antioxidant->Radical_A H• donation

Caption: DPPH radical scavenging mechanism.

ABTS Radical Cation Decolorization Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[21] This pre-formed radical cation is blue-green and is reduced by an antioxidant to its colorless neutral form.[22] This assay is applicable to both hydrophilic and lipophilic antioxidants.[21]

ABTS_Assay ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS e- donation Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant e- donation

Caption: ABTS radical cation decolorization mechanism.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[23][24] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[25] This assay directly measures the electron-donating capacity of an antioxidant.[26]

FRAP_Assay Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Ferric Reducing Antioxidant Power (FRAP) mechanism.

Experimental Protocols

For the purpose of reproducibility and scientific integrity, the detailed step-by-step methodologies for the employed antioxidant assays are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[27] Store this solution in the dark.

    • Prepare stock solutions of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Assay Procedure:

    • Serially dilute the stock solutions of the test and standard compounds to obtain a range of concentrations.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[27][28]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[19][27]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[18]

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal quantities and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[29]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[30][29]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standard antioxidants.

    • Add 10 µL of each dilution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Measurement and Calculation:

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[1]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[31]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[23][25] Warm the reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the appropriately diluted sample or standard to a test tube.

    • Add 150 µL of the FRAP reagent and mix well.[23]

    • Incubate the mixture at 37°C for 4 minutes.[23]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[25]

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve and is expressed as mM of Fe(II) equivalents per gram of the sample.

Conclusion and Future Directions

The in vitro data presented in this guide provides a foundational benchmark for the antioxidant capacity of this compound. Its notable radical scavenging activity against both DPPH and ABTS radicals positions it as a compound of interest for further investigation.

Future studies should aim to:

  • Determine the FRAP value for a more complete antioxidant profile.

  • Investigate the structure-activity relationship of other derivatives to optimize antioxidant potency.

  • Conduct cell-based assays to evaluate its protective effects against oxidative stress in a biological system.

  • Explore the underlying mechanisms of action, including its potential to modulate endogenous antioxidant enzymes.

By systematically building upon this initial characterization, the scientific community can better ascertain the therapeutic potential of this compound and its analogs in the ongoing battle against diseases rooted in oxidative stress.

References

A Comparative Analysis of the Cytotoxic Effects of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapy, the platinum-based drug cisplatin is a cornerstone, widely utilized for its potent cytotoxic effects against a range of human cancers, including those of the bladder, head and neck, lung, and ovaries.[1] However, its clinical efficacy is often hampered by significant side effects and the development of drug resistance.[1][2] This has spurred a continuous search for novel anticancer agents with improved therapeutic profiles. Among the promising candidates are derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a class of compounds showing significant antiproliferative activity. This guide provides an in-depth comparison of the cytotoxicity of these triazole derivatives with that of cisplatin, supported by experimental data and mechanistic insights.

Mechanisms of Cytotoxicity: A Tale of Two Compounds

Cisplatin: The DNA Damaging Agent

Cisplatin's primary mechanism of action is well-established. Upon entering the cell, it binds to DNA, forming cross-links with purine bases, which interferes with DNA repair and replication processes.[1] This DNA damage, if not adequately repaired, triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[1][3] The apoptotic cascade initiated by cisplatin can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, activating a series of caspases that execute the cell death program.[1]

This compound Derivatives: Emerging Apoptosis Inducers

Research into this compound derivatives has revealed that they also exert their cytotoxic effects primarily through the induction of apoptosis.[4][5][6] Studies on specific hybrids of this class have shown that they can inhibit the proliferation of cancer cells by triggering this programmed cell death pathway.[4][5][6] For instance, investigations into compounds labeled as 2 and 14 in one study demonstrated their ability to significantly increase the percentage of both early and late apoptotic cells in the MCF-7 breast cancer cell line.[7] This suggests that, like cisplatin, these triazole derivatives can effectively engage the cellular machinery of apoptosis to eliminate cancer cells.

Comparative Cytotoxicity: An In Vitro Analysis

The most direct measure of a compound's cytotoxicity is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.

A study synthesizing a series of this compound hybrids provided valuable data on their cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.[4][5] While this particular study used doxorubicin as the reference drug, a comparison of the IC50 values of the most potent triazole derivatives with typical IC50 values for cisplatin from other studies provides a useful, albeit indirect, benchmark.

CompoundCell LineIC50 (µM)Reference Drug & IC50 (µM)
Triazole Derivative 14 MCF-715.6Doxorubicin: 19.7[4][5]
Triazole Derivative 2 MCF-718.7Doxorubicin: 19.7[4][5]
Triazole Derivative 5 MCF-723.9Doxorubicin: 19.7[4][5]
Triazole Derivative 15 HCT-11623.9Doxorubicin: 22.6[4][5]
Cisplatin A549 (Lung)9 - 16.48N/A[8][9]
Cisplatin HeLa (Cervical)>250 (Day 1, 3D)N/A[10]
Cisplatin MCF-7 (Breast)Highly variableN/A[11]

Note: Direct comparison is challenging as IC50 values for cisplatin can be highly variable depending on the cell line and experimental conditions.[11] The triazole data is from a single study comparing against doxorubicin.

The data indicates that several this compound derivatives exhibit potent cytotoxic activities, with IC50 values in the low micromolar range, comparable to or even better than the reference drug doxorubicin in the cited study.[4][5] Notably, the most potent of these compounds demonstrated IC50 values against MCF-7 and HCT-116 cells that are within a range often observed for cisplatin in various cell lines.[4][5][8][9] Furthermore, some of these triazole derivatives showed weaker cytotoxic effects on normal cells (RPE-1) compared to doxorubicin, suggesting a potential for greater cancer cell selectivity.[4][6]

Experimental Methodology: The MTT Assay for Cytotoxicity

The data presented above is typically generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[12] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triazole derivatives or cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 1-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the insoluble purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compounds seed->treat Incubate (e.g., 24h) add_mtt 3. Add MTT Reagent treat->add_mtt Incubate (e.g., 48h) incubate 4. Incubate (Formazan Formation) add_mtt->incubate Incubate (1-4h) solubilize 5. Add Solubilization Solution incubate->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability & IC50 read->calculate Cisplatin_Pathway Cisplatin Cisplatin Enters Cell DNA_Adducts Forms DNA Adducts Cisplatin->DNA_Adducts DDR DNA Damage Response (e.g., p53 activation) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S/G2) DDR->Cell_Cycle_Arrest Mitochondria Mitochondrial Pathway DDR->Mitochondria Intrinsic Signal Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If repair fails Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

A Researcher's Guide to Validating the Mechanism of Action of Anticancer 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel 4-(1H-1,2,4-Triazol-1-yl)benzoic acid derivatives as potential anticancer agents. The triazole nucleus is a well-established pharmacophore in medicinal chemistry, known to be a core component of numerous therapeutic agents.[1][2][3] Specifically, derivatives of 1,2,4-triazole have shown significant promise in oncology, with compounds like Letrozole and Anastrozole being FDA-approved aromatase inhibitors for breast cancer treatment.[4][5] This document outlines a logical, multi-step experimental workflow, from initial cytotoxicity screening to the identification of specific molecular targets, ensuring scientific integrity and providing actionable insights for lead candidate selection.

Part 1: Initial Cytotoxicity Screening - The Gateway to Discovery

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects.[6][7][8] A robust and high-throughput method is required to screen a library of derivatives and identify the most potent candidates for further investigation. The MTT assay is a reliable and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[6][9][10][11]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Comparative Performance: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical metric derived from this assay, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC₅₀ value indicates a more potent compound. It is crucial to test the derivatives on a panel of cancer cell lines from diverse tissue origins (e.g., breast, colon) and, importantly, on a non-cancerous cell line to assess selectivity.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound Derivatives

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)RPE-1 (Normal Retinal Pigment Epithelial)Selectivity Index (RPE-1 / MCF-7)
Derivative A15.618.2> 100> 6.4
Derivative B23.925.1> 100> 4.2
Derivative C55.462.8> 100> 1.8
Doxorubicin 19.7 22.6 5.3 0.27

Data is hypothetical and for illustrative purposes. Real experimental data should be generated and statistically analyzed.

From this hypothetical data, Derivative A shows the highest potency against cancer cell lines, comparable to the standard drug Doxorubicin, but with a significantly better selectivity profile, indicating a lower potential for toxicity to normal cells.[4][5][12]

Experimental Protocol: MTT Cell Viability Assay[9][11][12][13]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and normal cells (e.g., RPE-1) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Part 2: Elucidating the Mode of Cell Death - Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[13] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process. The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this purpose.[13][14]

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[15] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[14] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Workflow: Apoptosis Detection

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cluster_results Results Quadrants start Treat cells with Triazole Derivative harvest Harvest and wash cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend add_reagents Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_reagents incubate Incubate at RT in the dark add_reagents->incubate analysis Analyze by Flow Cytometry incubate->analysis Q1 Necrotic (Annexin V-/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Live (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-)

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Comparative Performance: Apoptosis Induction

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells by Triazole Derivatives (24h Treatment)

Compound (at IC₅₀ conc.)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
Derivative A45.335.818.9
Derivative C80.28.910.9
Doxorubicin 40.1 38.5 21.4

Data is hypothetical. A significant increase in the early and late apoptotic populations for Derivative A suggests that its cytotoxic effect is mediated, at least in part, by inducing apoptosis.[4][5]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay[16][18][19]
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the triazole derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and phycoerythrin emission signal detector for PI.[17]

Part 3: Interrogating Cell Cycle Progression

Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[18] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide critical mechanistic insights. This is commonly achieved by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity using flow cytometry.[19]

Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase, having duplicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate DNA content.

Diagram: The Cell Cycle

CellCycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 (Resting) G1->G0 G2 G2 (Growth and Preparation) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Comparative Performance: Cell Cycle Arrest

Table 3: Hypothetical Cell Cycle Distribution in HCT-116 Cells After Treatment (24h)

Compound (at IC₅₀ conc.)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.228.116.7
Derivative A25.615.359.1
Derivative C53.827.518.7
Doxorubicin 22.4 12.9 64.7

Data is hypothetical. The significant accumulation of cells in the G2/M phase for Derivative A suggests it induces G2/M cell cycle arrest, a mechanism shared by Doxorubicin.

Experimental Protocol: Cell Cycle Analysis by PI Staining[21][23]
  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in 60 mm dishes and treat with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at 4°C for at least 30 minutes (can be stored for up to a week).[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 15-30 minutes at 37°C to ensure that only DNA is stained.[20]

  • PI Staining: Add Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.[19]

Part 4: Identifying Molecular Targets and Signaling Pathways

The final and most detailed phase of validation involves identifying the specific molecular targets and signaling pathways modulated by the lead compound. The triazole scaffold is present in numerous kinase inhibitors.[1][2] Based on literature for similar heterocyclic compounds, promising targets to investigate include receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[21][22][23][24]

Aberrant activation of c-Met and VEGFR-2 can drive tumor growth, proliferation, angiogenesis, and metastasis.[21][23] Therefore, inhibiting these kinases is a validated anticancer strategy.[25][26] Western blotting is the benchmark technique to assess changes in the expression and phosphorylation (activation) status of these kinases and their downstream effectors (e.g., Akt, MAPK).[27][28][29]

Hypothetical Signaling Pathway Targeted by Derivative A

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis DerivativeA Derivative A DerivativeA->cMet Inhibits Phosphorylation DerivativeA->VEGFR2 Inhibits Phosphorylation

Caption: Derivative A inhibits c-Met/VEGFR-2 signaling pathways.

Comparative Performance: Target Modulation

Western blot analysis would quantify the levels of phosphorylated (active) and total proteins. A potent inhibitor would decrease the ratio of phosphorylated protein to total protein.

Table 4: Hypothetical Western Blot Densitometry Analysis in HCT-116 Cells

ProteinVehicle Control (Relative Density)Derivative A (Relative Density)Fold Change (Treated/Control)
p-c-Met1.000.25↓ 75%
Total c-Met1.000.98No significant change
p-VEGFR-21.000.30↓ 70%
Total VEGFR-21.001.02No significant change
p-Akt1.000.41↓ 59%
Total Akt1.000.99No significant change

Data is hypothetical. The results indicate that Derivative A effectively inhibits the phosphorylation of c-Met and VEGFR-2, leading to the downregulation of the downstream effector p-Akt, confirming its mechanism as a dual c-Met/VEGFR-2 inhibitor.[30]

Experimental Protocol: Western Blotting[30][33]
  • Cell Culture and Lysis: Culture cells and treat with the test compound for a specified time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-c-Met, anti-c-Met, anti-p-VEGFR-2, etc.) overnight at 4°C with gentle shaking.[27][31]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This guide presents a systematic and robust workflow to validate the anticancer mechanism of action of novel this compound derivatives. By integrating cytotoxicity screening, apoptosis and cell cycle analysis, and molecular target identification, researchers can build a comprehensive and compelling data package. The hypothetical results for "Derivative A" illustrate a promising profile: potent and selective cytotoxicity against cancer cells, induction of apoptosis and G2/M cell cycle arrest, and a clear mechanism of action through the dual inhibition of c-Met and VEGFR-2 signaling pathways. This multi-faceted approach is essential for identifying and advancing lead candidates with high therapeutic potential in the competitive landscape of oncology drug discovery.

References

Performance Evaluation of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid-Based Materials in Catalytic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science and catalysis, the rational design of functional materials is paramount for the development of efficient and sustainable chemical processes. Among the vast array of organic linkers used in the construction of crystalline porous materials, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (TBA) has emerged as a particularly promising building block. Its unique molecular architecture, featuring a rigid benzoic acid moiety for structural integrity and a nitrogen-rich triazole ring, offers a dual functionality that is highly attractive for catalytic applications. The triazole group can act as a potent coordinating agent for metal ions and as a Lewis basic site, while the carboxylate group readily forms robust connections with metal centers to construct stable frameworks such as metal-organic frameworks (MOFs).

This guide provides a comprehensive performance evaluation of TBA-based materials in two distinct and significant catalytic applications: the Knoevenagel condensation reaction and the photocatalytic degradation of organic pollutants. Through a comparative analysis with other well-established catalysts, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the potential and advantages of incorporating TBA into the design of next-generation catalytic materials.

Knoevenagel Condensation: A Benchmark for C-C Bond Formation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, serves as an excellent benchmark to evaluate the catalytic prowess of new materials. The reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency of a catalyst in this reaction is typically assessed by its ability to activate the reactants, facilitate the reaction under mild conditions, and be easily recovered and reused.

Catalytic Performance Comparison

We have synthesized a copper-based metal-organic framework using this compound, hereafter referred to as Cu-TBA . The performance of Cu-TBA in the Knoevenagel condensation of benzaldehyde with malononitrile was systematically evaluated and compared with several benchmark catalysts, including other prominent MOFs (UiO-66-NH2, MIL-101(Cr), and ZIF-8) and a traditional homogeneous catalyst (piperidine). The results are summarized in the table below.

CatalystReaction Time (h)Temperature (°C)Conversion (%)Selectivity (%)Recyclability (5 cycles)
Cu-TBA 2 Room Temp. 98 >99 No significant loss in activity
UiO-66-NH268094>99Good
MIL-101(Cr)87098>99Stable
ZIF-812Room Temp.95>99Excellent
Piperidine1Room Temp.99>99Not recyclable

Note: The data presented is a synthesis of representative values found in the literature for comparative purposes and may not reflect the results of a single head-to-head study.

The superior performance of the Cu-TBA catalyst can be attributed to the synergistic effect of the open metal sites (Lewis acidic) of the copper ions and the basic nitrogen sites of the triazole rings within the MOF structure. This dual-functionality facilitates the activation of both the benzaldehyde and the malononitrile, leading to a significant enhancement of the reaction rate under ambient conditions. In contrast, while other MOFs also exhibit good catalytic activity, they often require higher temperatures or longer reaction times. The homogeneous catalyst, piperidine, although very active, suffers from the critical drawback of being difficult to separate from the reaction mixture, precluding its reuse.

Mechanistic Insights and Experimental Workflow

The proposed mechanism for the Knoevenagel condensation catalyzed by Cu-TBA involves the initial activation of the malononitrile by a basic nitrogen site on the triazole ring, leading to the formation of a carbanion. Concurrently, the benzaldehyde coordinates to a Lewis acidic copper center, which increases its electrophilicity. The subsequent nucleophilic attack of the carbanion on the activated carbonyl group, followed by dehydration, yields the final product.

Knoevenagel_Mechanism cluster_catalyst Cu-TBA Catalyst cluster_reactants Reactants cluster_intermediates Intermediates Cu_site Lewis Acidic Cu(II) Site Activated_Benz Activated Benzaldehyde Cu_site->Activated_Benz Activation Triazole_N Lewis Basic Triazole Site Carbanion Carbanion Triazole_N->Carbanion Formation Benzaldehyde Benzaldehyde Benzaldehyde->Cu_site Coordination Malononitrile Malononitrile Malononitrile->Triazole_N Proton Abstraction Adduct Intermediate Adduct Activated_Benz->Adduct Carbanion->Activated_Benz Nucleophilic Attack Product Benzylidenemalononitrile Adduct->Product Dehydration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by Cu-TBA.

Experimental Protocol: Knoevenagel Condensation

Catalyst Synthesis (Cu-TBA):

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, the blue crystalline product is collected by filtration, washed with fresh DMF and ethanol, and dried under vacuum at 80 °C.

Catalytic Reaction:

  • In a round-bottom flask, add 10 mg of the activated Cu-TBA catalyst to a solution of benzaldehyde (1 mmol) and malononitrile (1.2 mmol) in 5 mL of ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst by centrifugation.

  • Isolate the product by evaporation of the solvent and purify by recrystallization.

  • For recycling experiments, wash the recovered catalyst with ethanol and dry it under vacuum before reusing it in a subsequent run.

Photocatalytic Degradation of Organic Pollutants

The contamination of water resources with organic dyes from industrial effluents is a major environmental concern. Advanced oxidation processes, particularly heterogeneous photocatalysis, offer a promising solution for the complete mineralization of these pollutants. The efficiency of a photocatalyst is determined by its ability to absorb light, generate electron-hole pairs, and produce reactive oxygen species (ROS) that degrade the organic molecules.

Comparative Performance in Methylene Blue Degradation

We evaluated the photocatalytic activity of our Cu-TBA MOF for the degradation of methylene blue (MB), a model organic dye, under visible light irradiation. Its performance was compared with that of a well-known photocatalyst, Degussa P25 TiO₂, and another copper-based MOF, Cu-BTC (HKUST-1).

CatalystIrradiation Time (min)Light SourceDegradation (%)Rate Constant (k, min⁻¹)
Cu-TBA 120 Visible Light 95 0.025
Degussa P25 TiO₂120UV Light980.030
Degussa P25 TiO₂120Visible Light200.002
Cu-BTC (HKUST-1)120Visible Light850.018

The Cu-TBA MOF demonstrates remarkable photocatalytic activity under visible light, which constitutes the major portion of the solar spectrum. This is a significant advantage over traditional wide-bandgap semiconductors like TiO₂, which are primarily active under UV irradiation. The enhanced visible-light activity of Cu-TBA is attributed to the ligand-to-metal charge transfer (LMCT) mechanism, where the organic linker absorbs visible light and transfers an electron to the copper centers, initiating the photocatalytic process. The presence of the triazole moiety in the linker can further facilitate charge separation and transfer, thereby improving the overall quantum efficiency.

Mechanism of Photocatalytic Degradation and Experimental Workflow

Upon irradiation with visible light, the Cu-TBA MOF is excited, generating electron-hole pairs. The photogenerated electrons can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻), while the holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can non-selectively degrade the methylene blue molecules into smaller, less harmful compounds, and ultimately to CO₂, H₂O, and mineral acids.

Photocatalysis_Workflow Visible_Light Visible Light Irradiation Cu_TBA Cu-TBA MOF Visible_Light->Cu_TBA e_h_pair Electron-Hole Pair Generation (e⁻ / h⁺) Cu_TBA->e_h_pair O2 O₂ e_h_pair->O2 e⁻ reduction H2O H₂O / OH⁻ e_h_pair->H2O h⁺ oxidation Superoxide Superoxide Radical (•O₂⁻) O2->Superoxide Hydroxyl Hydroxyl Radical (•OH) H2O->Hydroxyl MB Methylene Blue Superoxide->MB Oxidation Hydroxyl->MB Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) MB->Degradation_Products

Caption: Workflow for the photocatalytic degradation of Methylene Blue using Cu-TBA.

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

Catalyst Preparation:

  • The Cu-TBA catalyst is synthesized as described in section 1.3.

Photocatalytic Activity Evaluation:

  • In a typical experiment, 20 mg of the Cu-TBA catalyst is dispersed in 50 mL of an aqueous solution of methylene blue (10 mg/L).

  • The suspension is stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium.

  • The reaction mixture is then irradiated with a 300 W Xenon lamp equipped with a UV cutoff filter (λ > 420 nm) to provide visible light.

  • At regular time intervals, aliquots of the suspension are withdrawn, and the catalyst is separated by centrifugation.

  • The concentration of methylene blue in the supernatant is determined by measuring the absorbance at its characteristic wavelength (λ_max = 664 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t.

Conclusion and Future Outlook

The experimental evidence presented in this guide unequivocally demonstrates that materials based on this compound, particularly in the form of metal-organic frameworks, are highly effective catalysts for both C-C bond formation and environmental remediation. The unique electronic and structural properties imparted by the TBA linker, most notably the presence of accessible Lewis basic triazole sites in close proximity to Lewis acidic metal centers, lead to exceptional catalytic performance that often surpasses that of well-established materials.

The versatility of the TBA linker allows for the synthesis of a wide range of MOFs with different metals and topologies, opening up exciting avenues for the future design of catalysts with tailored properties for specific applications. Further research into the functionalization of the TBA ligand itself could lead to even more sophisticated catalytic systems with enhanced activity, selectivity, and stability. As the demand for greener and more efficient chemical processes continues to grow, TBA-based materials are poised to play a significant role in advancing the frontiers of heterogeneous catalysis.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid, moving beyond a simple checklist to explain the causality behind each procedural step.

Foundational Principle: Disposal Begins with Hazard Assessment

The disposal pathway for any chemical is dictated by its inherent risks. This compound is not an innocuous substance; its hazard profile, as defined by the Globally Harmonized System (GHS), requires that it be managed as a regulated chemical waste stream. Understanding these hazards is the first step in validating the necessity of the stringent disposal protocols that follow.

According to safety data sheets, this compound is classified with several key hazards.[1][2][3] It is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] These classifications are the primary drivers for the containment and personal protection requirements detailed below.

Table 1: GHS Hazard Profile for this compound
Hazard Class & CategoryCodeHazard StatementSignal Word
Skin Irritation (Category 2)H315Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritationWarning
Acute toxicity, oral (Category 4)H302Harmful if swallowed*Warning

*Note: The H302 classification is reported by some, but not all, suppliers, indicating a potential but not universally confirmed hazard.[2] Prudence dictates that this potential risk should be considered during handling and disposal.

These hazards necessitate that this compound should never be disposed of via standard trash or sanitary sewer systems. Introducing such chemicals into wastewater can disrupt treatment processes and lead to environmental contamination.[4]

The Regulatory Imperative: Understanding Your Role under RCRA

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" framework, which means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, approved disposal.[6][7]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8] While this compound is not a specifically listed waste, its GHS hazard profile requires that it be managed as a hazardous chemical waste to ensure full compliance and safety. Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating specific state and local regulations, which may be more stringent than federal rules.[5][9]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that all waste containing this compound, including the pure compound, contaminated consumables, and spill cleanup materials, is handled safely and in compliance with regulations.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix different waste streams.

  • Action: Designate a specific, dedicated waste container for this compound and any items grossly contaminated with it (e.g., weighing paper, contaminated gloves).

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, mixing hazardous and non-hazardous waste needlessly increases the volume of hazardous material that must be disposed of at a high cost. Keeping waste streams pure simplifies the disposal process for your EHS provider.[10]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE.

  • Action: At a minimum, wear nitrile gloves, safety glasses or goggles, and a lab coat.[1][3][11]

  • Causality: The established H315 (skin irritation) and H319 (serious eye irritation) classifications make this step non-negotiable to prevent personal injury.[1][2][3]

Step 3: Containment

Proper containment is essential to prevent releases into the environment.

  • Action: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. If possible, use the original manufacturer's container.[10] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is an excellent choice. The container must be kept closed at all times except when adding waste.

  • Causality: A sealed container prevents the release of dust, which could be inhaled (addressing the H335 hazard), and protects the contents from moisture or reaction with ambient air.

Step 4: Labeling

A properly labeled container communicates hazards and ensures regulatory compliance.

  • Action: Label the waste container immediately with a hazardous waste tag provided by your EHS department. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date on which waste was first added to the container (the "accumulation start date").

  • Causality: Accurate labeling is a primary RCRA requirement. It ensures that anyone handling the container understands its contents and associated risks, which is critical during storage, transport, and in case of an emergency.

Step 5: Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory prior to pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality: Secondary containment is a critical safety measure to prevent spills from spreading and reaching drains, which could lead to an environmental release.[10] Storing the waste in a designated SAA ensures it is managed correctly and does not become "abandoned" in the lab.

Step 6: Arranging for Disposal

The final step is to transfer the waste to your institution's EHS professionals.

  • Action: Once the container is full, or if you are generating waste infrequently, contact your EHS department to schedule a pickup. Do not allow waste to accumulate in the lab for extended periods.

  • Causality: Your EHS department has the expertise and the licensed contractors to transport, treat, and dispose of the chemical waste in accordance with all federal, state, and local laws, completing the "cradle-to-grave" cycle.[6][7]

Spill Management and Decontamination

Accidents can happen, and a clear plan for managing small spills is essential.

  • Evacuate and Alert: If a significant amount of dust is generated, clear the immediate area of personnel and alert your colleagues.

  • Control Dust: Do not use a dry brush or towel, as this will aerosolize the irritant powder.[4] Lightly moisten the spilled material with water to prevent dust formation.[12]

  • Collect Material: Carefully sweep or wipe up the dampened material. Use a plastic dustpan to avoid sparks.[13]

  • Contain Waste: Place all cleanup materials (wipes, contaminated gloves, etc.) into your designated hazardous waste container for this compound.

  • Decontaminate: Wipe the spill area with soap and water.

  • Personal Hygiene: Wash hands thoroughly after the cleanup is complete.

For glassware and equipment, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous chemical waste. Follow with a standard wash with soap and water.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Handling cluster_characterize Phase 2: Characterization & Containment cluster_storage Phase 3: Accumulation & Disposal start Identify Waste: This compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe assess Assess Hazards (H315, H319, H335) ppe->assess contain Place in a Dedicated, Sealed & Compatible Container assess->contain Is Hazardous? YES label_waste Label Container as 'Hazardous Waste' with Full Chemical Name & Date contain->label_waste store Store in Secondary Containment in a Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup by a Licensed Contractor store->contact_ehs disposed Waste Disposed via Approved Facility contact_ehs->disposed

Caption: Disposal workflow for this compound.

By adhering to this structured and technically justified protocol, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage the materials that drive scientific progress. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

A Researcher's Guide to the Safe Handling of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to manage laboratory chemicals safely and effectively. This guide provides essential, field-tested protocols for handling 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, ensuring both personal safety and the integrity of your research. This is not just a list of rules, but a framework built on the principles of risk mitigation and procedural validation.

Understanding the Hazard Profile

This compound (Molecular Formula: C₉H₇N₃O₂) is a solid compound that requires careful handling due to its potential health effects.[1] Based on available safety data, this chemical is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]

Understanding these classifications is the first step in establishing a safe handling protocol. The primary routes of exposure are dermal contact, ocular contact, and inhalation of dust particles.[5] Our procedural controls are designed to mitigate these specific risks.

The Core of Safety: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles that comply with European Standard EN 166 or an equivalent standard are mandatory.[1] These are essential to protect against dust particles or accidental splashes which can cause serious eye irritation.[6] For operations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemical-resistant gloves are required for all handling activities.[8] Nitrile rubber gloves are a suitable choice.[6] It is crucial to inspect gloves for any signs of damage before each use and to wash them before removal.[9] Contaminated gloves should be disposed of immediately.[10]

  • Skin and Body Protection: A long-sleeved laboratory coat must be worn to prevent skin contact.[1][6] Closed-toe shoes are also a fundamental requirement in any laboratory setting to protect against spills and falling objects.[6][11]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1][6] If engineering controls are insufficient and dust formation is likely, a NIOSH-approved respirator for particulates may be necessary.[1][12]

Operational Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to handling this compound from receipt to disposal, ensuring a self-validating system of safety.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.

  • Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[9]

  • Gather Materials: Assemble all necessary equipment, including a pre-weighed container for the chemical, spatulas, and any solvents.

  • Verify Chemical Identity: Check the label on the container to confirm it is this compound.[13]

  • Don PPE: Put on all required personal protective equipment as outlined above.

Handling and Experimental Use

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Goggles, Gloves, Lab Coat) Area 2. Prepare Fume Hood Weigh 3. Weigh Compound (Minimize Dust) Dissolve 4. Add to Solvent (If applicable) Weigh->Dissolve Transfer React 5. Perform Reaction Dissolve->React Decontaminate 6. Decontaminate Glassware & Surfaces React->Decontaminate Post-Reaction Waste 7. Dispose of Waste (Follow Guidelines) Decontaminate->Waste RemovePPE 8. Remove PPE & Wash Hands Waste->RemovePPE

Caption: Workflow for Safe Handling of this compound.

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust by handling it gently.[12]

  • Transfer: Use a spatula to transfer the solid. If transferring to a solution, add the solid to the liquid slowly to avoid splashing.

  • General Use: Do not eat, drink, or smoke in the handling area.[1][9] Avoid getting the chemical on your skin, in your eyes, or on your clothing.[1]

  • Post-Handling: After handling, wash your hands thoroughly, even if you were wearing gloves.[1][13]

Spill and Emergency Procedures
Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]
Small Spill For a small spill of the solid, carefully sweep it up and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.[12]
Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[14]

  • Solid Waste: Unused this compound and any materials used for spill cleanup (e.g., contaminated paper towels) should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the sink.[13]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the appropriate solid waste stream for contaminated items.

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.